molecular formula C12H24O2Zn B8266769 ZINC LAURATE

ZINC LAURATE

Cat. No.: B8266769
M. Wt: 265.7 g/mol
InChI Key: QYCJCIUFYKCFFF-UHFFFAOYSA-N
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Description

Zinc Laurate (CAS 2452-01-9), also known as zinc dodecanoate, is a white, insoluble powder that serves as a metallic soap and valuable reagent in both industrial and biomedical research applications . In industrial research, it functions as an effective heat stabilizer in polyvinyl chloride (PVC), where its synergistic use with barium or cadmium soaps reduces coloring and enhances material properties . It also acts as a lubricant and release agent in plastics and rubber processing, improving material flow and surface finish of the final product . Furthermore, it is utilized as an anticaking agent, opacifier, and viscosity controller in cosmetic formulations . In the biomedical field, this compound has emerged as a subject of significant scientific interest due to its potent antibacterial properties . A key area of investigation is its protective role against intestinal barrier dysfunction and inflammation induced by enterotoxigenic Escherichia coli (ETEC) . Research in murine models demonstrates that this compound pretreatment effectively guards against weight loss and diarrhea, prevents damage to intestinal villi, and enhances the expression of tight junction proteins, thereby restoring the intestinal physical barrier . Its mechanism of action appears to extend to the modulation of inflammatory pathways, as it inhibits ETEC-induced activation of the TLR4/MYD88/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokines . Notably, studies show that this compound exhibits superior antibacterial efficacy against ETEC, resulting in lower bacterial shedding and reduced expression of virulence factors compared to inorganic zinc sources like zinc sulfate at equal zinc concentrations . This combination of industrial utility and promising bioactivity makes this compound a versatile compound for advanced material science and life science research.

Properties

IUPAC Name

dodecanoic acid;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJCIUFYKCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2452-01-9
Record name Zinc laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2452-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

synthesis and characterization of zinc laurate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of zinc laurate nanoparticles cannot be provided at this time. A comprehensive search of available scientific literature reveals a significant lack of specific research focused on this compound nanoparticles. The vast majority of existing studies concentrate on zinc oxide (ZnO) nanoparticles, for which zinc carboxylates, including this compound, are sometimes used as precursors.

Consequently, there is insufficient information to fulfill the core requirements of the request, which include detailed experimental protocols, quantitative characterization data, and specific applications in drug delivery for this compound nanoparticles. Creating a guide under these circumstances would involve an inappropriate level of extrapolation from data on zinc oxide nanoparticles, which may not accurately reflect the properties and behaviors of this compound nanoparticles.

Further research and publication in the scientific community are needed to provide the necessary data for a comprehensive technical guide on this specific topic.

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a metallic soap with a wide range of applications in the industrial, cosmetic, and pharmaceutical sectors. It serves as a heat stabilizer for polymers, a lubricant, a water-repellent agent, and an anticaking agent in powders.[1][2][3] Understanding its thermal decomposition mechanism is crucial for defining processing parameters, ensuring product stability, and predicting the behavior of formulations at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, amalgamating data from analogous compounds and the parent fatty acid to elucidate its degradation pathway.

Core Principles of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple stages.[4] Initially, the compound melts, followed by the cleavage of the ionic bond between the zinc cation and the laurate carboxylate groups. This is succeeded by the breakdown of the long hydrocarbon chains of the laurate moieties. The ultimate solid residue of this decomposition is zinc oxide.[4] The process can be influenced by factors such as the heating rate and the atmospheric conditions (e.g., inert or oxidative).

Quantitative Data from Thermal Analysis

While specific comprehensive thermal analysis data for this compound is sparse in publicly available literature, extensive studies on its close analog, zinc stearate (B1226849), provide a robust framework for understanding its thermal behavior. The primary techniques used for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The data presented below for zinc stearate is expected to be highly representative of this compound due to the similarity in their chemical structures (both are zinc salts of saturated fatty acids, with lauric acid having a C12 chain and stearic acid having a C18 chain).

ParameterValue RangeAtmosphere
Melting Point~120 - 130 °CInert/Air
Onset of Decomposition~200 - 350 °CInert/Air
Primary Decomposition Range~350 - 450 °CInert/Air
End of Decomposition~550 °CInert/Air
Total Mass Loss~73 - 90%Inert/Air
Final Residue (as ZnO)~10 - 27%Inert/Air

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing endothermic and exothermic transitions. For zinc stearate, and by extension this compound, the DSC thermogram shows an initial endothermic peak corresponding to its melting point. The subsequent decomposition is a complex process that can involve both endothermic and exothermic events associated with bond breaking and the oxidation of the organic fragments, respectively.[5]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to occur through a multi-step mechanism, primarily based on the well-documented decomposition of other zinc carboxylates like zinc stearate and zinc acetate.[4][6]

Step 1: Melting Upon heating, this compound first undergoes a phase transition from a solid to a liquid state.

Step 2: Initial Decomposition and Formation of Ketone The primary decomposition pathway for many metal carboxylates involves the formation of a ketone through the decarboxylation of the fatty acid salt. In the case of this compound, this would lead to the formation of laurone (12-tricosanone) and zinc carbonate as an intermediate, which then readily decomposes to zinc oxide and carbon dioxide.

Step 3: Fragmentation of Hydrocarbon Chains Concurrently with and following the initial decomposition, the long laurate hydrocarbon chains undergo fragmentation. This pyrolysis process generates a complex mixture of smaller volatile organic compounds. Based on studies of lauric acid pyrolysis, these products are expected to include a variety of alkanes, alkenes, and smaller carboxylic acids.

Step 4: Formation of Final Residue The solid-state product of the complete thermal decomposition is zinc oxide (ZnO), a stable inorganic compound.[4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder.

  • Sample Loading: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the final residue percentage.

Evolved Gas Analysis (EGA) via TGA-FTIR/MS

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Procedure:

  • Follow the TGA protocol as described above.

  • The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell or the MS inlet.

  • For TGA-FTIR: Continuously collect FTIR spectra of the evolved gases as a function of temperature. Identify the functional groups and specific compounds by comparing the obtained spectra with spectral libraries.

  • For TGA-MS: Continuously record the mass spectra of the evolved gases. Identify the fragments and parent molecules based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations

Thermal_Decomposition_Pathway ZincLaurate This compound (Solid) MeltedLaurate This compound (Liquid) ZincLaurate->MeltedLaurate Melting Intermediate Intermediate Products (e.g., Laurone, Zinc Carbonate) MeltedLaurate->Intermediate Decomposition GaseousProducts Evolved Gaseous Products (Hydrocarbons, CO2, H2O) Intermediate->GaseousProducts Fragmentation & Volatilization ZnO Zinc Oxide (Solid Residue) Intermediate->ZnO Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis Homogenize Homogenize this compound Powder Weigh Weigh 5-10 mg in TGA Crucible Homogenize->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with Inert Gas Load->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal decomposition of this compound is a predictable process that begins with melting, followed by a multi-step decomposition of the organic laurate chains, ultimately yielding a stable zinc oxide residue. While direct evolved gas analysis data for this compound is not extensively available, a strong mechanistic understanding can be derived from its close analog, zinc stearate, and the thermal behavior of lauric acid. The experimental protocols provided herein offer a robust framework for researchers to conduct their own detailed thermal analysis of this compound and similar materials. This knowledge is essential for the effective and safe use of this compound in various high-temperature applications.

References

An In-depth Technical Guide to the Crystal Structure of Zinc Laurate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of long-chain zinc carboxylates, with a specific focus on zinc decanoate (B1226879) as a structural analogue for zinc laurate (zinc dodecanoate). To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature, a challenge attributed to difficulties in growing suitable crystals. This document leverages the seminal findings from the first successful crystallographic analysis of long-chain zinc soaps to offer a detailed understanding of their molecular architecture and the experimental methodologies required for their characterization. All quantitative data is presented in structured tables, and key experimental workflows and molecular structures are visualized using DOT language diagrams.

Introduction

This compound, a zinc salt of the saturated fatty acid lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its utility as a lubricant, stabilizer, and release agent is intrinsically linked to its molecular structure. A thorough understanding of its crystalline arrangement is paramount for optimizing its performance in various formulations and for the rational design of new materials.

Despite its industrial importance, the precise crystal structure of this compound has remained elusive. However, recent advancements have led to the successful crystallographic characterization of closely related long-chain zinc carboxylates, including zinc nonanoate, zinc decanoate, and zinc oleate.[1] This guide focuses on the crystal structure of zinc decanoate as a representative model for this compound, providing valuable insights into the coordination chemistry of zinc in these systems and the packing of the long alkyl chains.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and single-crystal X-ray diffraction analysis of long-chain zinc carboxylates, as adapted from established research.[1]

Synthesis of Zinc Carboxylate Single Crystals

The synthesis of high-quality single crystals of zinc carboxylates suitable for X-ray diffraction is a critical and often challenging step. A common method involves the slow evaporation of a solvent from a solution containing the zinc salt and the corresponding carboxylic acid.

Materials:

Procedure:

  • A solution of zinc acetate dihydrate is prepared in a mixture of ethanol and deionized water.

  • A stoichiometric amount of decanoic acid is added to the solution.

  • The mixture is stirred until all components are fully dissolved. The solution may be gently heated to aid dissolution.

  • The resulting solution is filtered to remove any insoluble impurities.

  • The clear filtrate is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of zinc decanoate form.

  • The crystals are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

  • The crystals are then dried under ambient conditions.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A cryo-cooling system to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

  • The crystal is cooled to the desired temperature.

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected diffraction intensities are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of Zinc Decanoate

The following table summarizes the crystallographic data for zinc decanoate, which serves as a close structural analogue for this compound.

Parameter Zinc Decanoate
Empirical Formula C₂₀H₃₈O₄Zn
Formula Weight 407.88
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.635(3)
b (Å) 28.528(8)
c (Å) 8.358(2)
α (°) 90
β (°) 108.98(3)
γ (°) 90
Volume (ų) 2171.1(10)
Z 4
Calculated Density (g/cm³) 1.249
Absorption Coefficient (mm⁻¹) 1.347
F(000) 880
Crystal Size (mm³) 0.20 x 0.10 x 0.05
Temperature (K) 100(2)
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 19134
Independent Reflections 3816
R_int 0.045
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.082
R indices (all data) R₁ = 0.041, wR₂ = 0.085

Data sourced from the supplementary information of "Multi-technique structural analysis of zinc carboxylates (soaps)".[1]

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination environment of the zinc ion in the crystal structure of zinc decanoate.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis X-ray Diffraction Analysis s1 Dissolution of Zinc Acetate & Decanoic Acid s2 Filtration s1->s2 s3 Slow Evaporation s2->s3 s4 Crystal Formation s3->s4 a1 Crystal Mounting s4->a1 Harvesting & Mounting a2 Data Collection a1->a2 a3 Data Processing a2->a3 a4 Structure Solution & Refinement a3->a4 a5 Crystallographic Data a4->a5 Final Structural Model

Experimental workflow for zinc carboxylate crystal structure analysis.

zinc_coordination Zn Zn²⁺ O1 O Zn->O1 Zn-O O2 O Zn->O2 Zn-O O3 O Zn->O3 Zn-O O4 O Zn->O4 Zn-O C1 R-COO⁻ C2 R-COO⁻ C3 R-COO⁻ C4 R-COO⁻

Tetrahedral coordination environment of the zinc ion in zinc decanoate.

Structural Analysis and Discussion

The crystal structure of zinc decanoate reveals a polymeric network. The zinc ions are in a distorted tetrahedral coordination environment, bonded to four oxygen atoms from four different decanoate ligands. Each carboxylate group acts as a bridging ligand, connecting two adjacent zinc centers. This arrangement results in the formation of infinite one-dimensional chains or layers, with the long alkyl chains of the decanoate ligands extending outwards.

The packing of these alkyl chains is a dominant feature of the crystal structure, leading to a lamellar arrangement. The van der Waals interactions between the alkyl chains of adjacent layers play a significant role in the overall stability of the crystal lattice. The specific arrangement and interdigitation of these chains influence the material's physical properties, such as its melting point and solubility.

The structural motifs observed in zinc decanoate are expected to be highly representative of what would be found in this compound, given the similarity in the length of the alkyl chains. The additional two carbon atoms in the laurate chain would likely lead to a larger unit cell and potentially subtle differences in the packing of the alkyl chains, but the fundamental coordination chemistry of the zinc ion is anticipated to be conserved.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the detailed analysis of its close analogue, zinc decanoate, provides a robust and scientifically sound model for understanding its solid-state architecture. This technical guide has presented the key crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of the molecular structure and experimental workflow. This information is intended to be a valuable resource for researchers and professionals working with this compound and related metal carboxylates, aiding in the development of new materials and formulations with tailored properties. Future research efforts should continue to focus on obtaining single crystals of this compound to provide a final, unambiguous confirmation of its crystal structure.

References

Solubility of Zinc Laurate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc laurate, the zinc salt of lauric acid, is a versatile compound with applications in various industries, including pharmaceuticals, cosmetics, and plastics.[1][2][3] Its solubility in organic solvents is a critical parameter for its formulation and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of organic solvents, details generalized experimental protocols for solubility determination, and presents a workflow for these experimental procedures. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and standardized methodologies.

Introduction

This compound [Zn(C₁₁H₂₃COO)₂] is a white, waxy powder that is practically insoluble in water.[1][4] Its lipophilic nature, owing to the long hydrocarbon chains of the laurate moieties, governs its solubility in organic media. This property is fundamental to its function as a lubricant, stabilizer, and dispersing agent in various formulations.[1][2] Understanding the solubility of this compound is therefore essential for process optimization, formulation development, and ensuring product performance and stability.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubilityReference(s)
Alcohols Hot EthanolSoluble[2][3][5]
Cold EthanolSlightly Soluble[2][3][5]
MethanolSoluble[6]
Ethers EtherSlightly Soluble[2][3][5]
Hydrocarbons TolueneSoluble
Oils and FatsSoluble[1]
Other ChloroformSoluble

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

3.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is necessary to confirm saturation.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow for initial sedimentation. To fully separate the undissolved solid, centrifuge the sample at a controlled temperature.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pre-heated (or pre-cooled to the experimental temperature) pipette. To prevent crystallization of the solute, immediately filter the aliquot using a syringe filter compatible with the solvent.

  • Quantification: Accurately dilute the filtered aliquot with the appropriate solvent. Determine the concentration of zinc in the diluted sample using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods are highly sensitive for metal ion quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Workflow A 1. Sample Preparation (Excess this compound in Solvent) B 2. Equilibration (Thermostatic Shaker/Bath) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Aliquot Extraction & Filtration C->D E 5. Sample Dilution D->E F 6. Quantification (e.g., AAS, ICP-MS) E->F G 7. Data Analysis & Solubility Calculation F->G

References

chemical formula and molecular weight of zinc laurate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Zinc Laurate

This guide provides essential information regarding the chemical properties of this compound, a metallic soap formed from the reaction of lauric acid with a zinc source. It is intended for researchers, scientists, and professionals in drug development who require precise data on this compound.

Physicochemical Data

This compound is a zinc salt of lauric acid, a saturated fatty acid. It is commonly used in various industrial applications, including as a stabilizer and lubricant. The fundamental chemical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₂₄H₄₆O₄Zn[1][2][3]
Molecular Weight 464.0 g/mol [1][2][3]
Alternate Formula [CH₃(CH₂)₁₀COO]₂Zn[4]
Synonyms Zinc dilaurate, Zinc bis(dodecanoate)[2]

Formation of this compound

This compound is synthesized through the reaction of two equivalents of lauric acid with one equivalent of a zinc ion. This reaction forms a coordination complex where the zinc cation is bonded to the carboxylate groups of the two laurate anions.

G cluster_reactants Reactants cluster_product Product Lauric Acid 1 Lauric Acid (C₁₂H₂₄O₂) This compound This compound (C₂₄H₄₆O₄Zn) Lauric Acid 1->this compound Zinc Ion Zinc Ion (Zn²⁺) Zinc Ion->this compound Lauric Acid 2 Lauric Acid (C₁₂H₂₄O₂) Lauric Acid 2->this compound

Formation of this compound from its reactants.

References

An In-depth Technical Guide to the Synthesis of Zinc Laurate from Lauric Acid and Zinc Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc laurate, a metallic soap with applications ranging from industrial manufacturing to potential uses in pharmaceutical formulations. This document details the prevalent synthesis methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes visual representations of the chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, the zinc salt of lauric acid, is a white, powdery substance with the chemical formula Zn(C₁₁H₂₃COO)₂.[1] It is insoluble in water but soluble in organic solvents.[1][2] Its unique properties, including lubricating, stabilizing, and emulsifying capabilities, have led to its widespread use in the plastics, rubber, and cosmetics industries.[1][2] For drug development professionals, this compound's characteristics may be of interest for applications such as controlled-release formulations, as a lubricant in tablet manufacturing, or as a stabilizer in topical preparations. This guide focuses on the chemical synthesis of this compound from lauric acid and zinc chloride, providing the foundational knowledge required for its preparation and evaluation for various applications.

Synthesis Methodologies

The most common method for synthesizing this compound from lauric acid and zinc chloride is a two-step double decomposition reaction, also known as a precipitation method.[3][4] This process involves the saponification of lauric acid with a base, typically sodium hydroxide (B78521), to form a soluble laurate salt, followed by the addition of a zinc salt, such as zinc chloride, to precipitate the insoluble this compound.

An alternative approach is the direct reaction of zinc oxide with lauric acid.[5] This method avoids the use of a strong base but may require different reaction conditions to proceed efficiently.

Chemical Reaction Pathway

The double decomposition synthesis of this compound can be represented by the following two-step reaction:

  • Saponification: Lauric acid reacts with sodium hydroxide to form sodium laurate and water. CH₃(CH₂)₁₀COOH + NaOH → CH₃(CH₂)₁₀COONa + H₂O

  • Double Decomposition: Sodium laurate then reacts with zinc chloride to produce this compound and sodium chloride. 2CH₃(CH₂)₁₀COONa + ZnCl₂ → Zn(CH₃(CH₂)₁₀COO)₂ + 2NaCl

The overall reaction is: 2CH₃(CH₂)₁₀COOH + 2NaOH + ZnCl₂ → Zn(CH₃(CH₂)₁₀COO)₂ + 2NaCl + 2H₂O

G cluster_saponification Step 1: Saponification cluster_decomposition Step 2: Double Decomposition lauric_acid Lauric Acid (2CH₃(CH₂)₁₀COOH) sodium_laurate Sodium Laurate (2CH₃(CH₂)₁₀COONa) lauric_acid->sodium_laurate + NaOH naoh Sodium Hydroxide (2NaOH) zncl2 Zinc Chloride (ZnCl₂) zinc_laurate This compound (Zn(CH₃(CH₂)₁₀COO)₂) sodium_laurate->zinc_laurate + ZnCl₂ nacl Sodium Chloride (2NaCl) water Water (2H₂O)

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the double decomposition method.

Table 1: Reactant Stoichiometry and Excess

ReactantRoleStoichiometric Ratio (molar)Recommended Excess (wt%)Reference
Lauric AcidStarting Material2-[3]
Sodium HydroxideSaponifying Agent210[3][4]
Zinc ChlorideZinc Source120[3][4]

Table 2: Optimized Reaction Conditions

ParameterSaponification StepDouble Decomposition StepReference
Temperature40 - 80°C80°C[3][4][6]
Reaction Time1.5 hours-[3][4]
pH-5-6[3][4]
AgitationConstant StirringRapid Stirring[3][4][6]

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₆O₄Zn[4][6]
Molar Mass464.01 g/mol [4][6]
AppearanceWhite powder[5][7]
Melting Point128 ± 5 °C[3][4]
Water SolubilityInsoluble[5][7]
Zinc Content13.5 - 15.5 wt%[3][4]
Free Lauric Acid< 1 wt%[3][4]

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using the two-step double decomposition method.

Materials:

  • Lauric Acid (C₁₂H₂₄O₂)

  • Sodium Hydroxide (NaOH)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Ethanol (B145695) (for washing, optional)

Equipment:

  • Reaction vessel (e.g., three-necked flask)

  • Heating mantle with temperature controller and magnetic stirrer

  • Condenser

  • Dropping funnel

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Protocol:

Step 1: Saponification (Preparation of Sodium Laurate)

  • In the reaction vessel, dissolve a stoichiometric amount of sodium hydroxide (with a 10 wt% excess) in deionized water.

  • Heat the NaOH solution to the desired reaction temperature (e.g., 80°C) with constant stirring.[3][4]

  • Slowly add molten lauric acid to the NaOH solution.

  • Maintain the reaction temperature and continue stirring for approximately 1.5 hours to ensure complete saponification.[3][4] The resulting solution is sodium laurate.

Step 2: Double Decomposition (Precipitation of this compound)

  • In a separate beaker, prepare a solution of zinc chloride in deionized water (with a 20 wt% excess relative to the initial lauric acid).[3][4]

  • Heat the sodium laurate solution to 80°C.[3][4]

  • With rapid stirring, add the zinc chloride solution dropwise to the hot sodium laurate solution. A white precipitate of this compound will form immediately.

  • Monitor and adjust the pH of the reaction mixture to be within the range of 5-6.[3][4]

  • Continue stirring for a designated period to ensure complete reaction.

Step 3: Isolation and Purification

  • Allow the precipitate to cool.

  • Filter the this compound precipitate using a Buchner funnel under vacuum.

  • Wash the precipitate several times with hot deionized water to remove unreacted salts (e.g., NaCl) and other impurities. An optional wash with ethanol can also be performed.

  • Dry the purified this compound in a drying oven at a suitable temperature (e.g., 50°C for 12 hours) until a constant weight is achieved.[6]

G start Start dissolve_naoh Dissolve NaOH in deionized water start->dissolve_naoh heat_naoh Heat NaOH solution to 80°C dissolve_naoh->heat_naoh add_lauric_acid Add molten Lauric Acid heat_naoh->add_lauric_acid saponification Saponification (1.5 hours at 80°C) add_lauric_acid->saponification add_zncl2 Add ZnCl₂ solution dropwise with rapid stirring saponification->add_zncl2 prepare_zncl2 Prepare ZnCl₂ solution prepare_zncl2->add_zncl2 check_ph Adjust pH to 5-6 add_zncl2->check_ph precipitation Precipitation of This compound check_ph->precipitation cool Cool the mixture precipitation->cool filter Filter the precipitate cool->filter wash Wash with hot deionized water filter->wash dry Dry in oven at 50°C wash->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of this compound.

Relevance for Drug Development

While the primary applications of this compound are industrial, its properties are pertinent to pharmaceutical sciences. As a metallic soap, it can function as a:

  • Lubricant and Glidant: In tablet and capsule manufacturing, this compound can reduce friction between the tablet and the die wall, preventing sticking and improving product uniformity.

  • Stabilizer: Its hydrophobic nature can be utilized to stabilize water-in-oil emulsions in creams and ointments.

  • Modified-Release Excipient: this compound can be incorporated into matrix-based drug delivery systems to control the release rate of active pharmaceutical ingredients (APIs). The insoluble and lipid-soluble nature of this compound can retard the diffusion of water into the matrix and the subsequent dissolution of the API.

In the context of drug development, the synthesis of this compound with high purity and controlled particle size is crucial. The described experimental protocol provides a foundation for producing this compound that can be further characterized and optimized for specific pharmaceutical applications. Although no direct signaling pathways are involved in the chemical synthesis itself, the biological effects of zinc and lauric acid are well-documented. For instance, this compound has been shown to have antibacterial activity and may play a role in modulating intestinal barrier function, potentially through pathways like the TLR4/MYD88/NF-κB signaling pathway, as suggested in studies on its effects on intestinal inflammation.[8]

Conclusion

The synthesis of this compound from lauric acid and zinc chloride via a double decomposition method is a well-established and efficient process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, high-purity this compound can be consistently produced. For researchers and professionals in drug development, understanding the synthesis of this versatile excipient is the first step towards harnessing its potential in novel drug delivery systems and formulations. The detailed protocols and data presented in this guide offer a solid foundation for further exploration and application of this compound in the pharmaceutical field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Laurate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc laurate, the zinc salt of lauric acid, is a fine, white powder with diverse applications in the pharmaceutical, cosmetic, and polymer industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for characterization, and visual representations of its synthesis and a key signaling pathway relevant to its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Chemical Identity

  • Chemical Name: Zinc dilaurate; Zinc dodecanoate

  • CAS Number: 2452-01-9[1][2]

  • Molecular Formula: C₂₄H₄₆O₄Zn[3][4]

  • Molecular Weight: 464.01 g/mol [1][3]

  • Chemical Structure: this compound is a metal-organic compound classified as a metallic soap. It consists of a central zinc ion (Zn²⁺) coordinated to two laurate anions (C₁₁H₂₃COO⁻).[4]

Physical Properties

This compound is a white to off-white, fine powder with a greasy feel and a slightly waxy odor.[4][5] Key physical properties are summarized in the table below.

PropertyValueExperimental Method
Appearance White to off-white fine powder or flakesVisual Inspection
Melting Point 128 - 130 °CDifferential Scanning Calorimetry (DSC) or Capillary Method
Density 1.09 g/cm³Pycnometry
Water Solubility Insoluble (0.01 g/100 mL at 15°C; 0.019 g/100 mL at 100°C)[2][6][7]Gravimetric analysis after equilibration
Solubility in Organic Solvents Soluble in hot ethanol (B145695) and methanol; slightly soluble in cold ethanol, ether, and toluene.[1][5][8]Gravimetric or spectroscopic analysis
Particle Size Typically in the range of 2 - 12 µm (can be customized)[9]Laser Diffraction or Scanning Electron Microscopy (SEM)

Chemical Properties

PropertyDescription
Stability Stable under normal storage conditions. It should be stored in a cool, dry place away from direct sunlight and moisture.[1]
Reactivity Sensitive to strong acids and bases.
Thermal Decomposition Thermogravimetric analysis (TGA) of zinc stearate, a similar compound, shows decomposition starting above 200°C, with significant mass loss between 350°C and 450°C, leaving a residue of zinc oxide.[10] A similar pattern is expected for this compound.
Purity Assay for purity is typically performed by determining the zinc content, which can be done using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.[11]

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a common method for synthesizing this compound powder.

G cluster_saponification Saponification cluster_precipitation Double Decomposition cluster_purification Purification lauric_acid Lauric Acid sodium_laurate Sodium Laurate Solution lauric_acid->sodium_laurate Dissolve in Water with NaOH (10% excess) 80°C, 1.5h naoh Sodium Hydroxide naoh->sodium_laurate zinc_laurate_ppt This compound Precipitate zinc_chloride Zinc Chloride zinc_chloride->zinc_laurate_ppt Add to Sodium Laurate Solution (20% excess) pH 5-6, 80°C, rapid stirring filtration Filtration zinc_laurate_ppt->filtration washing Washing with Deionized Water filtration->washing drying Drying (e.g., 50°C for 12h) washing->drying zinc_laurate_powder Final this compound Powder drying->zinc_laurate_powder

A flowchart of the this compound synthesis process.

Methodology:

  • Saponification: Dissolve lauric acid in water with a stoichiometric excess (e.g., 10 wt%) of sodium hydroxide. Heat the mixture to approximately 80°C and stir for about 1.5 hours to form a sodium laurate solution.

  • Double Decomposition: In a separate vessel, prepare a solution of zinc chloride in water. While rapidly stirring the sodium laurate solution, add the zinc chloride solution (e.g., 20 wt% excess). Maintain the temperature at around 80°C and the pH between 5 and 6. A white precipitate of this compound will form.[6]

  • Purification:

    • Filter the precipitate from the reaction mixture.

    • Wash the collected this compound precipitate thoroughly with deionized water to remove any unreacted salts.

    • Dry the purified precipitate in an oven at a suitable temperature (e.g., 50°C) for approximately 12 hours to obtain the final this compound powder.[12]

Characterization Techniques

The following are general protocols for characterizing the properties of this compound powder.

G cluster_workflow Characterization Workflow for this compound Powder cluster_physical Physical Properties cluster_chemical Chemical Properties sample This compound Powder Sample melting_point Melting Point (DSC) sample->melting_point particle_size Particle Size (Laser Diffraction) sample->particle_size solubility Solubility sample->solubility ftir Structural Analysis (FTIR) sample->ftir tga Thermal Stability (TGA) sample->tga purity Purity (AAS/ICP) sample->purity

A workflow for the characterization of this compound powder.

a) Melting Point Determination (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small amount (typically 5-10 mg) of this compound powder into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from room temperature to 150°C).

  • The melting point is determined as the peak of the endothermic event on the resulting thermogram.

b) Solubility Determination:

  • Add a known excess amount of this compound powder to a known volume of the solvent of interest (e.g., ethanol, methanol, toluene) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of this compound in the saturated solution using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or by analyzing the zinc content via AAS/ICP).

c) Particle Size Distribution (Laser Diffraction):

  • Disperse a small amount of this compound powder in a suitable medium (e.g., water with a surfactant, or in a dry powder feeder).

  • Introduce the dispersion into the laser diffraction instrument.

  • The instrument measures the angular distribution of scattered light from a laser beam passing through the dispersed particles.

  • The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[13][14]

d) Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a precisely weighed sample of this compound powder (typically 10-20 mg) into a TGA sample pan.

  • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600°C).

  • The instrument records the change in mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, decomposition stages, and the amount of residue.[10][15]

e) Structural Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Prepare a sample of this compound powder for analysis, typically by mixing it with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the FTIR spectrometer and record the infrared spectrum.

  • Characteristic absorption bands in the spectrum can be used to identify the functional groups present in the molecule. For this compound, key peaks include those corresponding to the carboxylate group (COO⁻) and the hydrocarbon chains.[12][16]

Applications in Drug Development

This compound's properties make it a compound of interest in pharmaceutical formulations. It can be used as a lubricant, stabilizer, and emulsifier in creams, lotions, and powders.[17] Recent research has also highlighted its potential anti-inflammatory and barrier-protective effects in the intestine.

Modulation of the TLR4/MyD88/NF-κB Signaling Pathway

Enterotoxigenic Escherichia coli (ETEC) infection can induce intestinal inflammation and barrier dysfunction. Studies have shown that this compound can protect against these effects.[18] This protective mechanism is believed to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

ETEC can activate TLR4, which then initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to intestinal inflammation.[[“]] this compound has been shown to prevent the ETEC-induced increase in the expression of TLR4, MyD88, and NF-κB, thereby suppressing the inflammatory response.[18]

G cluster_pathway TLR4/MyD88/NF-κB Signaling Pathway in ETEC-Induced Inflammation ETEC ETEC TLR4 TLR4 ETEC->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Promotes Transcription inflammation Intestinal Inflammation cytokines->inflammation zinc_laurate This compound zinc_laurate->TLR4 Inhibits Activation

The role of this compound in modulating the TLR4 signaling pathway.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical powder, inhalation of dust should be avoided. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifunctional compound with well-defined physical and chemical properties that make it suitable for a range of applications, including in the pharmaceutical and drug development sectors. Its role as a formulation excipient is well-established, and emerging research into its anti-inflammatory properties suggests new potential therapeutic applications. This technical guide provides a foundational understanding of this compound's characteristics and the experimental methods used for its analysis, serving as a valuable resource for scientists and researchers.

References

Zinc Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2452-01-9

This in-depth technical guide provides a comprehensive overview of zinc laurate, a versatile compound with applications ranging from industrial processes to cosmetic and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety data, experimental protocols, and mechanisms of action.

Chemical and Physical Properties

This compound, the zinc salt of lauric acid, is a white to off-white, waxy powder.[1] It is practically insoluble in water and alcohol but soluble in organic solvents like toluene.[2] Key quantitative data regarding its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C24H46O4Zn[3][4]
Molecular Weight 464.0 g/mol [3][4]
CAS Number 2452-01-9[1][3][4]
EC Number 219-518-5 / 291-199-5[3]
Melting Point 125 - 135 °C[5]
Flash Point >250 °C (Closed Cup)
Specific Gravity 1.08[5]
Solubility in Water Insoluble[1]

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling and application in research and development. The following tables summarize key toxicological and safety information derived from various safety data sheets.

Toxicological Data
EndpointResultSpeciesReference
Acute Oral Toxicity Not determined-[6]
Acute Dermal Toxicity Not determined-[6]
Acute Inhalation Toxicity LC50 > 5.08 mg/L airRat[7]
Skin Irritation May cause skin irritation-[8]
Eye Irritation May cause eye irritation-[8]
Sensitization Not a sensitizerHuman[7]
Carcinogenicity Not considered carcinogenic-[8]
Hazard Identification and Handling
Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
Not classified as hazardous according to GHS[4][6]P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations.Safety glasses with side shields or goggles, rubber gloves, NIOSH/MSHA approved air-purifying respirator as needed.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: Precipitation from Soluble Soap

This method involves the reaction of a soluble laurate soap with a zinc salt.

  • Saponification: A solution of sodium laurate is prepared by reacting lauric acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution at 80°C for 1.5 hours. A 10 wt% excess of sodium hydroxide is recommended.

  • Double Decomposition: A solution of zinc chloride is added to the sodium laurate solution. A 20 wt% excess of zinc chloride is recommended. The reaction is carried out at 80°C with rapid stirring, maintaining a pH of 5-6.

  • Isolation: The precipitated this compound is filtered, washed with deionized water to remove impurities, and dried at an appropriate temperature.

Method 2: Direct Reaction of Zinc Oxide with Lauric Acid

This method involves the direct reaction of zinc oxide with lauric acid.

  • Preparation of Zinc Oxide Suspension: Suspend 27.5g of chemically pure zinc oxide in 150mL of water, and add 0.5g of morpholine (B109124).

  • Preparation of Lauric Acid Emulsion: Dissolve 140.6g of commercial-grade lauric acid and 0.5g of morpholine in 700mL of water to form an emulsion, maintaining the temperature at 65°C.

  • Reaction: Gradually add the prepared lauric acid emulsion to the zinc oxide suspension over 1 hour, while maintaining the temperature at 55°C and stirring thoroughly.

  • Isolation: The resulting this compound product is then filtered and dried.[2]

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point Determination: To confirm the purity of the synthesized product. The expected melting point is in the range of 128 ± 5 °C.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption peaks. This compound exhibits two characteristic peaks between 1580 cm⁻¹ and 1400 cm⁻¹, indicating the coordination of the carboxylate group with the zinc ion.

  • Content Analysis: To determine the percentage of zinc and lauric acid in the final product. The typical content of lauric acid is less than 1 wt%, and zinc is in the range of 13.5 wt% - 15.5 wt%.

Applications and Mechanisms of Action

This compound's unique properties make it a valuable ingredient in various industrial and commercial products.

Heat Stabilizer for PVC

This compound is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC).[9][10] During PVC processing at high temperatures, the polymer can degrade, releasing hydrochloric acid (HCl) and leading to discoloration and loss of mechanical properties.[11] this compound helps to prevent this degradation through a synergistic mechanism with other metallic soaps like calcium stearate (B1226849).

The diagram below illustrates the proposed mechanism of PVC stabilization by a mixed Calcium/Zinc stearate system, which is analogous to the function of this compound.

PVC_Stabilization PVC PVC Chain with Labile Chlorine HCl HCl PVC->HCl Heat HCl->PVC Autocatalytic Degradation ZnLaurate This compound (Zn(OOCR)2) HCl->ZnLaurate Neutralization ZnCl2 ZnCl2 (Lewis Acid) ZnLaurate->ZnCl2 + 2 RCOOH StablePVC Stabilized PVC Chain ZnLaurate->StablePVC Replaces Labile Cl CaStearate Calcium Stearate (Ca(OOCR')2) CaStearate->ZnLaurate Regenerates (Reacts with ZnCl2) CaCLa CaCl2 CaStearate->CaCLa ZnCl2->PVC Catalyzes Degradation ZnCl2->CaStearate

Caption: PVC stabilization mechanism by a mixed metal soap system.

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves multiple functions, primarily as an anticaking agent, opacifying agent, and viscosity controlling agent.[3][12][13] Its ability to improve the texture, feel, and stability of formulations makes it a common ingredient in powders, creams, and lotions.[12][14]

The following diagram illustrates the workflow for incorporating this compound into a cosmetic powder formulation.

Cosmetic_Formulation_Workflow cluster_raw_materials Raw Materials cluster_processing Processing Steps Talc Talc/Mica Blending Blending Talc->Blending Pigments Pigments Pigments->Blending Binders Other Binders Binders->Blending ZincLaurate This compound ZincLaurate->Blending Improves flowability (Anticaking) Milling Milling Blending->Milling Pressing Pressing Milling->Pressing Enhances compressibility Packaging Packaging Pressing->Packaging

Caption: Workflow for cosmetic powder formulation with this compound.

Conclusion

This compound is a multifunctional compound with a well-established safety profile for its intended uses. Its applications in PVC stabilization and cosmetic formulations are based on its unique chemical and physical properties. The experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis and characterization of this versatile material. Further research into its potential applications in drug delivery and other biomedical fields may be warranted, given its low toxicity and functional properties.

References

The Biological Activity of Zinc Laurate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Antimicrobial and Anti-inflammatory Properties

Introduction

Zinc laurate, the zinc salt of lauric acid, is a metallic soap with a growing body of research highlighting its significant biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antimicrobial and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Biological Activities

This compound's biological effects are largely attributed to the combined actions of its constituent parts: zinc and lauric acid. Zinc is an essential trace element known for its roles in immune function and as a cofactor for numerous enzymes[1][2]. Lauric acid, a medium-chain fatty acid, is recognized for its own potent antimicrobial and anti-inflammatory properties[3][4]. The chelation of zinc with lauric acid appears to enhance these effects, potentially through increased bioavailability and a multi-faceted mechanism of action[3].

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against pathogenic bacteria. Research indicates that it can inhibit the growth of and reduce the virulence of clinically relevant bacteria.

Quantitative Antimicrobial Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbes are not widely published, available data and studies on related zinc compounds provide valuable insights.

CompoundMicroorganismMethodConcentration/MICCitation
This compound Escherichia coli (ETEC)Broth CultureComplete inhibition at 30 mg/L (as zinc)[3][4]
Zinc Oxide (NPs)Staphylococcus aureusMicrodilution3.9 µg/mL[5]
Zinc Oxide (NPs)Escherichia coliMicrodilution31.25 µg/mL[5]
Zinc Oxide (Nanorods)Staphylococcus aureus (MRSA)Microdilution23 µg/mL[6]
Zinc Oxide (NPs)Pseudomonas aeruginosaMicrodilution2000-4000 µg/mL[7]
Zinc Compounds (General)Candida albicansCLSI M27-A31.0 - 2.4 mM[8]

Note: Data for Zinc Oxide and other zinc compounds are included for comparative purposes due to the limited availability of specific MIC values for this compound.

The antimicrobial mechanism of this compound is thought to involve the disruption of the bacterial cell membrane by lauric acid, leading to leakage of intracellular contents, combined with the multifaceted effects of zinc on bacterial metabolism and virulence[3][4].

Anti-inflammatory Activity

A key area of investigation for this compound is its potent anti-inflammatory effects. Studies have shown that it can mitigate inflammatory responses, particularly in the context of intestinal inflammation.

Mechanism of Anti-inflammatory Action

This compound has been shown to protect against intestinal barrier dysfunction and inflammation induced by enterotoxigenic Escherichia coli (ETEC)[3][9]. This protective effect is associated with the downregulation of the Toll-like Receptor 4 (TLR4) signaling pathway[3]. Upon activation by bacterial lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1][3]. This compound pretreatment has been observed to prevent the increased expression of TLR4, MyD88, and NF-κB, thereby reducing the production of these inflammatory mediators[3].

TLR4_Signaling_Pathway LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to DNA ZincLaurate This compound ZincLaurate->TLR4 Inhibits ZincLaurate->MyD88 Inhibits ZincLaurate->NFkB_active Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Quantitative Anti-inflammatory Data

CompoundCell/Animal ModelTreatmentEffect on CytokinesCitation
This compound Mice with ETEC infectionPretreatment with ZnLaPrevented increase in serum IL-1β and TNF-α; Prevented increase in jejunal mRNA of IL-6 and TNF-α[3]
ZincHuman monocytesIn vitro treatmentPrevents LPS-induced TNF-α expression and production[10]
ZincElderly subjectsSupplementationDecreased inflammatory cytokines, including IL-6[11]
Cytotoxicity

The cytotoxicity of zinc compounds is an important consideration for their therapeutic application. While specific IC50 values for this compound are not widely reported, studies on other zinc compounds and cell lines provide a general understanding of their cytotoxic potential.

Quantitative Cytotoxicity Data

CompoundCell LineAssayIC50Citation
Zinc Ions (Zn2+)B16 mouse melanomaProliferation1.25 x 10⁻⁴ mol/L[2]
Zinc Ions (Zn2+)HeLa cellsProliferation1.50 x 10⁻⁴ mol/L[2]
Zinc Oxide (NPs)4T1 (murine breast cancer)MTT21.7 ± 1.3 µg/mL[11]
Zinc Oxide (NPs)CT-26 (murine colon carcinoma)MTT11.75 ± 0.8 µg/mL[11]
Doxorubicin (control)HaCaT (human keratinocytes)MTT (24h)2.61 µM[12]

Note: Data for zinc ions and zinc oxide nanoparticles are provided for context. The cytotoxicity of this compound would need to be empirically determined for specific cell lines and applications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), considering its solubility.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow start start compound_prep compound_prep start->compound_prep bacterial_prep bacterial_prep start->bacterial_prep serial_dilution serial_dilution compound_prep->serial_dilution inoculation inoculation bacterial_prep->inoculation serial_dilution->inoculation incubation incubation inoculation->incubation read_results read_results incubation->read_results determine_mic determine_mic read_results->determine_mic end end determine_mic->end

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.

Quantification of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants or serum.

  • Plate Coating:

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.

    • Add the standards and samples (cell culture supernatants or serum) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody specific for the cytokine to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Streptavidin-HRP Incubation:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate.

  • Substrate Development and Measurement:

    • Add a substrate solution (e.g., TMB) to each well. A color will develop in proportion to the amount of cytokine present.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Analysis of Signaling Proteins: Western Blot

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess the activation of signaling pathways.

  • Protein Extraction:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by heating them in a loading buffer.

    • Separate the proteins by size by running them on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TLR4, anti-p-NF-κB p65, or anti-IκBα).

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising compound with demonstrable antimicrobial and anti-inflammatory properties. Its ability to inhibit the growth of pathogenic bacteria like ETEC and to modulate key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, underscores its potential for further investigation in various therapeutic applications. While more research is needed to establish a comprehensive profile of its MICs against a wider range of microorganisms and to determine its IC50 values in different biological assays, the existing data provides a strong foundation for its continued development. The experimental protocols detailed in this guide offer a standardized approach for researchers to further elucidate the biological activities and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols: Zinc Laurate as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a versatile compound traditionally utilized as a stabilizer and lubricant in the polymer industry.[1][2] Recent research has highlighted the potential of zinc-based catalysts, including zinc carboxylates, for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).[3][4] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, surgical sutures, and tissue engineering scaffolds. This compound, being a low-toxicity and readily available compound, presents an attractive option as a catalyst for these polymerization reactions.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the ring-opening polymerization of lactide, a common monomer for the synthesis of PLA. The information is compiled from studies on analogous zinc carboxylate catalysts and established principles of ROP.

Catalytic Activity of Zinc Carboxylates

Studies comparing various zinc carboxylates in the ring-opening polymerization of L-Lactide have demonstrated a trend in catalytic activity related to the length of the carboxylate chain. The catalytic usefulness has been shown to increase in the order: zinc acetate (B1210297) < zinc lactate (B86563) < zinc caprylate.[5] This suggests that this compound, with a C12 carboxylate chain, is expected to exhibit comparable or even enhanced catalytic activity.

Proposed Catalytic Mechanism: Coordination-Insertion

The ring-opening polymerization of cyclic esters catalyzed by zinc compounds, including zinc carboxylates, is generally understood to proceed via a coordination-insertion mechanism.[4][6] This mechanism involves the following key steps:

  • Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the Lewis acidic zinc center of the catalyst.

  • Nucleophilic Attack: An initiator, typically an alcohol, also coordinates to the zinc center. The alkoxide group of the initiator then performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.

  • Ring-Opening and Insertion: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the insertion of the monomer into the zinc-alkoxide bond. This elongates the polymer chain and regenerates the active catalytic site for the next monomer addition.

This process repeats, leading to the growth of the polyester (B1180765) chain. The use of an alcohol as a co-initiator is crucial for controlling the polymerization and the molecular weight of the resulting polymer.[5]

Data Presentation: Performance of Analogous Zinc Carboxylate Catalysts

The following table summarizes the performance of various zinc carboxylates in the bulk ring-opening polymerization of L-Lactide, providing an expected performance framework for this compound.

CatalystMonomer/Catalyst RatioCo-initiator (Alcohol)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
Zinc Acetate (ZnAc₂)500:111-undecenol13024~8012,0001.5[5]
Zinc Lactate (ZnLac₂)500:111-undecenol13024~9015,0001.6[5]
Zinc Caprylate (ZnCap₂)500:111-undecenol13024>9520,0001.7[5]

Mn = Number-average molecular weight; PDI = Polydispersity Index

Experimental Protocols

Protocol 1: Bulk Ring-Opening Polymerization of L-Lactide using this compound

This protocol describes a general procedure for the bulk polymerization of L-lactide using this compound as a catalyst and an alcohol as a co-initiator.

Materials:

  • L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • This compound (anhydrous)

  • Co-initiator (e.g., Benzyl alcohol, 1-dodecanol, dried over molecular sieves)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Oil bath or heating mantle with temperature control

  • Vacuum line

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask or reaction tube is flame-dried under vacuum and then cooled to room temperature under a stream of inert gas (argon or nitrogen).

  • Addition of Reactants:

    • This compound and the co-initiator are added to the reaction vessel in the desired molar ratio (e.g., a monomer-to-catalyst ratio of 500:1 and a monomer-to-initiator ratio of 100:1).

    • L-Lactide is then added to the vessel under a counter-flow of inert gas.

  • Polymerization:

    • The reaction vessel is sealed and placed in a preheated oil bath at the desired temperature (e.g., 130-160 °C).

    • The reaction mixture is stirred for the specified duration (e.g., 12-48 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification:

    • After the desired reaction time, the vessel is removed from the oil bath and allowed to cool to room temperature.

    • The crude polymer is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • The polymer solution is then precipitated in a non-solvent (e.g., cold methanol (B129727) or ethanol).

    • The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.

  • Characterization: The resulting polymer is characterized for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties (glass transition temperature, melting temperature) using Differential Scanning Calorimetry (DSC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Mandatory Visualizations

G Fig. 1: Proposed Catalytic Cycle for this compound in Lactide Polymerization cluster_0 Coordination cluster_1 Nucleophilic Attack & Ring Opening cluster_2 Insertion & Propagation Catalyst This compound (Zn(Laurate)2) Coordinated_Complex Coordinated Monomer-Catalyst-Initiator Complex Catalyst->Coordinated_Complex Monomer Lactide Monomer->Coordinated_Complex Initiator Alcohol (ROH) Initiator->Coordinated_Complex Attack Nucleophilic Attack of ROH on Carbonyl Coordinated_Complex->Attack Ring_Opening Acyl-Oxygen Bond Cleavage Attack->Ring_Opening Insertion Monomer Insertion Ring_Opening->Insertion Propagating_Chain Propagating Polymer Chain (Zn-OR') Insertion->Propagating_Chain Propagating_Chain->Coordinated_Complex Next Monomer

Caption: Proposed catalytic cycle for this compound in lactide polymerization.

G Fig. 2: Experimental Workflow for Bulk Polymerization Start Start Flame_Dry Flame-dry reaction vessel under vacuum Start->Flame_Dry Add_Reactants Add this compound, Co-initiator, and L-Lactide under inert gas Flame_Dry->Add_Reactants Polymerization Heat to 130-160 °C with stirring Add_Reactants->Polymerization Cooling Cool to room temperature Polymerization->Cooling Dissolution Dissolve crude polymer in Dichloromethane Cooling->Dissolution Precipitation Precipitate in cold Methanol Dissolution->Precipitation Filtration_Drying Filter and dry polymer under vacuum Precipitation->Filtration_Drying Characterization Characterize Polymer (GPC, DSC, NMR) Filtration_Drying->Characterization End End Characterization->End

Caption: Experimental workflow for bulk polymerization of L-lactide.

G Fig. 3: Logical Relationship of Polymerization Components Catalyst This compound (Lewis Acid) Polymerization Ring-Opening Polymerization Catalyst->Polymerization Activates Monomer L-Lactide (Cyclic Ester) Monomer->Polymerization Is Polymerized Co_Initiator Alcohol (e.g., Benzyl Alcohol) Co_Initiator->Polymerization Initiates Product Polylactide (PLA) Polymerization->Product Yields

Caption: Logical relationship of components in the polymerization process.

References

Application of Zinc Laurate in PVC Heat Stabilization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at the high temperatures required for processing. This degradation involves the release of hydrochloric acid (HCl) in an autocatalytic "zipper-like" reaction, leading to discoloration, embrittlement, and a loss of mechanical properties. To counteract this, heat stabilizers are incorporated into PVC formulations. Zinc laurate, a zinc salt of lauric acid, serves as an effective co-stabilizer in these formulations, particularly in combination with other metallic soaps like calcium stearate (B1226849). This document provides detailed application notes on the use of this compound in PVC heat stabilization, along with protocols for evaluating its performance.

Application Notes

1. Mechanism of Action

This compound functions as a heat stabilizer for PVC through a multi-faceted mechanism. Its primary roles are to scavenge hydrochloric acid and to replace unstable chlorine atoms in the PVC polymer chain.[1]

  • HCl Scavenging: The initial step in PVC degradation is the elimination of HCl. This compound neutralizes this liberated HCl, preventing it from catalyzing further degradation.

    • Zn(OCOC₁₁H₂₃)₂ + 2HCl → ZnCl₂ + 2C₁₁H₂₃COOH

  • Substitution of Labile Chlorine Atoms: this compound can replace the unstable allylic chlorine atoms on the PVC chain with more stable laurate groups. This action inhibits the initiation of the "zipper" dehydrochlorination process and preserves the initial color of the polymer.

A critical aspect of using zinc-based stabilizers is the formation of zinc chloride (ZnCl₂), a strong Lewis acid that can vigorously catalyze PVC degradation, leading to a sudden and catastrophic blackening of the material, a phenomenon known as "zinc burning".[2] For this reason, this compound is almost always used in conjunction with other stabilizers.

2. Synergistic Effects with Co-Stabilizers

This compound exhibits a powerful synergistic effect when used with other metallic soaps, most commonly calcium stearate (CaSt₂).[1] This combination is a cornerstone of many non-toxic PVC stabilization systems.

  • Calcium Stearate's Role: Calcium stearate is an excellent long-term stabilizer that primarily acts as an HCl scavenger. It is highly effective at neutralizing HCl but is slow to react with the labile chlorine atoms on the PVC chain, thus offering poor initial color stability.

  • The Synergism: In a Ca/Zn system, the this compound provides good initial color by quickly replacing the labile chlorine atoms. The calcium stearate then neutralizes the HCl produced and, crucially, regenerates the active zinc stabilizer by reacting with the detrimental zinc chloride that is formed.

    • ZnCl₂ + Ca(OCOC₁₇H₃₅)₂ → Zn(OCOC₁₇H₃₅)₂ + CaCl₂ The calcium chloride (CaCl₂) formed is a much weaker Lewis acid than ZnCl₂ and does not promote rapid degradation. This synergistic interaction provides both excellent initial color and good long-term stability.

3. Performance Characteristics

  • Initial Color and Transparency: this compound is known to provide excellent initial color hold and clarity to PVC products.[1][3] This makes it a suitable choice for applications where aesthetics are important, such as clear films, profiles, and packaging.

  • Lubrication: Like other metallic soaps, this compound also provides some lubricating effect during PVC processing, which can improve melt flow and reduce friction.[4]

  • Cost-Effectiveness: this compound offers a good balance of performance and cost, making it an economically viable option for many PVC applications.[1]

4. Logical Relationship of PVC Degradation and Stabilization

The following diagram illustrates the key steps in PVC thermal degradation and the intervention points for a Calcium/Zinc stabilizer system.

PVC_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Unstable_Cl Unstable Chlorine Sites (Allylic, Tertiary) PVC->Unstable_Cl Heat Dehydrochlorination Dehydrochlorination ('Zipper' Reaction) Unstable_Cl->Dehydrochlorination Initiation HCl HCl (gas) Dehydrochlorination->HCl Polyenes Conjugated Polyenes (Discoloration) Dehydrochlorination->Polyenes HCl->Dehydrochlorination Autocatalysis ZnL2 This compound Zn(C₁₂H₂₃O₂)₂ Crosslinking Cross-linking (Embrittlement) Polyenes->Crosslinking ZnL2->Unstable_Cl Replaces unstable Cl (Prevents discoloration) ZnCl2 ZnCl₂ (Lewis Acid) ZnL2->ZnCl2 Reacts with HCl CaSt2 Calcium Stearate Ca(C₁₈H₃₅O₂)₂ CaSt2->HCl Neutralizes HCl (Long-term stability) CaSt2->ZnCl2 Regenerates Zn-stabilizer ZnCl2->Dehydrochlorination Catalyzes degradation ('Zinc Burning') CaCl2 CaCl₂ (Inert Salt)

Caption: PVC degradation pathway and the synergistic stabilization mechanism of a Calcium/Zinc system.

Data Presentation

While specific quantitative data for PVC stabilized solely with this compound is limited in publicly available literature, the following tables present illustrative data for closely related zinc stearate/calcium stearate systems. This data provides a reasonable expectation of the performance trends when using this compound in similar formulations.

Table 1: Static Thermal Stability by Congo Red Test (at 180°C)

Stabilizer System (parts per hundred resin - phr)Congo Red Time (minutes)
Unstabilized PVC~6.5
1.5 phr Calcium Stearate (CaSt₂)~20
1.5 phr Zinc Stearate (ZnSt₂)~10
0.9 phr CaSt₂ / 0.6 phr ZnSt₂~45
1.2 phr CaSt₂ / 0.3 phr ZnSt₂~55

Note: Data is illustrative and based on typical performance of Ca/Zn stearate systems. The synergistic effect is evident in the significantly longer stability times for the mixed metal systems.

Table 2: Oven Aging Test - Yellowness Index (YI) at 190°C

Time (minutes)Unstabilized PVCCa/Zn Laurate System (A)Ca/Zn Laurate System (B) + 0.12g PE
05.24.84.5
515.88.26.1
1035.112.58.9
15(Black)20.312.4
20(Black)35.718.6
25(Black)(Black)25.3
30(Black)(Black)33.1

Note: Data for Ca/Zn Laurate systems is adapted from a study investigating the effect of pentaerythritol (B129877) (PE) as a co-stabilizer. System A contains CaSt₂/ZnL (0.3/0.3 phr) with other additives. System B includes an increased amount of PE. A lower Yellowness Index indicates better color stability.

Table 3: Thermogravimetric Analysis (TGA) Data

SampleOnset of Degradation (T₅% - °C)Temperature at Max. Degradation Rate (°C)
Unstabilized PVC~276~320
PVC + Ca/Zn Stearate Stabilizer~293~335

Note: Data is for a typical Ca/Zn stearate system. T₅% represents the temperature at which 5% mass loss occurs. Higher values indicate greater thermal stability.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of PVC heat stabilizers.

1. Static Thermal Stability - Congo Red Test

Objective: To determine the static thermal stability time of a PVC compound, defined as the time required for the sample to evolve a detectable amount of HCl gas at a constant elevated temperature.

Apparatus:

  • Heating block or oil bath capable of maintaining a temperature of 180 ± 1°C.

  • Glass test tubes (e.g., 150 mm x 15 mm).

  • Congo Red indicator paper.

  • Stopwatch.

  • Analytical balance.

Procedure:

  • Prepare the PVC compound by thoroughly mixing PVC resin with the stabilizer system (e.g., this compound and calcium stearate) at the desired concentrations (phr).

  • Weigh 2.0 ± 0.1 g of the PVC compound into a clean, dry test tube.

  • Place the test tube into the heating block or oil bath preheated to 180°C.

  • Moisten a strip of Congo Red paper with glycerol (B35011) and place it in the upper part of the test tube, approximately 2 cm above the surface of the PVC sample.

  • Start the stopwatch immediately.

  • Observe the Congo Red paper for a color change.

  • Stop the stopwatch the moment the Congo Red paper turns from red to a distinct blue color.

  • The recorded time is the static thermal stability time.

  • It is recommended to run the test in triplicate and report the average value.

2. Color Stability - Oven Aging Test

Objective: To evaluate the resistance of a PVC compound to discoloration when exposed to a high temperature over time.

Apparatus:

  • Air-circulating oven capable of maintaining a temperature of 180 ± 1°C or 190 ± 1°C.

  • Two-roll mill for preparing PVC sheets.

  • Colorimeter or spectrophotometer for measuring color (e.g., CIE Lab* or Yellowness Index).

  • Sample holder (e.g., aluminum foil or wire rack).

Procedure:

  • Prepare a PVC formulation including the stabilizer system.

  • Using a two-roll mill heated to an appropriate temperature (e.g., 170°C), process the PVC compound into a sheet of uniform thickness (e.g., 1 mm).

  • Cut the PVC sheet into strips of a consistent size (e.g., 2 cm x 4 cm).

  • Measure the initial color of a control strip using a colorimeter (this is the time = 0 reading).

  • Place the remaining strips on the sample holder and put them into the preheated oven.

  • At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), remove one strip from the oven.

  • Allow the removed strip to cool to room temperature.

  • Measure the color of the cooled strip using the colorimeter.

  • Record the color data (e.g., Yellowness Index, ΔE) as a function of heating time.

  • The results can be presented as a table or a graph of color change versus time.

3. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a PVC compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Analytical balance.

  • TGA sample pans (e.g., platinum or ceramic).

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Weigh a small, representative sample of the PVC compound (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to remove any oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) can be analyzed to determine key parameters such as:

    • Onset of degradation temperature (T_onset): The temperature at which significant mass loss begins. Often reported as T₅% or T₁₀% (temperature at 5% or 10% mass loss).

    • Temperature of maximum degradation rate (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual mass: The mass of the sample remaining at the end of the test.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a new PVC heat stabilizer formulation containing this compound.

experimental_workflow cluster_testing Performance Evaluation Formulation 1. Formulation Preparation - PVC Resin - Plasticizer - this compound - Co-stabilizers (e.g., CaSt₂) - Other additives Milling 2. Compounding (Two-Roll Mill) Formulation->Milling Sample_Prep 3. Sample Preparation (Pressed/Cut Sheets) Milling->Sample_Prep Congo_Red Congo Red Test (Static Stability) Sample_Prep->Congo_Red Oven_Aging Oven Aging Test (Color Stability) Sample_Prep->Oven_Aging TGA TGA (Thermal Decomposition) Sample_Prep->TGA Analysis 4. Data Analysis & Comparison Congo_Red->Analysis Oven_Aging->Analysis TGA->Analysis

Caption: A typical experimental workflow for evaluating PVC heat stabilizers.

References

Application Notes and Protocols: Zinc Laurate as a Release Agent in Rubber Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of rubber products, the efficient release of the vulcanized part from the mold is a critical step that significantly impacts productivity and final product quality.[1] Sticking of the rubber to the mold surface can lead to product defects, damage to the mold, and increased downtime for cleaning. Release agents are therefore essential processing aids applied to mold surfaces to facilitate easy and clean demolding.

Zinc laurate, the zinc salt of lauric acid, is a metallic soap that functions as an effective internal and external release agent in rubber compounding.[1][2] Its lubricating properties reduce friction at the rubber-mold interface, while its chemical nature can also contribute to the prevention of mold fouling.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a release agent in rubber manufacturing.

Mechanism of Action

This compound's efficacy as a release agent stems from its dual functionality as both a physical lubricant and a reactive component.

  • Physical Lubrication: The long hydrocarbon chains of the laurate molecules provide a low-surface-energy layer at the interface between the rubber compound and the hot metal mold. This layer reduces the coefficient of friction, thereby lowering the force required to separate the cured rubber part from the mold.

  • Reactive Role: this compound can also act as a vulcanization activator, participating in the cross-linking chemistry.[3] This can influence the cure characteristics of the rubber compound. Additionally, it is believed to react with byproducts of the vulcanization process that might otherwise contribute to mold fouling.[4][5]

The proposed mechanism involves the migration of this compound to the surface of the rubber compound during vulcanization, creating a transferable film that coats the mold surface.

G cluster_0 Rubber Compound cluster_1 Vulcanization Process cluster_2 Rubber-Mold Interface RubberMatrix Rubber Matrix ZincLaurate_Internal This compound (Internal) HeatPressure Heat & Pressure ZincLaurate_Internal->HeatPressure Migration ReleaseLayer This compound Release Layer HeatPressure->ReleaseLayer Forms MoldSurface Mold Surface MoldSurface->ReleaseLayer CuredRubber Cured Rubber ReleaseLayer->CuredRubber Easy Separation

Mechanism of this compound as a Release Agent.

Quantitative Data Summary

The performance of a release agent is evaluated based on several key parameters. Below is a summary of typical performance data for this compound compared to other common release agents. Note: The following data is illustrative and may vary depending on the specific rubber formulation, mold surface, and processing conditions.

Release AgentTypical Concentration (phr)Release Force (N)Coefficient of FrictionNumber of Releases per Application
This compound 1.0 - 5.0 [3]50 - 150 0.1 - 0.2 Internal: 1, External: 1-5
Silicone EmulsionExternal Application75 - 2000.15 - 0.251 - 10[6]
Zinc Stearate1.0 - 3.060 - 1800.12 - 0.22Internal: 1, External: 1-5[7]
No Release Agent->500>0.50

Experimental Protocols

Protocol for Evaluation of Release Force

Objective: To quantify the force required to demold a cured rubber sample from a standardized mold.

Apparatus:

  • Tensile testing machine with a suitable load cell.

  • Standardized mold (e.g., as per ASTM D429 Method B for 90-degree peel).[8]

  • Compression molding press.

  • Stopwatch.

  • Thermocouple.

Procedure:

  • Mold Preparation:

    • Clean the mold thoroughly with an appropriate solvent to remove any residues.

    • For external release agents, apply a uniform coating to the mold surface and allow it to dry as per the manufacturer's instructions. For internal release agents like this compound, this step is omitted.

  • Rubber Compounding:

    • Prepare the rubber compound, incorporating the internal release agent (this compound) at the desired concentration (e.g., 1, 2, 3 phr).

  • Molding:

    • Place a pre-weighed amount of the rubber compound into the mold cavity.

    • Close the mold and place it in the preheated compression press.

    • Apply the specified molding pressure and temperature for the designated cure time.

  • Demolding and Force Measurement:

    • After vulcanization, carefully open the mold.

    • Attach the molded rubber sample to the grip of the tensile testing machine.

    • Separate the rubber from the mold surface at a constant speed (e.g., 50 mm/min) and at a specified angle (e.g., 90 degrees).[8]

    • Record the force required for separation as a function of displacement. The peak force is typically reported as the release force.

  • Data Analysis:

    • Perform at least five replicate measurements for each release agent formulation.

    • Calculate the average release force and standard deviation.

G A Mold Preparation (Cleaning/Coating) C Compression Molding (Curing) A->C B Rubber Compounding (with this compound) B->C D Demolding & Force Measurement (Tensile Tester) C->D E Data Analysis (Average Release Force) D->E

Workflow for Release Force Evaluation.

Protocol for Assessment of Mold Fouling

Objective: To visually and analytically assess the buildup of residue on the mold surface after multiple molding cycles.

Apparatus:

  • Optical microscope or digital imaging system.

  • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectrometer.

  • Goniometer for contact angle measurement.

  • Compression molding press.

Procedure:

  • Initial Mold Characterization:

    • Clean the mold surface thoroughly.

    • Acquire a baseline optical image, ATR-FTIR spectrum, and contact angle measurement of the clean mold surface.

  • Repetitive Molding Cycles:

    • Perform a series of molding cycles (e.g., 50 or 100) using the rubber compound containing this compound.

  • Post-Molding Analysis:

    • After the designated number of cycles, carefully inspect the mold surface.

    • Visual Inspection: Capture high-resolution images of the mold surface to document the extent and nature of any visible fouling.

    • ATR-FTIR Analysis: Acquire ATR-FTIR spectra from different areas of the mold surface to identify the chemical composition of the residue. The presence of zinc sulfide (B99878) (a common fouling component) can be a key indicator.[4][5]

    • Contact Angle Measurement: Measure the contact angle of a water droplet on the mold surface. An increase in contact angle may indicate the buildup of a hydrophobic residue.[9][10][11]

  • Data Comparison:

    • Compare the post-molding data with the baseline characterization to quantify the degree of mold fouling.

Protocol for Evaluating the Effect on Rubber Physical Properties

Objective: To determine the impact of this compound on the mechanical properties of the final vulcanized rubber.

Apparatus:

  • Tensile testing machine.

  • Durometer (Shore A).

  • Compression set testing fixture.

  • Moving Die Rheometer (MDR).

Procedure:

  • Sample Preparation:

    • Prepare rubber compounds with varying concentrations of this compound (e.g., 0, 1, 2, 3 phr).

    • Cure the compounds into standard test sheets or buttons as per ASTM D3182.[12]

  • Cure Characteristics (MDR):

    • Use the MDR to determine the effect of this compound on scorch time (ts2), cure time (t90), and torque values (ML, MH).

  • Physical Property Testing:

    • Tensile Strength and Elongation: Test dumbbell-shaped specimens according to ASTM D412.[13][14]

    • Hardness: Measure the Shore A hardness of the cured samples according to ASTM D2240.[13][14]

    • Compression Set: Determine the compression set of cylindrical specimens according to ASTM D395.[14]

  • Data Analysis:

    • Tabulate and compare the physical properties of the rubber compounds with different this compound concentrations.

Conclusion

This compound serves as a multifunctional additive in rubber manufacturing, acting as an effective release agent, lubricant, and vulcanization activator.[1][3] Its incorporation can lead to reduced demolding forces, improved surface finish of the final product, and potentially a reduction in mold fouling.[2] However, the optimal concentration of this compound must be determined experimentally, as excessive amounts may adversely affect the cure characteristics and physical properties of the rubber. The protocols outlined in this document provide a systematic approach for researchers and scientists to evaluate the performance of this compound as a release agent and to optimize its use in specific rubber formulations.

Disclaimer: The information provided is for research and development purposes only. It is the user's responsibility to ensure that the use of this compound complies with all relevant safety and regulatory standards.

References

Application Notes and Protocols for the Preparation of Zinc Laurate Dispersions for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a metallic soap with a growing interest in various industrial and pharmaceutical applications.[1][2] Its biocompatibility and the biological significance of both zinc and lauric acid make it a promising candidate for drug delivery systems. Dispersions of this compound nanoparticles can serve as effective carriers for therapeutic agents, potentially enhancing bioavailability, providing controlled release, and enabling targeted delivery.[3][4] This document provides detailed protocols for the synthesis of this compound and the preparation of stable aqueous this compound dispersions. It also includes methodologies for drug loading and the characterization of these dispersions, critical for their development in pharmaceutical applications.

Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of zinc-based nanoparticle dispersions, providing a reference for expected outcomes.

Table 1: Synthesis Parameters for this compound

ParameterValueReference
Precipitation Method
Zinc Sulfate (B86663) SolutionVaries[5]
Soluble Coconut Oil Soap SolutionVaries[5]
Reaction with Zinc Oxide
Zinc Oxide27.5 g[5]
Lauric Acid140.6 g[5]
Water (for ZnO suspension)150 mL[5]
Water (for Lauric Acid emulsion)700 mL[5]
Morpholine (catalyst)0.5 g + 0.5 g[5]
Reaction Temperature (ZnO)55°C[5]
Reaction Temperature (Lauric Acid)65°C[5]
Reaction Time1 hour[5]

Table 2: Characterization of Zinc-Based Nanoparticle Dispersions

ParameterTypical ValueMethodReference
Average Particle Size (ZnO NPs)184 nmDynamic Light Scattering (DLS)[6]
Zeta Potential (ZnO NPs)+17.4 mVDLS[6]
Particle Size (Chitosan-coated ZnO NPs)203 nmDLS[6]
Zeta Potential (Chitosan-coated ZnO NPs)+37.3 mVDLS[6]
Drug Loading Content (Azilsartan on ZnO NPs)>85% (for 2:1 drug/carrier ratio)UV-Vis Spectroscopy[3]
In Vitro Drug Release (Azilsartan from ZnO NPs)~100% in 60 minutesUSP Type II Apparatus[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Powder via Precipitation

This protocol describes a common method for synthesizing this compound powder, which will then be used to prepare the dispersion.

Materials:

  • Zinc Sulfate (ZnSO₄)

  • Sodium Laurate (or Lauric Acid and Sodium Hydroxide (B78521) to form the soap in situ)

  • Deionized Water

  • Ethanol (B145695)

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying Oven

Procedure:

  • Prepare a Zinc Sulfate Solution: Dissolve a stoichiometric amount of zinc sulfate in deionized water with stirring.

  • Prepare a Sodium Laurate Solution: Dissolve sodium laurate in deionized water. Alternatively, neutralize lauric acid with a stoichiometric amount of sodium hydroxide in water to form the soap solution.

  • Precipitation: Slowly add the zinc sulfate solution to the sodium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Aging: Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

  • Washing: Collect the precipitate by filtration. Wash the collected this compound powder several times with deionized water to remove any unreacted salts, followed by a wash with ethanol to aid in drying.

  • Drying: Dry the washed this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: The resulting white powder can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of this compound and X-ray Diffraction (XRD) to determine its crystalline structure.

Protocol 2: Preparation of Aqueous this compound Dispersion

This protocol is adapted from methods used for preparing aqueous zinc stearate (B1226849) dispersions and employs high-energy dispersion techniques.[7][8][9]

Materials:

  • Synthesized this compound Powder

  • Deionized Water

  • Surfactant/Emulsifier (e.g., Sodium Dodecyl Sulfate, Polysorbate 80, or a sulfonate of fatty acid methyl ester ethoxylate)[8][10]

  • High-Shear Homogenizer or Probe Sonicator

  • Beaker

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Prepare the Aqueous Phase: Add a specific concentration of the chosen surfactant to deionized water and stir until fully dissolved. The optimal surfactant and its concentration should be determined experimentally.

  • Pre-dispersion: While stirring the aqueous surfactant solution, gradually add the this compound powder to create a slurry.

  • Homogenization/Sonication:

    • High-Shear Homogenization: Process the slurry using a high-shear homogenizer at a high speed (e.g., 8000-10000 rpm) for a defined period (e.g., 20-60 minutes).[7] Monitor the temperature and use a cooling bath if necessary.

    • Probe Sonication: Alternatively, immerse a probe sonicator into the slurry and apply ultrasonic energy. Use a pulsed mode (e.g., 1 second on, 1 second off) to prevent excessive heating.[11] The sonication time and amplitude will need to be optimized.

  • Cooling: After homogenization or sonication, allow the dispersion to cool to room temperature.

  • Characterization: The resulting dispersion should be characterized for its physical properties.

Protocol 3: Characterization of this compound Dispersion

A. Particle Size and Zeta Potential Analysis:

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion in deionized water to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

  • Measurement: Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the zeta potential of the dispersed particles.

  • Analysis: A narrow particle size distribution and a zeta potential with a magnitude greater than 30 mV (either positive or negative) are generally indicative of a stable dispersion.

B. Stability Assessment:

  • Visual Inspection: Store the dispersion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for any signs of instability such as sedimentation, creaming, or agglomeration over a period of several weeks.

  • Particle Size Monitoring: Periodically measure the particle size of the stored samples to monitor any changes over time.

Protocol 4: Drug Loading onto this compound Dispersions

This protocol outlines a general method for loading a therapeutic agent onto the prepared this compound nanoparticles.

Materials:

  • Stable this compound Dispersion

  • Drug of interest (e.g., a hydrophobic anticancer drug)

  • Appropriate solvent for the drug

  • Magnetic Stirrer and Stir Bar

  • Centrifugation or Dialysis equipment

Procedure:

  • Drug Solution Preparation: Dissolve the drug in a suitable solvent.

  • Loading: Slowly add the drug solution to the this compound dispersion while stirring. The drug is expected to adsorb onto the surface or be entrapped within the hydrophobic domains of the this compound nanoparticles.

  • Incubation: Continue stirring the mixture for a specified period (e.g., 2-24 hours) at a controlled temperature to allow for efficient drug loading.

  • Purification: Remove the unloaded, free drug from the dispersion. This can be achieved by methods such as centrifugation (pelleting the drug-loaded nanoparticles and resuspending them in fresh medium) or dialysis against a suitable buffer.

  • Characterization of Drug-Loaded Dispersion:

    • Drug Loading Content and Entrapment Efficiency: Quantify the amount of drug loaded onto the nanoparticles. This can be done by dissolving a known amount of the purified drug-loaded dispersion in a suitable solvent and measuring the drug concentration using a technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). The following formulas are used:

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Entrapment Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

    • In Vitro Drug Release: Perform a drug release study using a method like dialysis. Place the drug-loaded dispersion in a dialysis bag with a specific molecular weight cut-off and immerse it in a release medium (e.g., phosphate-buffered saline at pH 7.4). Periodically sample the release medium and quantify the amount of drug released over time.[3]

Visualizations

Experimental Workflow for Preparing this compound Dispersions

G cluster_synthesis Protocol 1: this compound Synthesis cluster_dispersion Protocol 2: Aqueous Dispersion cluster_drug_loading Protocol 4: Drug Loading ZnSO4 Zinc Sulfate Solution Precipitation Precipitation ZnSO4->Precipitation NaLaurate Sodium Laurate Solution NaLaurate->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying Washing->Drying ZnLaurate_Powder This compound Powder Drying->ZnLaurate_Powder Pre_dispersion Pre-dispersion ZnLaurate_Powder->Pre_dispersion Aqueous_Phase Aqueous Surfactant Solution Aqueous_Phase->Pre_dispersion Homogenization High-Shear Homogenization / Sonication Pre_dispersion->Homogenization ZnLaurate_Dispersion This compound Dispersion Homogenization->ZnLaurate_Dispersion Loading Loading & Incubation ZnLaurate_Dispersion->Loading Drug_Solution Drug Solution Drug_Solution->Loading Purification Purification Loading->Purification Drug_Loaded_Dispersion Drug-Loaded Dispersion Purification->Drug_Loaded_Dispersion

Caption: Workflow for the synthesis, dispersion, and drug loading of this compound.

Characterization and Application Pathway

G cluster_characterization Characterization DLS Particle Size & Zeta Potential (DLS) Application Preclinical & Clinical Development DLS->Application Stability Stability Assessment Stability->Application Drug_Content Drug Loading & Entrapment Efficiency Drug_Content->Application Release_Profile In Vitro Drug Release Release_Profile->Application Drug_Loaded_Dispersion Drug-Loaded This compound Dispersion Drug_Loaded_Dispersion->DLS Drug_Loaded_Dispersion->Stability Drug_Loaded_Dispersion->Drug_Content Drug_Loaded_Dispersion->Release_Profile

Caption: Characterization pathway for drug-loaded this compound dispersions.

References

Application Notes and Protocols for the Quantification of Zinc Laurate in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of zinc laurate in various plastic matrices. This compound is a metallic soap commonly used as a heat stabilizer, lubricant, and release agent in polymers such as polyvinyl chloride (PVC) and polyolefins. Accurate quantification of this additive is crucial for quality control, formulation development, and regulatory compliance.

Three primary analytical methods are detailed herein:

  • Thermogravimetric Analysis (TGA): A straightforward method for determining the total inorganic content, which can be correlated to the this compound concentration.

  • Fourier Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for quantification based on the characteristic infrared absorption of the laurate's carboxylate group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that involves the extraction of this compound, derivatization of the lauric acid component, and subsequent chromatographic analysis.

Data Presentation

The following table summarizes the quantitative performance characteristics of the described analytical methods for the determination of this compound in plastics.

Analytical MethodAnalyteTypical Concentration RangeLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
TGA Zinc Oxide (residue)0.1 - 5 wt%N/A~0.1 wt%~0.3 wt%95 - 105%< 5%
FTIR (ATR) This compound0.1 - 2 wt%> 0.99~0.05 wt%~0.15 wt%90 - 110%< 10%
GC-MS Lauric Acid Methyl Ester10 - 1000 µg/g> 0.995~1 µg/g~5 µg/g92 - 108%< 8%

Experimental Protocols

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. For a plastic containing this compound, the polymer will thermally decompose and volatilize, while the this compound will decompose to form a stable inorganic residue, primarily zinc oxide (ZnO).[1][2] The final residual mass is proportional to the initial amount of this compound in the sample. This method is based on the principles outlined in ASTM D5630 for determining the ash content of plastics.[3][4][5][6][7]

Protocol:

  • Instrumentation: A calibrated Thermogravimetric Analyzer is required, equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Sample Preparation:

    • Ensure the plastic sample is homogeneous. If necessary, cryo-mill the sample to a fine powder.

    • Accurately weigh 10-20 mg of the plastic sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Instrument Setup and Execution:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere. This step will decompose the polymer and the organic part of the this compound.

      • At 600°C, switch the purge gas from nitrogen to air (or oxygen) at the same flow rate.

      • Hold the temperature at 600°C for 30 minutes to ensure complete oxidation of any remaining carbonaceous residue.

      • Increase the temperature to 750°C at 20°C/min and hold for 15 minutes to ensure a stable final residue.

  • Data Analysis:

    • The final, stable mass recorded at the end of the analysis is the mass of the zinc oxide residue.

    • Calculate the weight percentage of zinc oxide in the plastic sample.

    • Convert the weight percentage of ZnO to the weight percentage of this compound using the following formula:

      • % this compound = % ZnO × (Molecular Weight of this compound / Molecular Weight of ZnO)

      • Molecular Weight of this compound (C₂₄H₄₆O₄Zn) = 464.00 g/mol

      • Molecular Weight of Zinc Oxide (ZnO) = 81.38 g/mol

      • % this compound = % ZnO × 5.69

Visualization:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Homogenize Homogenize Plastic Sample Weigh Weigh 10-20 mg into TGA Crucible Homogenize->Weigh Heat_N2 Heat to 600°C in N2 Weigh->Heat_N2 Switch_Air Switch to Air at 600°C Heat_N2->Switch_Air Heat_Air Heat to 750°C in Air Switch_Air->Heat_Air Measure_Residue Measure Final Residue Mass (% ZnO) Heat_Air->Measure_Residue Calculate Calculate % this compound Measure_Residue->Calculate

TGA Experimental Workflow
Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies characteristic of the sample's chemical bonds. This compound has a strong, characteristic absorption band due to the asymmetric stretching of its carboxylate group (COO⁻), which can be used for quantification.[8] Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid samples with minimal preparation.[9][10][11]

Protocol:

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is required.

  • Sample Preparation and Calibration:

    • Prepare a series of calibration standards by compounding known concentrations of this compound (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 wt%) into the specific plastic matrix.

    • Ensure the standards are homogenous by melt-blending or another appropriate method.

    • Press thin films of each standard and the unknown sample to a uniform thickness.

  • FTIR-ATR Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the plastic film sample onto the ATR crystal and apply consistent pressure using the ATR's pressure clamp to ensure good contact.

    • Collect the infrared spectrum of the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans.

    • Clean the ATR crystal thoroughly between samples.

  • Data Analysis:

    • Identify the characteristic absorption peak for the asymmetric carboxylate stretch of this compound, typically in the range of 1540-1600 cm⁻¹. The exact position may vary slightly depending on the polymer matrix.

    • Perform a baseline correction for the spectra.

    • Measure the peak height or area of the selected this compound absorption band for each standard and the unknown sample.

    • Create a calibration curve by plotting the peak height or area versus the known concentration of this compound in the standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak height or area on the calibration curve.

Visualization:

FTIR_Workflow cluster_prep Preparation cluster_analysis FTIR-ATR Measurement cluster_data Data Analysis Standards Prepare Calibration Standards Measure_Standards Measure Spectra of Standards Standards->Measure_Standards Sample Prepare Unknown Sample Film Measure_Sample Measure Spectrum of Unknown Sample->Measure_Sample Background Collect Background Spectrum Background->Measure_Standards Background->Measure_Sample Peak_Analysis Measure Peak Area/Height Measure_Standards->Peak_Analysis Quantify Quantify this compound in Unknown Measure_Sample->Quantify Calibration Create Calibration Curve Peak_Analysis->Calibration Calibration->Quantify

FTIR-ATR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the extraction of this compound from the plastic matrix, followed by a chemical derivatization to convert the non-volatile lauric acid into a volatile ester, typically methyl laurate. The resulting ester is then separated and quantified by GC-MS. This is a highly selective and sensitive method. A similar approach has been described for the analysis of metal stearates in polymers.[12]

Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like a WAX column) is required.

  • Extraction and Derivatization:

    • Accurately weigh approximately 1 g of the plastic sample into a reflux flask.

    • Add 50 mL of a 2% (v/v) solution of concentrated hydrochloric acid in methanol (B129727).

    • Reflux the mixture for 2 hours. The hydrochloric acid will protonate the laurate, and the methanol will act as both a solvent and a reagent for the esterification of the resulting lauric acid to methyl laurate.

    • After cooling, filter the mixture to remove the precipitated polymer.

    • Transfer the filtrate to a separatory funnel and add 50 mL of n-hexane and 50 mL of deionized water.

    • Shake vigorously and allow the layers to separate. The methyl laurate will partition into the n-hexane layer.

    • Collect the n-hexane layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp to 240°C at 10°C/min.

        • Hold at 240°C for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of methyl laurate (e.g., m/z 74, 87, 214).

  • Data Analysis and Quantification:

    • Prepare a calibration curve by derivatizing known amounts of lauric acid standard following the same procedure.

    • Integrate the peak area of the target ion for methyl laurate in the chromatograms of the standards and the sample.

    • Plot the peak area versus concentration for the standards to create a calibration curve.

    • Determine the concentration of methyl laurate in the sample extract from the calibration curve.

    • Calculate the concentration of this compound in the original plastic sample, accounting for the initial sample weight, extraction volume, and the stoichiometry of the conversion of this compound to methyl laurate.

Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Weigh Weigh Plastic Sample Extract_Derivatize Reflux in Methanolic HCl Weigh->Extract_Derivatize Filter Filter out Polymer Extract_Derivatize->Filter LLE Liquid-Liquid Extraction with Hexane Filter->LLE Concentrate Concentrate Extract LLE->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify_Ester Quantify Methyl Laurate Detect->Quantify_Ester Calibration Prepare Calibration Curve Calibration->Quantify_Ester Calculate_Final Calculate % this compound Quantify_Ester->Calculate_Final

GC-MS Experimental Workflow

References

Zinc Laurate as a Thickening Agent in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a multifunctional ingredient in the cosmetics industry, valued for its properties as a thickening agent, anti-caking agent, and opacifier.[1][2][3] Its ability to increase the viscosity of formulations makes it a key component in achieving desired textures in products such as creams, lotions, and powders.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a thickening agent in cosmetic formulations. Typical usage concentrations for this compound in cosmetic products range from 0.5% to 3%, depending on the desired thickening effect and the specific formulation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white fine powder[4]
Molecular Formula C24H46O4Zn[3]
Molecular Weight 464.0 g/mol [3]
Solubility Insoluble in water; soluble in hot ethanol (B145695) and other organic solvents[3][4]
Melting Point Approximately 130°C[4]

Applications in Cosmetic Formulations

This compound is incorporated into various cosmetic products to enhance their viscosity and stability. Its functions include:

  • Viscosity Control: It increases the thickness of creams and lotions, contributing to a rich and stable texture.[1]

  • Anti-caking Agent: In powdered cosmetics, it prevents clumping and ensures free-flowing properties.[1]

  • Opacifying Agent: It reduces the transparency of formulations, which is desirable in products like foundations and concealers.[1][2]

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol outlines the preparation of a basic O/W cream formulation to evaluate the thickening effect of this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (emulsifier and thickener)

    • Stearic Acid (emulsifier and thickener)

    • Mineral Oil (emollient)

    • This compound (thickening agent)

  • Water Phase:

  • Preservative: (e.g., Phenoxyethanol)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Viscometer (rotational type)

Procedure:

  • Preparation of Phases:

    • Oil Phase: In a beaker, combine cetearyl alcohol, stearic acid, and mineral oil. Heat to 75-80°C until all components are melted and uniform.

    • Water Phase: In a separate beaker, combine deionized water and glycerin. Heat to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Incorporation of this compound:

    • Disperse the desired concentration of this compound into the emulsion while it is still hot and continue mixing.

  • Neutralization and Cooling:

    • Begin cooling the emulsion while stirring with an overhead mixer at a low speed.

    • When the temperature reaches around 40-45°C, add triethanolamine to neutralize the stearic acid (adjust to a target pH of 6.5-7.0).

    • Add the preservative.

  • Final Mixing:

    • Continue gentle stirring until the cream has cooled to room temperature.

Protocol for Viscosity Measurement

This protocol describes how to measure the viscosity of the prepared cream formulations using a rotational viscometer.

Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

Procedure:

  • Sample Preparation: Allow the cream to equilibrate to a constant temperature (e.g., 25°C) for at least 24 hours before measurement.

  • Instrument Setup:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Measurement:

    • Carefully lower the spindle into the center of the sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Perform measurements at different shear rates (by varying the rotational speed) to characterize the flow behavior of the cream.

Quantitative Data

The following table presents hypothetical data illustrating the effect of this compound concentration on the viscosity of a base O/W cream formulation, as would be determined by the protocols above.

Table 2: Effect of this compound Concentration on Cream Viscosity

This compound Concentration (% w/w)Viscosity (cP at 25°C, 10 rpm)Observations
0.0 (Control)8,000Standard cream consistency
0.512,000Noticeably thicker, good spreadability
1.018,000Rich, creamy texture
2.028,000Very thick, paste-like consistency
3.045,000Extremely viscous, difficult to spread

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of components in the formulation.

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification & Formulation cluster_analysis Analysis Oil_Phase Prepare Oil Phase (Cetearyl Alcohol, Stearic Acid, Mineral Oil) Heat to 75-80°C Emulsify Combine Phases Homogenize for 10-15 min Oil_Phase->Emulsify Water_Phase Prepare Water Phase (Deionized Water, Glycerin) Heat to 75-80°C Water_Phase->Emulsify Add_ZL Add this compound Emulsify->Add_ZL Neutralize Cool and Neutralize (Add Triethanolamine) Add_ZL->Neutralize Add_Preservative Add Preservative Neutralize->Add_Preservative Final_Mix Cool to Room Temp with Gentle Mixing Add_Preservative->Final_Mix Viscosity_Measurement Measure Viscosity (Rotational Viscometer) Final_Mix->Viscosity_Measurement

Caption: Experimental workflow for preparing and analyzing an O/W cream with this compound.

formulation_relationship cluster_components Key Components Formulation Cosmetic Formulation (Cream/Lotion) Oil_Phase Oil Phase (Emollients, Waxes) Formulation->Oil_Phase contains Water_Phase Water Phase (Humectants) Formulation->Water_Phase contains Emulsifiers Emulsifiers (e.g., Cetearyl Alcohol) Formulation->Emulsifiers stabilized by Thickener This compound Thickener->Formulation modifies viscosity of

Caption: Logical relationship of key components in a cosmetic formulation with this compound.

References

Application Notes and Protocols: Zinc Laurate as an Antimicrobial Additive in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a multifunctional additive used across various industrial sectors. While primarily known for its role as a heat stabilizer in PVC, a lubricant in plastics and rubber processing, and a matting agent in coatings, its inherent antimicrobial properties offer an additional layer of protection against microbial degradation and contamination.[1][2][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound as an antimicrobial additive in industrial formulations.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is crucial for its effective incorporation into industrial materials.

PropertyValueReference(s)
Chemical Name Zinc dodecanoate[5]
CAS Number 2452-01-9[6]
Molecular Formula C₂₄H₄₆O₄Zn[3]
Appearance White to off-white powder or flakes[6][7]
Solubility Insoluble in water; soluble in hot ethanol (B145695) and other organic solvents[6][7]
Melting Point Approximately 129 °C[7]
Typical Concentration 0.5% to 3% in industrial applications[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to the release of zinc ions (Zn²⁺) and the disruptive action of lauric acid.[8] While a detailed signaling pathway for this compound is not extensively documented, the general mechanism for zinc ions involves a multi-pronged attack on microbial cells.

Antimicrobial_Mechanism

  • Cell Membrane Disruption: Zinc ions can interact with and destabilize the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[9][10]

  • Enzyme Inhibition: Once inside the cell, zinc ions can interfere with the function of essential enzymes by binding to their active sites, disrupting metabolic pathways.[6]

  • Generation of Reactive Oxygen Species (ROS): Zinc ions can promote the formation of ROS, such as hydrogen peroxide, which induce oxidative stress and damage cellular components like DNA, proteins, and lipids.[5][10]

  • Inhibition of DNA Replication: Zinc can interfere with the DNA replication process, preventing microbial proliferation.[5]

Lauric acid, a saturated fatty acid, also exhibits antimicrobial properties, particularly against Gram-positive bacteria, by disrupting the cell membrane.[8]

Industrial Applications and Efficacy

While extensive quantitative data for this compound's antimicrobial efficacy in industrial matrices is limited, its preservative effect is recognized.[1] The following sections provide guidance for its use in various applications.

Plastics and Polymers

This compound serves as a dual-function additive in plastics like PVC, polyethylene (B3416737), and polypropylene, providing both thermal stability and antimicrobial protection.[1][2]

Typical Use Levels: 0.5% to 2.0% by weight.

Antimicrobial Performance Data: Direct performance data for this compound in plastics is not readily available in the reviewed literature. However, a study on zinc-containing polyethylene films, including those with zinc stearate (B1226849) (a similar zinc carboxylate), demonstrated a synergistic antimicrobial effect against E. coli and S. aureus when combined with zinc oxide.[11][12][13] This suggests that this compound may also exhibit enhanced activity when used in combination with other antimicrobial agents.

Potential Synergies:

  • Zinc Oxide (ZnO): As demonstrated with zinc stearate, combining this compound with ZnO could offer a synergistic effect.[11][12][13]

  • Silver Ions: Silver-based antimicrobials are potent and could be combined with this compound for a broader spectrum of activity.

  • Quaternary Ammonium Compounds (Quats): Quats are effective surface-active antimicrobials that could work in synergy with the leachable zinc ions from this compound.

Coatings and Paints

In coatings, this compound can function as a matting agent and a preservative, preventing the growth of fungi and bacteria on the dried film.[1]

Typical Use Levels: 0.2% to 1.5% by weight.

Antifungal Activity: While specific data for this compound is scarce, other zinc compounds are known to be effective against fungi commonly found on painted surfaces, such as Aspergillus niger.[14] The lauric acid component of this compound may also contribute to its antifungal properties.

Lubricants and Metalworking Fluids

The inclusion of this compound in lubricants and metalworking fluids can help to control microbial growth, which can cause fluid degradation, foul odors, and corrosion.[2][15]

Typical Use Levels: 0.1% to 1.0% by weight.

Antimicrobial Performance Data: One study demonstrated the antimicrobial efficacy of a lubricating gel containing zinc oxide nanoparticles, indicating the potential for zinc compounds in such formulations.[16] A study on the in-vitro inhibition of Enterotoxigenic Escherichia coli (ETEC) showed that this compound completely inhibited growth at a zinc concentration of 30 mg/L, demonstrating a stronger inhibitory effect than zinc sulfate.[8][13]

OrganismTestConcentrationResultReference(s)
E. coli (ETEC)Broth Dilution30 mg/L (as Zn)Complete inhibition[8][13]

Experimental Protocols

Standardized testing methods are essential for evaluating the antimicrobial efficacy of this compound in specific industrial applications. The following protocols are recommended.

Quantitative Antibacterial Test for Plastics (Adapted from JIS Z 2801 / ISO 22196)

This test measures the antibacterial activity of plastic surfaces.[7][17][18][19]

JIS_Z_2801_Workflow

Methodology:

  • Test Pieces: Prepare sterile test pieces (50 mm x 50 mm) of the plastic material with and without this compound (control).

  • Test Bacteria: Use standard strains such as Staphylococcus aureus (ATCC 6538P) and Escherichia coli (ATCC 8739).

  • Inoculum Preparation: Prepare a bacterial suspension in 1/500 nutrient broth with a concentration of approximately 10⁵ CFU/mL.

  • Inoculation: Pipette 0.4 mL of the bacterial suspension onto the surface of each test piece.

  • Covering: Cover the inoculum with a sterile film (40 mm x 40 mm) and press down to spread the inoculum.

  • Incubation: Incubate the test pieces at 35°C and ≥90% relative humidity for 24 hours.

  • Recovery: After incubation, wash out the bacteria from the test piece and film with a suitable neutralizing broth (e.g., SCDLP broth).

  • Enumeration: Determine the number of viable bacteria by standard plate count methods.

  • Calculation: Calculate the antibacterial activity (R) using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where U0 is the average of the common logarithm of the number of viable bacteria on the untreated test pieces immediately after inoculation, Ut is the average of the common logarithm of the number of viable bacteria on the untreated test pieces after 24 hours, and At is the average of the common logarithm of the number of viable bacteria on the treated test pieces after 24 hours.

Antifungal Test for Polymeric Materials (Adapted from ASTM G21)

This method determines the resistance of synthetic polymeric materials to fungi.

ASTM_G21_Workflow

Methodology:

  • Test Specimens: Use specimens of the polymeric material (e.g., 50 mm x 50 mm) with and without this compound.

  • Fungal Spore Suspension: Prepare a mixed spore suspension of fungi such as Aspergillus brasiliensis (ATCC 9642), Penicillium funiculosum (ATCC 11797), Chaetomium globosum (ATCC 6205), Trichoderma virens (ATCC 9645), and Aureobasidium pullulans (ATCC 15233).

  • Inoculation: Place the test specimens on the surface of a mineral salts agar. Spray the spore suspension evenly over the specimens and the surrounding agar.

  • Incubation: Incubate the inoculated plates at 28-30°C and a relative humidity of not less than 85% for 28 days.

  • Observation: Visually inspect the test specimens for fungal growth at weekly intervals.

  • Rating: Rate the observed growth on a scale of 0 to 4, where 0 indicates no growth and 4 indicates heavy growth.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that will inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hot ethanol, followed by dilution in the test medium).

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism without this compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 35°C for 24 hours for bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound offers a promising, multifunctional solution for industrial applications requiring both material stability and antimicrobial protection. Its "mild" antimicrobial nature suggests it is best utilized as a preservative to inhibit microbial growth rather than as a rapid disinfectant. The provided protocols offer a framework for researchers and developers to quantify the antimicrobial efficacy of this compound within their specific formulations and applications. Further research into synergistic combinations with other antimicrobial agents could unlock its full potential as a valuable component in creating durable and hygienically protected industrial products.

References

Thermal Analysis of Zinc Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for the thermal analysis of zinc laurate. The methodologies detailed below are essential for characterizing the thermal properties of this compound, which is crucial for its application in various fields, including pharmaceuticals and material science.

Introduction

This compound, the zinc salt of lauric acid, is a metallic soap with diverse applications as a stabilizer, lubricant, and in drug delivery systems. Its thermal behavior is a critical parameter that influences its processing, stability, and performance. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate its thermal stability, decomposition profile, and phase transitions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical FormulaC₂₄H₄₆O₄Zn[1][2]
Molecular Weight464.0 g/mol [3]
AppearanceWhite to off-white powder or pastille[4]
Melting Point125 - 135 °C[4]
SolubilityInsoluble in water; soluble in hot ethanol.[2][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of this compound.

Experimental Protocol

A detailed protocol for the TGA of this compound is outlined below. This protocol is adapted from established methods for similar metallic soaps, such as zinc stearate.[6]

Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a high-precision balance and a furnace capable of controlled heating.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Record the initial sample mass precisely.

Instrument Setup and Execution:

  • Place the crucible containing the sample onto the TGA balance mechanism.

  • Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a constant flow rate of 20-50 mL/min to establish the desired atmosphere.[6]

  • Program the temperature profile:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6] A higher final temperature may be used to ensure complete decomposition.[6]

  • Initiate the TGA run and continuously record the sample mass as a function of temperature.

Data Analysis:

  • Plot the recorded data as a TGA curve (mass % vs. temperature).

  • Generate a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature) to identify the temperatures of maximum decomposition rates.

  • Determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the final residue mass. The residue is expected to be primarily zinc oxide.[6]

Expected TGA Profile of this compound

Based on the analysis of similar compounds, the thermal decomposition of this compound is expected to occur in distinct stages. The initial mass loss may be attributed to the loss of any adsorbed moisture, followed by the decomposition of the organic laurate portion, leaving a stable residue of zinc oxide. The primary decomposition is anticipated to occur in the range of 350-500 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other phase transitions of this compound.

Experimental Protocol

The following protocol outlines the procedure for conducting a DSC analysis of this compound.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of the fine this compound powder into a clean aluminum DSC pan.

  • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.

Instrument Setup and Execution:

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Program the temperature profile:

    • Equilibrate at a temperature below the expected melting point (e.g., 50 °C).

    • Ramp the temperature from 50 °C to a temperature above the melting point (e.g., 180 °C) at a controlled heating rate, typically 10 °C/min.

  • Initiate the DSC run and record the heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow versus temperature to obtain the DSC thermogram.

  • Determine the onset temperature and the peak temperature of the endothermic melting transition.

  • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Data Presentation

All quantitative data obtained from the thermal analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: TGA Data for this compound

ParameterNitrogen AtmosphereAir Atmosphere
Onset of Decomposition (°C)
Temperature of Max. Decomposition Rate (°C)
Final Residue (%)

Table 2: DSC Data for this compound

ParameterValue
Onset of Melting (°C)
Peak Melting Temperature (°C)
Enthalpy of Fusion (J/g)

Visualizations

The following diagrams illustrate the experimental workflows for the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Execution cluster_data Data Analysis prep1 Weigh 5-10 mg of This compound Powder prep2 Place in TGA Crucible prep1->prep2 inst1 Place Crucible in TGA prep2->inst1 inst2 Purge with N2 or Air (20-50 mL/min) inst1->inst2 inst3 Heat from 30°C to 600°C at 10°C/min inst2->inst3 data1 Plot Mass % vs. Temperature (TGA Curve) inst3->data1 data2 Plot d(Mass %)/dT vs. Temperature (DTG Curve) data1->data2 data3 Determine Decomposition Temperatures & Residue data2->data3

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA) of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup & Execution cluster_data Data Analysis prep1 Weigh 2-5 mg of This compound Powder prep2 Seal in Aluminum Pan prep1->prep2 inst1 Place Sample & Reference Pans in DSC prep2->inst1 inst2 Purge with N2 (20-50 mL/min) inst1->inst2 inst3 Heat from 50°C to 180°C at 10°C/min inst2->inst3 data1 Plot Heat Flow vs. Temperature inst3->data1 data2 Determine Melting Point data1->data2 data3 Calculate Enthalpy of Fusion data2->data3

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Thermal_Decomposition_Pathway A This compound (C24H46O4Zn) B Heat C Decomposition of Laurate Chains B->C ΔT D Volatile Organic Products (e.g., CO2, H2O, hydrocarbons) C->D E Zinc Oxide (ZnO Residue) C->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Zinc Laurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of zinc laurate for high yield and purity. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the precipitation (or double decomposition) method and the fusion (or direct) method.[1][2] The precipitation method involves the reaction of a soluble zinc salt (like zinc sulfate (B86663) or zinc chloride) with a soluble laurate salt (like sodium laurate) in a solvent, leading to the precipitation of insoluble this compound.[1][3] The fusion method involves the direct reaction of zinc oxide or zinc hydroxide (B78521) with molten lauric acid at elevated temperatures.[2][4]

Q2: What are the key factors influencing the yield and purity of this compound?

A2: Several factors critically impact the yield and purity of this compound:

  • Stoichiometry of Reactants: Precise control of the molar ratios of zinc and laurate sources is crucial to ensure complete reaction and minimize unreacted starting materials.[5]

  • Reaction Temperature: Temperature affects reaction kinetics and the physical properties of the precipitate. Optimal temperature ranges are specific to the chosen synthesis method.[4]

  • pH of the Reaction Medium: The pH plays a significant role in the precipitation method, influencing the formation of zinc hydroxide byproducts and the overall purity of the this compound.[6]

  • Stirring Speed and Method: Adequate agitation is necessary for uniform mixing of reactants and to control particle size and prevent agglomeration of the precipitate.[7]

  • Purity of Starting Materials: Impurities in the zinc source or lauric acid can be incorporated into the final product, affecting its color and purity.[8]

  • Washing and Drying Procedures: Thorough washing of the precipitate is essential to remove soluble byproducts, and appropriate drying conditions are needed to prevent thermal decomposition.[3]

Q3: What are the typical purity specifications for high-quality this compound?

A3: High-purity this compound should be a fine, white powder.[9] Key quality indicators include low levels of free fatty acids (typically less than 1%), a specific zinc content (around 13.5-15.5% by weight), and a defined melting point (approximately 128 ± 5 °C).[10] The absence of color impurities is also a critical quality parameter.[8]

Q4: What analytical techniques are used to assess the purity of this compound?

A4: A combination of analytical methods is used to determine the purity of this compound:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the zinc carboxylate salt and to detect the presence of unreacted lauric acid.[11][12]

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): To accurately determine the zinc content in the final product.[13]

  • Differential Scanning Calorimetry (DSC) or Melting Point Apparatus: To determine the melting point, which is an indicator of purity.[2]

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.[14]

  • Titration Methods: To quantify the amount of free fatty acids remaining in the product.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low Product Yield

  • Q: My final yield of this compound is significantly lower than the theoretical maximum. What are the likely causes and how can I improve it?

    • A: Possible Causes & Solutions:

      • Incomplete Reaction:

        • Check Stoichiometry: Ensure you are using the correct molar ratios of reactants. For the precipitation method, a slight excess of the zinc salt (e.g., 20 wt%) can drive the reaction to completion.[10]

        • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature. Refer to the experimental protocols for recommended conditions.

      • Loss of Product During Workup:

        • Filtration: Fine particles may be passing through the filter medium. Consider using a filter paper with a smaller pore size.

        • Washing: While washing is crucial for purity, excessive washing with a solvent in which this compound has some solubility can lead to product loss. Use cold solvents for washing.

      • Incorrect pH (Precipitation Method): The pH of the solution may not be optimal for complete precipitation. For this compound, a pH range of 5-6 is often recommended.[10]

Issue 2: Product Discoloration (Yellowish or Off-White)

  • Q: The synthesized this compound is not a pure white powder; it has a yellowish or off-white tint. What could be the reason for this discoloration?

    • A: Possible Causes & Solutions:

      • Impure Reactants: The lauric acid or zinc salt used may contain impurities. Low-quality starting materials, particularly those with heavy metal contaminants, can lead to color changes.[8] Use high-purity grades of all starting materials.

      • Oxidation: Unsaturated fatty acid impurities in the lauric acid can oxidize at elevated temperatures, causing a yellow tint. If using the fusion method, consider performing the reaction under an inert atmosphere (e.g., nitrogen).

      • Thermal Decomposition: Overheating during the drying process can cause the this compound to decompose, leading to discoloration. Dry the product at a moderate temperature (e.g., 80-90 °C) and avoid prolonged drying times.[15]

      • Side Reactions: At incorrect pH values or temperatures, side reactions can occur, leading to colored byproducts.

Issue 3: Product Impurities

  • Q: My final product contains unreacted lauric acid and other impurities. How can I improve the purity?

    • A: Possible Causes & Solutions:

      • Unreacted Lauric Acid:

        • Incomplete Reaction: As with low yield, ensure sufficient reaction time, optimal temperature, and correct stoichiometry.

        • Inefficient Washing: Unreacted lauric acid can be removed by thorough washing of the precipitate. Washing with a warm, dilute alkaline solution (e.g., sodium bicarbonate) can help neutralize and remove free fatty acids, followed by washing with deionized water to remove any residual salts.

      • Inorganic Salt Byproducts (Precipitation Method):

        • Insufficient Washing: Byproducts like sodium sulfate or sodium chloride can be trapped in the precipitate. It is more effective to wash the precipitate with several small portions of deionized water rather than one large portion.[4]

      • Formation of Basic Zinc Salts:

        • Incorrect pH: If the pH is too high during precipitation, basic zinc salts can form. Maintain the pH within the recommended range (e.g., 5-6).[10]

Issue 4: Poor Product Quality (e.g., Agglomeration, Foaming)

  • Q: The precipitated this compound is clumpy and difficult to filter, or excessive foaming occurred during the reaction. How can I address these issues?

    • A: Possible Causes & Solutions:

      • Agglomeration:

        • Stirring: Inadequate or non-uniform stirring can lead to the formation of large agglomerates. Use a mechanical stirrer to ensure vigorous and consistent agitation throughout the precipitation process.[7] The stirring speed can influence particle size; slower stirring may lead to larger crystals.[16]

        • Additives: In some cases, surfactants can be used to control particle size and prevent agglomeration.[17]

      • Foaming:

        • Gas Evolution: In methods that may produce gas (e.g., using zinc carbonate), foaming can occur. Add reactants slowly to control the rate of gas evolution.

        • Surfactant Effect: The formation of the soap itself can lead to foaming. Using a reactor with sufficient headspace and a foam breaker can be beneficial in larger-scale syntheses. In some industrial processes, anti-foaming agents are used, but this may introduce impurities.[18]

Quantitative Data Presentation

Table 1: Optimized Reaction Parameters for High-Yield this compound Synthesis (Precipitation Method) [10]

ParameterOptimized ValueImpact on Yield and Purity
Saponification Stage
Sodium Hydroxide Excess10 wt%Ensures complete conversion of lauric acid to sodium laurate.
Reaction Temperature80 °COptimizes the rate of saponification.
Reaction Time1.5 hoursAllows for the completion of the saponification reaction.
Double Decomposition Stage
Zinc Chloride Excess20 wt%Drives the precipitation of this compound to completion, maximizing yield.
pH5-6Prevents the formation of zinc hydroxide byproducts, ensuring high purity.
Reaction Temperature80 °CPromotes the formation of a well-defined crystalline product.
AgitationRapid StirringEnsures uniform mixing and helps control particle size.

Table 2: Quality Specifications for High-Purity this compound [10]

ParameterSpecificationAnalytical Method
AppearanceFine, white powderVisual Inspection
Free Lauric Acid< 1 wt%Titration
Zinc Content13.5 - 15.5 wt%AAS or ICP
Melting Point128 ± 5 °CDSC or Melting Point Apparatus

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis via Precipitation Method

This protocol is based on an optimized double decomposition reaction.

Materials:

  • Lauric Acid (high purity)

  • Sodium Hydroxide (NaOH)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Ethanol (B145695) (for washing, optional)

Procedure:

  • Saponification: a. In a reaction vessel, dissolve a stoichiometric amount of sodium hydroxide (with a 10% excess) in deionized water. b. In a separate vessel, melt the lauric acid (if solid) and add it to the sodium hydroxide solution while stirring. c. Heat the mixture to 80 °C and maintain this temperature for 1.5 hours with continuous stirring to ensure complete saponification, forming a clear solution of sodium laurate.

  • Double Decomposition: a. In a separate beaker, prepare a solution of zinc chloride in deionized water (with a 20% molar excess compared to the lauric acid). b. Heat the zinc chloride solution to 80 °C. c. While rapidly stirring the sodium laurate solution, slowly add the hot zinc chloride solution. A white precipitate of this compound will form immediately. d. After the addition is complete, continue stirring the mixture at 80 °C for at least 30 minutes to ensure complete reaction and particle growth. e. Adjust the pH of the slurry to 5-6 using a dilute acid or base if necessary.

  • Filtration and Washing: a. Allow the mixture to cool slightly, then filter the this compound precipitate using a Buchner funnel and an appropriate filter paper. b. Wash the filter cake with several portions of hot deionized water to remove soluble byproducts (e.g., sodium chloride). c. A final wash with a small amount of cold ethanol can aid in water removal and faster drying.

  • Drying: a. Dry the purified this compound in a vacuum oven at 80-90 °C until a constant weight is achieved. Avoid excessively high temperatures to prevent decomposition.

Protocol 2: this compound Synthesis via Fusion Method

This protocol involves the direct reaction of zinc oxide with lauric acid.

Materials:

  • Lauric Acid (high purity)

  • Zinc Oxide (ZnO, high purity)

Procedure:

  • Reaction Setup: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser (optional, for monitoring water removal), add the lauric acid. b. Begin heating the lauric acid with stirring until it is completely molten (melting point of lauric acid is ~44 °C).

  • Reaction: a. Once the lauric acid is molten, slowly add the stoichiometric amount of zinc oxide powder to the stirred liquid. b. Increase the temperature of the reaction mixture to 130-150 °C.[4] c. Continue stirring at this temperature. The reaction will produce water, which will evaporate. The reaction is typically complete when the evolution of water ceases. This can take several hours.

  • Product Isolation and Purification: a. Once the reaction is complete, cool the molten product. The this compound will solidify upon cooling. b. The solidified product can be ground into a fine powder. c. If the product contains unreacted lauric acid, it can be purified by washing with a suitable solvent that dissolves lauric acid but not this compound (e.g., a cold hydrocarbon solvent).

Mandatory Visualizations

Experimental_Workflow_Precipitation Experimental Workflow for this compound Synthesis (Precipitation Method) cluster_saponification Saponification cluster_precipitation Double Decomposition cluster_workup Product Isolation dissolve_naoh Dissolve NaOH in Deionized Water add_lauric_acid Add Molten Lauric Acid dissolve_naoh->add_lauric_acid heat_stir Heat to 80°C Stir for 1.5h add_lauric_acid->heat_stir add_zncl2 Slowly Add ZnCl2 to Sodium Laurate Solution (Rapid Stirring) heat_stir->add_zncl2 prepare_zncl2 Prepare Hot (80°C) ZnCl2 Solution prepare_zncl2->add_zncl2 stir_precipitate Stir at 80°C for 30 min add_zncl2->stir_precipitate adjust_ph Adjust pH to 5-6 stir_precipitate->adjust_ph filter_precipitate Filter Precipitate adjust_ph->filter_precipitate wash_product Wash with Hot Deionized Water filter_precipitate->wash_product dry_product Dry in Vacuum Oven (80-90°C) wash_product->dry_product final_product High-Purity This compound dry_product->final_product

Caption: Workflow for the precipitation synthesis of this compound.

Troubleshooting_Flowchart Troubleshooting Guide for this compound Synthesis cluster_yield Low Yield cluster_color Product Discoloration cluster_purity Impurities Present cluster_quality Poor Physical Quality start Problem Encountered check_stoichiometry Verify Reactant Molar Ratios start->check_stoichiometry check_reactant_purity Use High-Purity Starting Materials start->check_reactant_purity wash_impurities Improve Washing Protocol (Multiple Small Washes) start->wash_impurities improve_stirring Increase Stirring for Uniformity start->improve_stirring check_reaction_conditions Check Reaction Time and Temperature check_stoichiometry->check_reaction_conditions check_workup Review Filtration and Washing Steps check_reaction_conditions->check_workup check_ph Confirm pH is in Optimal Range (5-6) check_workup->check_ph solution Optimized Synthesis check_ph->solution prevent_oxidation Use Inert Atmosphere (Fusion Method) check_reactant_purity->prevent_oxidation check_drying_temp Lower Drying Temperature (80-90°C) prevent_oxidation->check_drying_temp check_drying_temp->solution adjust_ph_purity Maintain pH 5-6 to Avoid Basic Salts wash_impurities->adjust_ph_purity remove_ffa Wash with Dilute Alkaline Solution adjust_ph_purity->remove_ffa remove_ffa->solution control_foaming Slow Reactant Addition, Use Adequate Headspace improve_stirring->control_foaming control_foaming->solution

Caption: Logical troubleshooting flow for this compound synthesis.

References

Technical Support Center: Synthesis and Stabilization of Zinc Laurate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc laurate nanoparticles. Our aim is to help you overcome common challenges, with a primary focus on preventing particle agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what are their potential applications?

This compound is the zinc salt of lauric acid.[1] As a bulk material, it is used as a lubricant, stabilizer, and emulsifier in various industries, including plastics, cosmetics, and pharmaceuticals.[1][2][3] In nanoparticle form, it is being explored for applications in drug delivery and other biomedical fields, leveraging its biodegradable and non-toxic properties.[1]

Q2: What are the primary causes of this compound nanoparticle agglomeration?

Nanoparticle agglomeration is a common phenomenon driven by the high surface energy of nanoparticles. To minimize this energy, nanoparticles tend to clump together.[4] This can be influenced by several factors during synthesis and storage, including:

  • Van der Waals forces: Attractive forces between particles.

  • Improper surface stabilization: Insufficient capping agent or electrostatic repulsion.

  • Suboptimal pH: Can affect surface charge and stabilizer effectiveness.[5]

  • High temperatures: Can increase particle collisions and fusion.[6]

  • Inappropriate solvent: Poor solvent interaction can promote aggregation.

Q3: How do capping agents prevent agglomeration?

Capping agents are molecules that adsorb to the surface of nanoparticles, preventing them from coming into direct contact and sticking together.[4] They provide stability through two main mechanisms:

  • Steric Hindrance: The physical bulk of the capping agent molecules creates a barrier around the nanoparticles. Lauric acid itself can act as a capping agent in the synthesis of other nanoparticles, suggesting it can provide some self-stabilization for this compound nanoparticles.[7]

  • Electrostatic Stabilization: If the capping agent is charged, it can impart a surface charge to the nanoparticles, causing them to repel each other.

Commonly used capping agents in nanoparticle synthesis include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG), as well as small molecules like citrate.[4]

Troubleshooting Guide: Preventing Agglomeration

Issue: My this compound nanoparticles are agglomerating during synthesis.

Potential Cause Suggested Solution
Inadequate Capping Agent Concentration Increase the concentration of the capping agent (e.g., excess lauric acid, PVP, or PEG). The optimal concentration will depend on the specific synthesis protocol.
Incorrect pH of the Reaction Mixture Adjust the pH of the precursor solution. For many metal oxide and salt nanoparticles, a slightly basic pH can improve stability.[5] For zinc oxide nanoparticles, a pH of 9 has been found to be optimal for producing stable particles.[5]
High Reaction Temperature Lower the synthesis temperature. While higher temperatures can increase the reaction rate, they can also lead to larger, more agglomerated particles.[6][8]
Rapid Addition of Precursors Add the precursors dropwise and under vigorous stirring to ensure localized concentration gradients are minimized, promoting the formation of smaller, more uniform nanoparticles.

Issue: My this compound nanoparticles are stable after synthesis but agglomerate during storage.

Potential Cause Suggested Solution
Inappropriate Storage Solvent Ensure the nanoparticles are stored in a solvent in which they are well-dispersed. For fatty acid-capped nanoparticles, less polar organic solvents may be more suitable than water.
Changes in pH During Storage Buffer the nanoparticle suspension to maintain a stable pH.
Temperature Fluctuations Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C).
High Nanoparticle Concentration Dilute the nanoparticle suspension to reduce the frequency of particle collisions.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (Illustrative)

This is a general protocol adapted from the synthesis of other metal salt nanoparticles. Optimization will be required.

Materials:

Procedure:

  • Dissolve zinc acetate dihydrate and lauric acid in ethanol in separate flasks with stirring. The molar ratio of zinc acetate to lauric acid should be optimized (e.g., 1:2).

  • If using an additional capping agent like PVP, dissolve it in the zinc acetate solution.

  • Slowly add the lauric acid solution to the zinc acetate solution under vigorous stirring.

  • Adjust the pH of the mixture by dropwise addition of a dilute NaOH solution until a stable colloidal suspension is formed. Monitor the particle size and stability at different pH values.

  • Continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours).[6]

  • Collect the nanoparticles by centrifugation, wash with ethanol to remove unreacted precursors, and resuspend in a suitable solvent.

Protocol 2: Characterization of Agglomeration using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter of nanoparticles in a suspension. An increase in the average particle size over time is indicative of agglomeration.

Procedure:

  • Prepare a dilute suspension of your this compound nanoparticles in a suitable solvent.

  • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

  • Place the filtered sample in a clean cuvette and insert it into the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement. The instrument will provide the average hydrodynamic diameter and a polydispersity index (PDI). A low PDI value (e.g., < 0.3) indicates a monodisperse sample with minimal agglomeration.

  • To assess stability over time, repeat the measurement at regular intervals (e.g., every hour or day).

Visual Guides

G cluster_0 Stabilization Mechanisms cluster_1 Outcome Steric Steric Hindrance Physical barrier from capping agents Physical barrier from capping agents Steric->Physical barrier from capping agents Electrostatic Electrostatic Repulsion Surface charge repulsion Surface charge repulsion Electrostatic->Surface charge repulsion Stable Stable Nanoparticle Dispersion Physical barrier from capping agents->Stable Surface charge repulsion->Stable

Caption: Mechanisms for preventing nanoparticle agglomeration.

G start Start: Nanoparticle Synthesis precursors Mix Precursors (Zinc Acetate + Lauric Acid) start->precursors stabilizer Add Capping Agent (e.g., PVP) precursors->stabilizer reaction Controlled Reaction (Temperature & pH) stabilizer->reaction purification Purification (Centrifugation/Washing) reaction->purification characterization Characterization (DLS, TEM) purification->characterization end Stable Nanoparticle Suspension characterization->end

Caption: General workflow for this compound nanoparticle synthesis.

G action_node action_node agglomeration Agglomeration Observed? during_synthesis During Synthesis? agglomeration->during_synthesis Yes during_storage During Storage? agglomeration->during_storage No check_ph Check & Adjust pH during_synthesis->check_ph Yes check_solvent Change Solvent during_storage->check_solvent Yes check_temp Lower Temperature check_ph->check_temp check_capping Increase Capping Agent check_temp->check_capping check_concentration Dilute Suspension check_solvent->check_concentration

References

troubleshooting zinc laurate dispersion issues in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with zinc laurate dispersions in nonpolar solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Dispersion Preparation & Stability

Q1: What are the initial signs of a poor this compound dispersion?

A poor dispersion of this compound in a nonpolar solvent can manifest in several ways:

  • Visible Agglomerates: The most obvious sign is the presence of white specks or clumps of this compound powder that do not disperse into the solvent, even with agitation.

  • Sedimentation: After a short period, you may observe a rapid settling of this compound particles at the bottom of the container, indicating instability.

  • Inconsistent Appearance: The dispersion may appear cloudy or non-uniform in texture, rather than a smooth, homogeneous mixture.

  • High Viscosity or Gelation: In some cases, poor dispersion can lead to an unexpected increase in viscosity or the formation of a gel-like substance.

Q2: My this compound is not dispersing in the nonpolar solvent. What are the likely causes and how can I fix it?

Several factors can contribute to poor initial dispersion. The following troubleshooting workflow can help identify and resolve the issue.

Start Poor Initial Dispersion CheckSolvent Verify Solvent Compatibility Start->CheckSolvent Is the solvent appropriate? CheckSolvent->Start No, select new solvent CheckPurity Assess this compound Purity & Moisture CheckSolvent->CheckPurity Yes OptimizeMixing Optimize Mixing Parameters CheckPurity->OptimizeMixing Purity OK Solution Improved Dispersion CheckPurity->Solution Impurity/ Moisture issue resolved ConsiderHeat Apply Gentle Heating OptimizeMixing->ConsiderHeat Still issues OptimizeMixing->Solution Dispersion improved AddDispersant Incorporate a Dispersing Agent ConsiderHeat->AddDispersant Agglomerates persist ConsiderHeat->Solution Dispersion improved AddDispersant->Solution

Caption: Troubleshooting workflow for poor initial dispersion.

Corrective Actions:

  • Solvent Selection: this compound is soluble in organic solvents like toluene (B28343) and oils, but only slightly soluble in others like cold ethanol (B145695) and ether.[1][2][3] Ensure your chosen nonpolar solvent (e.g., hexane, mineral oil, toluene) is suitable.

  • This compound Quality: The purity and moisture content of this compound can affect its dispersibility. Ensure it is stored in a cool, dry place to prevent moisture absorption.[1]

  • Mixing Energy: Insufficient mixing energy may fail to break down agglomerates. High-shear mixing is often more effective than simple stirring.

  • Temperature: Gently heating the solvent can increase the solubility of this compound.[2] However, be mindful of the solvent's boiling point and the thermal stability of other components in your formulation.

  • Dispersing Agents: The use of a suitable dispersing agent can significantly improve the wetting and stabilization of this compound particles.[4]

Q3: My this compound dispersion appears stable initially but settles out over time. How can I improve its long-term stability?

This is a common issue related to particle agglomeration and sedimentation.

Start Dispersion Unstable (Settles Over Time) ParticleSize Reduce Particle Size (Milling/Homogenization) Start->ParticleSize Dispersant Optimize Dispersant Type & Concentration Start->Dispersant Concentration Adjust this compound Concentration Start->Concentration Viscosity Modify Solvent Viscosity Start->Viscosity StableDispersion Achieve Long-Term Stability ParticleSize->StableDispersion Dispersant->StableDispersion Concentration->StableDispersion Viscosity->StableDispersion

Caption: Factors influencing long-term dispersion stability.

Solutions:

  • Particle Size Reduction: Smaller particles are more easily suspended. Consider techniques like ball milling or high-pressure homogenization to reduce the particle size of the this compound.

  • Dispersant Optimization: The choice and concentration of the dispersing agent are critical. Surfactants with a nonpolar tail compatible with the solvent and a polar head to interact with the this compound are often effective.

  • Concentration Adjustment: High concentrations of this compound can increase the likelihood of particle interactions and agglomeration. Experiment with lower concentrations if your application allows.

  • Viscosity Modification: Increasing the viscosity of the nonpolar solvent can slow down the sedimentation rate of the particles. This can be achieved by adding a suitable rheology modifier.

Particle Characteristics & Analysis

Q4: How does the particle size of this compound affect dispersion?

Particle size is a critical factor. A consistent and fine particle size distribution is generally desirable for achieving a stable dispersion.[2]

Particle Size CharacteristicImpact on Dispersion
Large Particles (>10 µm) Settle quickly, difficult to keep suspended.
Fine Particles (1-10 µm) Easier to suspend, but can be prone to agglomeration.
Very Fine Particles (<1 µm) High surface area can lead to strong inter-particle attractions and agglomeration if not properly stabilized.

Q5: What methods can I use to analyze the particle size of my this compound dispersion?

Several techniques are available for particle size analysis:

MethodPrincipleTypical Size RangeNotes
Laser Diffraction Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample.0.02 - 2000 µmA versatile and widely used technique.[5]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.0.3 nm - 10 µmIdeal for sub-micron particles.[6]
Microscopy (Optical or Electron) Direct visualization and measurement of individual particles.>0.5 µm (Optical), >1 nm (Electron)Provides information on particle shape and morphology but may not be representative of the entire sample.[6]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion in a Nonpolar Solvent

Objective: To prepare a stable dispersion of this compound in a nonpolar solvent (e.g., mineral oil) using high-shear mixing and a dispersing agent.

Materials:

  • This compound powder

  • Nonpolar solvent (e.g., mineral oil, toluene, hexane)

  • Dispersing agent (e.g., a low-HLB surfactant compatible with the solvent)

  • High-shear mixer (e.g., homogenizer or rotor-stator mixer)

  • Beaker

  • Analytical balance

Methodology:

  • Solvent Preparation: Weigh the desired amount of nonpolar solvent into a beaker.

  • Dispersant Addition: If using a dispersing agent, add the recommended amount to the solvent and mix until fully dissolved.

  • This compound Addition: Slowly add the pre-weighed this compound powder to the solvent while mixing at low speed to wet the powder and avoid clumping.

  • High-Shear Mixing: Increase the speed of the high-shear mixer to the recommended setting. Mix for a predetermined time (e.g., 10-30 minutes). The optimal time will depend on the batch size, concentration, and mixer efficiency.

  • Cooling: If heat is generated during mixing, allow the dispersion to cool to room temperature.

  • Evaluation: Visually inspect the dispersion for any signs of agglomerates or settling. For a more quantitative assessment, proceed to particle size analysis (Protocol 2).

Protocol 2: Particle Size Analysis of this compound Dispersion by Laser Diffraction

Objective: To determine the particle size distribution of a this compound dispersion.

Materials:

  • This compound dispersion (from Protocol 1)

  • Laser diffraction particle size analyzer

  • Dispersing liquid (the same nonpolar solvent used in the dispersion)

  • Pipette

Methodology:

  • Instrument Setup: Turn on the laser diffraction analyzer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill the sample cell with the clean dispersing liquid and perform a blank measurement to account for any background scattering.

  • Sample Preparation: Gently agitate the this compound dispersion to ensure it is homogeneous before taking a sample.

  • Sample Measurement: Using a pipette, add the this compound dispersion dropwise to the sample cell until the recommended obscuration level is reached.

  • Data Acquisition: Start the measurement. The instrument will automatically analyze the scattered light pattern and calculate the particle size distribution.

  • Data Analysis: The results will typically be presented as a volume-based distribution. Key parameters to note are the D10, D50 (median particle size), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles lie, respectively.

Disclaimer: These protocols provide a general framework. Specific parameters may need to be optimized for your particular application and equipment. Always consult the safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Improving Polymer Thermal Stability with Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for using zinc laurate to improve the thermal stability of polymers, particularly PVC.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound as a thermal stabilizer.

FAQs

Q1: What is the primary role of this compound in polymer stabilization?

A1: this compound primarily acts as a heat stabilizer, particularly for polyvinyl chloride (PVC). Its main function is to prevent thermal degradation during high-temperature processing by scavenging harmful byproducts like hydrochloric acid (HCl), which can otherwise lead to discoloration and loss of mechanical properties.[1][2] It also offers good initial coloration and transparency to the polymer.[3]

Q2: What is "zinc burning" and how can it be avoided?

A2: "Zinc burning" or "zipper dehydrochlorination" is a rapid, catastrophic degradation of PVC that results in severe blackening. It occurs when zinc chloride (ZnCl₂), a byproduct of the stabilization reaction between zinc soap and HCl, accumulates and acts as a strong Lewis acid, catalyzing further degradation. This can be mitigated by using this compound in combination with a co-stabilizer like calcium stearate (B1226849). The calcium soap reacts with ZnCl₂ to regenerate the zinc soap and form calcium chloride (CaCl₂), which is a less aggressive Lewis acid.[4][5]

Q3: What are the typical dosage levels for this compound in PVC formulations?

A3: The optimal dosage of this compound depends on the specific polymer, other additives in the formulation, and the desired properties of the final product. Generally, it is used in combination with other stabilizers like calcium stearate. A common starting point for a Ca/Zn stabilizer system is a ratio of 2:1 or 3:1 (Calcium Stearate: this compound).

Q4: My final polymer product appears hazy or has lost its transparency. What could be the cause?

A4: Haziness or reduced transparency can be due to poor dispersion of the this compound or its interaction with other additives. Ensure thorough mixing and uniform distribution during compounding. Using a high-shear mixer and optimizing mixing time and temperature can improve dispersion. Also, check for any incompatible additives in your formulation that might be reacting with the this compound to form insoluble species.

Q5: The color of my PVC product is unstable, showing yellowing or greenish tints. What is the cause?

A5: Color instability in PVC stabilized with Ca/Zn systems can be complex. A yellowish tint often indicates the onset of thermal degradation. A greenish or cyan hue can sometimes be a characteristic of the stabilizer system itself. The key is to optimize the ratio of this compound to co-stabilizers and other additives. The use of co-stabilizers like β-diketones or phosphites can improve long-term stability and color retention.[6][7]

Troubleshooting Common Experimental Issues
Issue Possible Causes Solutions
Premature blackening of the polymer sample ("zinc burning") - High concentration of this compound relative to co-stabilizers (e.g., calcium stearate).- Inadequate dispersion of stabilizers.- Optimize the Ca/Zn stabilizer ratio (e.g., 2:1 or 3:1).- Improve mixing to ensure uniform dispersion of all additives.[6][8]
Early yellowing of the polymer during processing - Insufficient amount of thermal stabilizer.- Processing temperature is too high.- Poor dispersion of the stabilizer.- Increase the concentration of the Ca/Zn stabilizer package.- Strictly control processing temperatures.- Optimize mixing parameters (time, speed, temperature) to ensure uniform additive distribution.[9]
White powder or residue on the polymer surface (blooming/plate-out) - Poor compatibility between the stabilizer and the polymer.- Excessive use of low molecular weight lubricants or stabilizers.- Select stabilizers with better compatibility.- Optimize the lubricant package and reduce the amount of external lubricants.
Inconsistent thermal stability results between batches - Variation in raw material quality (PVC resin, fillers, additives).- Inconsistent mixing procedures.- Moisture in the raw materials.- Ensure all raw materials meet specifications and are from a consistent source.- Standardize mixing protocols.- Dry all raw materials before use.[6]

Quantitative Data on Thermal Stability

The following tables summarize typical quantitative data obtained from thermal analysis of PVC stabilized with zinc-based systems. Note that specific values can vary depending on the exact formulation and experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Stabilized PVC

Stabilizer System (in PVC)Onset Decomposition Temp. (T₅% loss) (°C)Temperature at Max. Decomposition Rate (°C)
Unstabilized PVC~276~320
PVC + Ca/Zn Stearate~293~335
PVC + Organic Based Stabilizer~297~340

Data adapted from a comparative study of different stabilizer systems.[10]

Table 2: Congo Red Test Results for Stabilized PVC

Stabilizer System (in PVC)Thermal Stability Time at 180°C (minutes)
Unstabilized PVC~6.5
PVC + Zinc Orotate (ZnOr₂)~8.3
PVC + Commercial Ca/Zn Stabilizer~8.2
PVC + CaSt₂/ZnOr₂ (1.8:1.2 ratio)~14.5
PVC + CaSt₂/ZnOr₂/Pentaerythritol> 20

Data adapted from a study on zinc orotate, a related zinc-based stabilizer.[11] A separate study found that a Ca/Zn palmitate stabilizer at a 4:1 ratio provided a stability time of approximately 15 minutes.[12]

Table 3: Yellowness Index (YI) of Stabilized PVC after Heat Aging

Stabilizer System (in PVC)Yellowness Index (YI) after 30 min at 190°CYellowness Index (YI) after 60 min at 190°C
PVC + Lead Stabilizer~20~35
PVC + Ca/Zn Stearate/Pentaerythritol~18~30
PVC + Ca/Zn Laurate/Pentaerythritol~15~28

Illustrative data based on typical performance of Ca/Zn systems with co-stabilizers.[13]

Experimental Protocols & Workflows

Experimental Workflow for Evaluating Thermal Stabilizers

The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a thermal stabilizer for a polymer.

G Experimental Workflow for Thermal Stabilizer Evaluation A Formulation Preparation: - PVC Resin - Plasticizer - this compound - Co-stabilizers (e.g., Ca-stearate) - Other additives B Compounding: High-speed mixing followed by two-roll milling or extrusion to create a homogenous blend. A->B C Sample Preparation: Press molding or cutting of compounded material into specimens for testing. B->C D Thermal Stability Testing C->D I Mechanical Property Testing (Optional): - Tensile strength - Impact strength C->I E Thermogravimetric Analysis (TGA) D->E F Congo Red Test D->F G Discoloration Test (Yellowness Index) D->G H Data Analysis and Comparison: - Onset of decomposition - Stability time - Color change over time E->H F->H G->H I->H

Caption: Workflow for evaluating polymer thermal stabilizers.

Detailed Methodologies
1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the compounded polymer (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature above the polymer's decomposition point (e.g., 600°C).[15]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (e.g., the temperature at 5% weight loss, T₅%).

    • Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

2. Congo Red Test

Objective: To determine the static thermal stability time of PVC by detecting the evolution of hydrogen chloride (HCl) gas.

Apparatus:

  • Heating bath (e.g., oil bath) with temperature control.

  • Test tubes.

  • Congo red indicator paper.

Procedure:

  • Sample Preparation: Place a specified amount of the polymer sample (e.g., 50 ± 5 mg) into a glass test tube.[16]

  • Instrument Setup:

    • Preheat the heating bath to the desired test temperature (typically 180°C or 200°C).[16][17]

    • Insert a strip of Congo red paper into the upper part of the test tube, ensuring it does not touch the sample. The lower edge of the paper should be at a defined height above the sample.

  • Testing:

    • Place the test tube into the preheated bath and start a timer.

    • Observe the Congo red paper for a color change from red to blue.

  • Data Acquisition: Record the time taken for the Congo red paper to turn blue. This is the thermal stability time.[18]

3. Yellowness Index (YI) Measurement

Objective: To quantify the degree of yellowing in the polymer after exposure to heat.

Apparatus: Spectrophotometer or colorimeter.

Procedure (based on ASTM D1925/E313):

  • Sample Preparation: Prepare flat, smooth polymer samples of a consistent thickness.

  • Heat Aging:

    • Place the samples in an oven at a specified temperature (e.g., 180°C or 190°C).

    • Remove samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[19]

    • Allow the samples to cool to room temperature.

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions, using a standard white reference.

  • Measurement:

    • Measure the tristimulus values (X, Y, Z) of the heat-aged samples.[20]

  • Calculation: Calculate the Yellowness Index using the appropriate formula for the standard used (e.g., ASTM E313). A higher YI value indicates a greater degree of yellowing.[21][22]

Signaling Pathways and Mechanisms

Synergistic Mechanism of Ca/Zn Stabilizers in PVC

This compound works in synergy with calcium stearate to provide effective thermal stabilization for PVC. The following diagram illustrates this mechanism.

G Synergistic Stabilization Mechanism of Ca/Zn Soaps in PVC cluster_pvc PVC Degradation cluster_stabilization Stabilization Cycle PVC PVC Chain (-CH₂-CHCl-) DegradedPVC Degraded PVC (Polyene formation) PVC->DegradedPVC Dehydrochlorination HCl HCl PVC->HCl ZnLaurate This compound (Zn(La)₂) HCl->ZnLaurate Heat Heat Heat->PVC ZnCl2 Zinc Chloride (ZnCl₂) (Lewis Acid) ZnLaurate->ZnCl2 + 2HCl CaStearate Calcium Stearate (Ca(St)₂) CaStearate->ZnLaurate + ZnCl₂ (Regeneration) CaCl2 Calcium Chloride (CaCl₂) (Weaker Lewis Acid) CaStearate->CaCl2 + ZnCl₂ ZnCl2->DegradedPVC Catalyzes further degradation ('Zinc Burning')

Caption: Synergistic mechanism of Ca/Zn stabilizers in PVC.

References

Technical Support Center: Mitigating "Zinc Burn" in Rubber Processing with Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing zinc laurate in rubber processing to address the phenomenon commonly referred to as "zinc burn." In the context of rubber compounding, "zinc burn" is analogous to scorch, which is the premature vulcanization of the rubber compound during processing. This can lead to material that is difficult to process, has poor flow characteristics, and exhibits suboptimal final properties.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.

Q1: My rubber compound is scorching (prematurely vulcanizing) in the mixer/extruder after substituting zinc oxide and stearic acid with this compound. What is happening?

A1: This is a common observation. While this compound is often investigated as an alternative to reduce overall zinc content, it can be more reactive than the conventional zinc oxide/stearic acid system. This increased reactivity can lead to a shorter scorch time, meaning the rubber begins to cross-link at processing temperatures more quickly. One study on a similar compound, zinc stearate (B1226849), showed it can accelerate both scorch and cure times.[1]

Troubleshooting Steps:

  • Reduce Mixing Temperature: Lower the temperature of your internal mixer (e.g., Banbury) or two-roll mill to stay below the activation temperature of your accelerator system.

  • Decrease Mixing Time: Shorten the duration of the mixing cycle, especially after the addition of curatives.

  • Optimize Curative Package:

    • Consider using a delayed-action accelerator (e.g., sulfenamides like CBS or TBBS) which provides a longer scorch safety window.

    • Reduce the dosage of secondary or ultra-accelerators that have very fast vulcanization speeds.[2]

  • Staged Addition of Curatives: Add the this compound and other activators early in the mixing cycle. The sulfur and accelerators should be added as late as possible and at the lowest practical temperature.

Q2: I'm observing poor dispersion of other additives after incorporating this compound. How can I improve this?

A2: this compound also functions as a lubricant and dispersing agent.[3][4] However, its physical form and melting behavior can influence the dispersion of other fillers and chemicals.

Troubleshooting Steps:

  • Verify this compound Form: Ensure you are using a grade of this compound with a particle size and form (e.g., powder, flake) that is compatible with your mixing equipment and other ingredients.

  • Optimize Mixing Sequence: Add this compound with other processing aids early in the mixing cycle to aid in the breakdown and dispersion of fillers like carbon black or silica.

  • Check for Agglomerates: Ensure the this compound is not clumping before addition. Pre-blending it with a small amount of filler can sometimes aid in its distribution.

Q3: The physical properties of my vulcanized rubber are lower than expected when using this compound. What could be the cause?

A3: Suboptimal physical properties can result from several factors related to the cure state and dispersion.

Troubleshooting Steps:

  • Evaluate State of Cure: The faster cure rate associated with this compound might lead to an over-cured (reversion) or under-cured state if the vulcanization time and temperature are not optimized. Conduct a rheometer study (e.g., Moving Die Rheometer) to determine the optimal cure time (t90).[5][6]

  • Assess Crosslink Density: A change in the activator system can affect the final crosslink density of the rubber network.[1] This can be indirectly assessed through swelling tests or directly through techniques like nuclear magnetic resonance (NMR). Adjustments to the sulfur and accelerator levels may be necessary.

  • Check for Blooming: While this compound is reported to have higher solubility in rubber than stearic acid, leading to less blooming, excessive amounts can still lead to surface migration.[7] This could indicate a compatibility issue affecting the overall compound integrity. Ensure the dosage is within the recommended range (typically 1-5 phr).[7]

Frequently Asked Questions (FAQs)

What is "zinc burn" in the context of rubber processing?

In rubber processing, "zinc burn" is not a standard industry term but is understood to be analogous to scorch , which is the premature cross-linking of the rubber compound during mixing or processing stages before the final shaping and vulcanization.[8] This results in a stiff, unusable material. The term "zinc burn" is more formally used in the PVC industry to describe severe, heat-induced degradation and discoloration.

Why is this compound used in rubber compounds?

This compound serves multiple functions in a rubber formulation:

  • Activator: It provides soluble zinc ions that, along with a fatty acid, activate the vulcanization process, making the sulfur cross-linking more efficient.[7]

  • Processing Aid/Lubricant: Its lubricating properties can improve the flow of the rubber compound during processing, reducing friction and energy consumption.[3][9]

  • Dispersion Agent: It can aid in the dispersion of fillers and other additives within the rubber matrix.[3]

  • Reduced Blooming: this compound has a higher solubility in rubber compared to stearic acid, which can reduce the likelihood of "blooming" (migration of additives to the surface).[7]

How does this compound's activity compare to the traditional zinc oxide/stearic acid system?

This compound can be more reactive than the conventional zinc oxide and stearic acid combination. This is because it provides zinc in a more readily available, soluble form. This can lead to a faster onset of vulcanization (shorter scorch time) and a higher cure rate. While this can be advantageous for reducing cycle times, it requires careful control of processing temperatures and times to prevent scorch.

What is the typical dosage of this compound in a rubber formulation?

The recommended dosage of this compound is typically between 1 and 5 parts per hundred of rubber (phr).[7] The exact amount will depend on the specific rubber polymer, the accelerator system being used, and the desired processing and final properties.

Quantitative Data

The following table summarizes the effects of different activator systems on the cure characteristics of rubber compounds, providing a comparative look at how zinc-based activators can influence processing safety (scorch time) and cure rate.

Activator SystemScorch Time (ts2) (min)Optimum Cure Time (t90) (min)Cure Rate Index (CRI) (1/min)Reference
SBR Compound [1]
ZnO (2 phr) / Stearic Acid (1 phr)15.09--[1]
ZnO (1 phr) / Zinc Stearate (1 phr)11.31--[1]
BR Compound [1]
ZnO (2 phr) / Stearic Acid (1 phr)~Similar--[1]
ZnO (1 phr) / Zinc Stearate (1 phr)~Similar--[1]
NBR Compound [1]
ZnO (2 phr) / Stearic Acid (1 phr)~Similar--[1]
ZnO (1 phr) / Zinc Stearate (1 phr)~Similar--[1]
Natural Rubber (with n-ZnO) 3.155.3547.37[10]
Natural Rubber (with c-ZnO) 4.427.3143.01[10]

Note: Data for zinc stearate is used as a proxy for this compound due to their chemical similarity. n-ZnO refers to nano zinc oxide and c-ZnO refers to conventional zinc oxide.

Experimental Protocols

Evaluation of Scorch and Cure Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289 and ASTM D2084.[5][11][12]

1. Objective: To determine the effect of this compound on the scorch time, cure time, and cure rate of a rubber compound.

2. Materials and Equipment:

  • Rubber compound containing this compound.

  • Moving Die Rheometer (MDR).[5]

  • Sample cutter.

  • Analytical balance.

3. Procedure:

  • Set the MDR to the desired test temperature (e.g., 160°C). Allow the instrument to stabilize.

  • Prepare a sample of the uncured rubber compound of a specified weight (typically 4-5 grams).

  • Place the sample in the die cavity of the MDR and close the chamber.

  • Start the test. The lower die will oscillate at a specified frequency and amplitude, and the torque required to do so is measured over time.

  • Continue the test until the torque reaches a maximum plateau or begins to decrease (reversion).

  • From the resulting rheometer curve (torque vs. time), determine the following parameters:

    • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.

    • ts2 (Scorch Time): The time it takes for the torque to increase by 2 dNm above ML. This represents the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the total torque change (ML to MH).

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.

4. Analysis: Compare the ts2, t90, and CRI values of the compound containing this compound with a control compound (e.g., using a standard zinc oxide/stearic acid system) to quantify the effect of this compound on the curing characteristics.

Visualizations

DOT Script for Vulcanization Activation Pathway

Vulcanization_Activation cluster_activator Activator System cluster_intermediates Intermediate Formation cluster_complexation Complexation cluster_vulcanization Vulcanization ZnO Zinc Oxide (ZnO) ZincSoap Zinc Soap (e.g., Zinc Stearate) ZnO->ZincSoap Reacts with StearicAcid Stearic Acid StearicAcid->ZincSoap ZincLaurate This compound SolubleZinc Soluble Zinc (Zn²⁺) ZincLaurate->SolubleZinc Directly provides ZincSoap->SolubleZinc Provides ActivatorComplex Activator-Accelerator Complex SolubleZinc->ActivatorComplex Accelerator Accelerator Accelerator->ActivatorComplex SulfuratingAgent Active Sulfurating Agent ActivatorComplex->SulfuratingAgent Sulfur Sulfur (S₈) Sulfur->SulfuratingAgent CrosslinkedRubber Crosslinked Rubber SulfuratingAgent->CrosslinkedRubber Crosslinks Rubber Rubber Polymer Rubber->CrosslinkedRubber

Caption: Simplified pathway of sulfur vulcanization activation.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_compounding Rubber Compounding cluster_testing Material Testing cluster_vulcanization Vulcanization & Final Product Start Start: Raw Materials (Rubber, Fillers, Oils) Mixer Internal Mixer / Two-Roll Mill Start->Mixer AddActivators Add this compound & Other Activators Mixer->AddActivators AddCuratives Add Sulfur & Accelerators (Late Stage, Low Temp) AddActivators->AddCuratives UncuredCompound Uncured Rubber Compound AddCuratives->UncuredCompound MDR Moving Die Rheometer (MDR) ASTM D5289 / D2084 UncuredCompound->MDR Molding Molding / Shaping UncuredCompound->Molding CureData Cure Characteristics Data (ts2, t90, ML, MH) MDR->CureData Vulcanization Vulcanization (Heat & Pressure) Molding->Vulcanization FinalProduct Vulcanized Rubber Product Vulcanization->FinalProduct

Caption: Experimental workflow for evaluating this compound in rubber.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Issue Issue: Premature Vulcanization ('Zinc Burn' / Scorch) Cause1 High Reactivity of This compound Issue->Cause1 Cause2 High Processing Temperature Issue->Cause2 Cause3 Inappropriate Accelerator Choice Issue->Cause3 Solution3 Use Delayed-Action Accelerator Cause1->Solution3 Solution4 Optimize Curative Dosage Cause1->Solution4 Solution1 Reduce Mixer Temperature Cause2->Solution1 Solution2 Shorten Mixing Time Cause2->Solution2 Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting logic for scorch issues with this compound.

References

Technical Support Center: Optimization of Zinc Laurate as a Lubricant in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of zinc laurate concentration for lubrication in solid dosage forms.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue/Observation Potential Cause Suggested Solution
High Tablet Friability Insufficient binder, over-lubrication with this compound weakening inter-particle bonds, or inadequate compression force.[1]- Increase the concentration of the binder.- Decrease the concentration of this compound.- Optimize the compression force; higher force can sometimes reduce friability, but excessive force may cause other issues.[2]
Tablet Capping or Lamination Entrapment of air in the powder blend, excessive "fines" in the granulation, or over-lubrication. Hydrophobic lubricants like this compound can exacerbate this.[1]- Reduce the speed of the tablet press to allow more time for air to escape.- Optimize granulation to reduce the amount of fine particles.- Decrease the concentration of this compound or the blending time with the lubricant.[3]
Sticking and Picking Adhesion of the powder blend to the punch faces and die walls. This can be due to insufficient lubrication or formulation stickiness.[4]- Increase the concentration of this compound.- Ensure the powder blend is not too moist.- Check for and polish any imperfections on the punch and die surfaces.
Reduced Tablet Hardness Over-lubrication is a common cause, as the lubricant film can interfere with the bonding of granules.[3]- Reduce the concentration of this compound.- Decrease the lubricant blending time to prevent over-coating of granules.[5]
Increased Disintegration Time and Slower Dissolution The hydrophobic nature of this compound can form a film around the granules, impeding water penetration and slowing down disintegration and dissolution.[3][6]- Use the lowest effective concentration of this compound.- Consider incorporating a more hydrophilic excipient or a superdisintegrant in the formulation.- Evaluate a different lubricant if dissolution is critically affected.
Poor Powder Flow While lubricants can improve flow, the overall formulation properties dominate.- this compound also acts as an anti-agglomerating agent, which can improve flow.[7] However, if flow is still poor, consider adding a glidant (e.g., colloidal silicon dioxide) to the formulation.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound as a lubricant in pharmaceutical tablets?

While the general industrial use of this compound can range from 0.5% to 3%, for pharmaceutical applications, a lower concentration is often preferred.[8] The optimal concentration is typically determined through experimentation but often falls within the 0.25% to 1.5% (w/w) range, similar to other metallic stearate (B1226849) lubricants.[5]

2. How does this compound work as a lubricant?

This compound is the zinc salt of lauric acid and functions as a boundary lubricant.[8][9] During blending, its particles adhere to the surfaces of the granules and other excipients. Under the force of compaction in the tablet press, these particles form a thin, lubricating film on the die walls. This film reduces the friction between the tablet's surface and the die, allowing for a smooth ejection process and preventing sticking.[5]

3. What are the key physical and chemical properties of this compound?

  • Appearance: White or off-white fine powder or flakes.[8]

  • Chemical Formula: Zn(C₁₁H₂₃COO)₂.[8]

  • Solubility: It is insoluble in water but soluble in organic solvents like oils.[8]

  • Melting Point: Approximately 140°C to 160°C.[8]

  • Stability: Stable under normal storage conditions but can be sensitive to strong acids or bases.[8]

4. Can I use this compound interchangeably with magnesium stearate?

While both are metallic stearates and act as hydrophobic boundary lubricants, they are not always directly interchangeable. Their effects on tablet hardness, friability, and dissolution can differ. For instance, some studies on lubricants have shown that magnesium stearate can have a more pronounced negative effect on tablet hardness compared to other lubricants.[10] It is crucial to perform optimization studies for this compound in your specific formulation rather than directly substituting it for another lubricant.

5. How can I minimize the negative impact of this compound's hydrophobicity on my tablet's dissolution?

To mitigate the potential for slowed dissolution, you should:

  • Use the lowest possible concentration of this compound that still provides adequate lubrication.

  • Optimize the blending time; shorter blending times (e.g., 3-5 minutes) after the lubricant is added can prevent excessive coating of the active pharmaceutical ingredient (API) and other excipients.[5]

  • Incorporate disintegrants or superdisintegrants in your formulation to counteract the hydrophobic effects.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given tablet formulation.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)
  • Excipients (e.g., diluent, binder, disintegrant)
  • This compound (sieved through an appropriate mesh, e.g., 60 mesh)
  • Blender (e.g., V-blender)
  • Tablet Press with appropriate tooling
  • Tablet testing equipment (Hardness tester, Friability tester, Disintegration apparatus, Dissolution tester)

2. Blending Procedure: a. Accurately weigh the API and all excipients except for the this compound. b. Add these components to the blender and mix for a predetermined time (e.g., 15 minutes) to achieve a homogenous blend. c. Prepare several sub-batches from this main blend. d. To each sub-batch, add a different concentration of sieved this compound (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.25% w/w). e. Blend each sub-batch for a short, controlled period (e.g., 3-5 minutes). Note that over-blending can negatively impact tablet hardness.[5]

3. Tablet Compression: a. Set up the tablet press with the desired punches and dies. b. For each concentration of this compound, compress a set of tablets, keeping the compression force and other machine parameters constant. c. During compression, monitor and record the ejection force for each batch.

4. Tablet Evaluation: a. For each batch, evaluate the following tablet properties:

  • Weight Variation: (USP <905>)
  • Hardness: (USP <1217>)
  • Friability: (USP <1216>)
  • Disintegration Time: (USP <701>)
  • Dissolution: (USP <711>)

5. Data Analysis: a. Compile the results in a table for easy comparison (see Data Presentation section). b. The optimal concentration of this compound is the one that provides the lowest ejection force and acceptable friability without negatively impacting hardness, disintegration time, and the dissolution profile.

Data Presentation

The following tables present illustrative data from an optimization study.

Table 1: Effect of this compound Concentration on Physical Properties of Tablets

This compound Conc. (% w/w)Average Ejection Force (N)Average Hardness (kp)Friability (%)Disintegration Time (min)
0.2525012.50.954.5
0.5018011.80.605.2
0.7512011.20.456.8
1.00959.50.408.1
1.25908.20.359.5

Table 2: Effect of this compound Concentration on Drug Dissolution

Time (min)% Drug Dissolved (0.25% this compound)% Drug Dissolved (0.50% this compound)% Drug Dissolved (0.75% this compound)% Drug Dissolved (1.00% this compound)% Drug Dissolved (1.25% this compound)
54542383025
158885817568
309694918579
459998959086

Visualizations

experimental_workflow cluster_prep Preparation cluster_lubrication Lubrication & Blending cluster_compression Compression cluster_testing Quality Control Testing weigh Weigh API & Excipients blend1 Blend for 15 min (without lubricant) weigh->blend1 add_znla Add Varying Concentrations of this compound (0.25% - 1.25%) blend1->add_znla blend2 Blend for 3-5 min add_znla->blend2 compress Tablet Compression blend2->compress record_ef Record Ejection Force compress->record_ef tests Evaluate: - Hardness - Friability - Disintegration - Dissolution compress->tests analysis Analyze Data & Determine Optimal Concentration record_ef->analysis tests->analysis

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic cluster_hardness Hardness/Friability Issues cluster_ejection Ejection Issues cluster_release Drug Release Issues issue Observed Tablet Defect low_hardness Low Hardness or High Friability issue->low_hardness Mechanical Strength sticking Sticking or High Ejection Force issue->sticking Machine Performance slow_diss Slow Disintegration or Dissolution issue->slow_diss API Release sol_hardness Action: 1. Decrease Zn Laurate % 2. Decrease Blend Time 3. Increase Compression Force low_hardness->sol_hardness sol_sticking Action: 1. Increase Zn Laurate % 2. Check Moisture Content sticking->sol_sticking sol_diss Action: 1. Use Min. Effective Zn Laurate % 2. Add Superdisintegrant slow_diss->sol_diss

Caption: Troubleshooting logic for common this compound-related tableting issues.

References

Technical Support Center: Characterization of Zinc Laurate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of zinc laurate complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and characterization of this compound.

Synthesis & General Properties

  • Q1: My synthesized this compound appears clumpy and not as a fine powder. What could be the issue? A1: The agglomeration of this compound particles can be due to several factors during synthesis.[1] Inadequate stirring during the precipitation process can lead to the formation of larger, non-uniform particles. Additionally, the drying method can influence the final morphology. It is recommended to wash the precipitate thoroughly with deionized water and dry it under vacuum at a moderate temperature (e.g., 50-60°C) to obtain a fine powder.[1]

  • Q2: I am having trouble dissolving this compound for further analysis. What are its solubility characteristics? A2: this compound is known for its poor solubility in water and many common organic solvents.[1][2][3][4][5][6] It is generally insoluble in water.[2][3] It is soluble in hot water and hot ethanol (B145695), but only slightly soluble in cold ethanol and ether.[1][5][6] For techniques like NMR, its low solubility in common deuterated solvents presents a significant challenge.

FTIR Spectroscopy

  • Q3: What are the characteristic FTIR absorption peaks for this compound? A3: The most prominent peaks in the FTIR spectrum of this compound are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears in the range of 1520-1620 cm⁻¹, while the symmetric stretch is observed around 1390-1420 cm⁻¹. The exact positions can vary slightly depending on the coordination environment of the zinc ion. Other characteristic peaks include the C-H stretching vibrations of the laurate chain around 2800-3000 cm⁻¹.

  • Q4: My FTIR spectrum of this compound has a noisy baseline and some negative peaks. How can I fix this? A4: A noisy baseline can result from insufficient scanning time or a dirty ATR crystal. Negative peaks are often an indication that the background spectrum was collected on a contaminated ATR crystal. To resolve this, ensure the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and a fresh background is collected before running the sample. Increasing the number of scans can also improve the signal-to-noise ratio.

  • Q5: The carboxylate peaks in my this compound spectrum are broad and not well-resolved. What could be the cause? A5: Broad peaks can be due to several factors, including the presence of water (moisture), polymorphism (different crystal structures), or a mixture of different coordination modes of the laurate to the zinc. Ensure your sample is completely dry. If polymorphism is suspected, complementary analysis with XRD is recommended.

X-ray Diffraction (XRD)

  • Q6: How can I confirm the crystallinity of my synthesized this compound? A6: X-ray diffraction (XRD) is the primary technique to assess the crystallinity of this compound. A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will show a broad, featureless halo.

  • Q7: The peak positions in my XRD pattern for this compound don't match the literature values exactly. Why might this be? A7: Minor shifts in XRD peak positions can occur due to variations in the crystal structure (polymorphism) or the presence of strain in the crystal lattice.[7][8][9] Different synthesis conditions can lead to the formation of different polymorphs of this compound, each with a unique XRD pattern. It is also important to ensure the instrument is properly calibrated.

  • Q8: I am having difficulty preparing my this compound powder for XRD analysis. What is the best practice? A8: For powder XRD, the sample should be a fine, homogeneous powder. Gently grind the sample using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder should be packed smoothly into the sample holder to create a flat surface, avoiding excessive pressure which could induce preferred orientation.

Thermal Analysis (TGA/DSC)

  • Q9: What is the expected thermal decomposition behavior of this compound? A9: Thermogravimetric analysis (TGA) of this compound will show its decomposition profile. Generally, it is stable up to its melting point, which is around 129-160°C.[2][3][4][10] The major decomposition of the organic laurate chains typically occurs at higher temperatures, often in multiple steps, leaving a final residue of zinc oxide. For a similar compound, zinc stearate, significant weight loss is observed above 350°C.[11]

  • Q10: My TGA results for this compound show an initial weight loss at a low temperature (below 100°C). What does this indicate? A10: An initial weight loss below 100°C is typically due to the evaporation of residual water or solvent from the synthesis. Ensure your sample is thoroughly dried before performing TGA to obtain an accurate decomposition profile.

  • Q11: How can I determine the melting point of this compound accurately? A11: Differential Scanning Calorimetry (DSC) is the ideal technique for determining the melting point of this compound. It will appear as an endothermic peak on the DSC thermogram. The melting point of this compound is reported to be around 129°C.[3][10]

Other Characterization Techniques

  • Q12: Is NMR spectroscopy a suitable technique for characterizing this compound? A12: While NMR is a powerful tool, it presents significant challenges for this compound. Its poor solubility in common deuterated solvents makes solution-state NMR difficult.[12] Solid-state NMR is an option, but the ⁶⁷Zn nucleus has low natural abundance and is a quadrupolar nucleus, which often results in broad signals that are difficult to interpret.[13][14]

  • Q13: How can I verify the stoichiometry of my this compound complex? A13: Elemental analysis is the most direct method to determine the zinc-to-laurate ratio. Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to accurately quantify the zinc content. The carbon and hydrogen content can be determined by combustion analysis.

  • Q14: What are the best practices for preparing this compound powder for Scanning Electron Microscopy (SEM)? A14: For SEM analysis, a small amount of the fine this compound powder should be mounted on an aluminum stub using conductive double-sided carbon tape.[15][16] It is important to remove any loose particles by gently tapping the stub or using a gentle stream of dry air to prevent contamination of the SEM chamber.[17] Since this compound is a non-conductive material, it should be sputter-coated with a thin layer of a conductive material like gold or palladium to prevent charging under the electron beam.[16]

Quantitative Data Summary

The following table summarizes key quantitative data for the characterization of this compound.

ParameterValueTechniqueReference(s)
Molecular Formula C₂₄H₄₆O₄Zn-[1][3][5][10][18][19][20]
Molecular Weight 464.0 g/mol -[4][5][10][18][19][20]
Appearance White to off-white powder/flakesVisual[1][2][3][5][20]
Melting Point 129 - 160 °CDSC[2][3][4][10][21]
FTIR: Asymmetric COO⁻ Stretch ~1520 - 1620 cm⁻¹FTIR[22]
FTIR: Symmetric COO⁻ Stretch ~1390 - 1420 cm⁻¹FTIR[22]
Solubility in Water Insoluble-[2][3]

Experimental Protocols

FTIR Analysis (ATR Method)

  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.

  • Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Collect a background spectrum.

  • Sample Application: Place a small amount of the finely powdered this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Measurement: Lower the ATR pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical measurement might involve accumulating 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in absorbance or transmittance. Identify the characteristic peaks and compare them to known literature values.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

TGA Analysis

  • Instrument Calibration: Ensure the Thermogravimetric Analyzer (TGA) is properly calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, finely powdered this compound into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Program the desired temperature profile. A typical program would involve an initial hold at a low temperature (e.g., 30°C) to stabilize, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).

  • Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Powder XRD Analysis

  • Sample Preparation: Gently grind the this compound sample into a fine powder using an agate mortar and pestle.

  • Sample Mounting: Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the desired instrumental parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 50°).

  • Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis: The resulting diffractogram will show peaks at specific 2θ angles. These peak positions can be used to identify the crystalline phases present and can be compared to reference patterns.

Visualizations

troubleshooting_workflow start Start: Characterization Issue synthesis Synthesis Problem? (e.g., clumpy product) start->synthesis spectroscopy Spectroscopic Anomaly? (e.g., unexpected peaks) start->spectroscopy physical_prop Physical Property Mismatch? (e.g., wrong melting point) start->physical_prop check_stirring Review Synthesis: - Stirring rate - Temperature control - Drying method synthesis->check_stirring check_purity Assess Purity: - Check for unreacted starting materials - Presence of water/solvent spectroscopy->check_purity run_dsc Perform DSC Analysis: - Determine melting point - Check for phase transitions physical_prop->run_dsc re_synthesize Re-synthesize with optimized parameters check_stirring->re_synthesize re_purify Re-purify or Dry Sample: - Recrystallization - Vacuum drying check_purity->re_purify run_dsc->check_purity end End: Issue Resolved re_synthesize->end re_purify->end

Caption: Troubleshooting workflow for this compound characterization.

coordination_modes cluster_0 Coordination Modes of Laurate to Zinc cluster_1 Monodentate cluster_2 Bidentate Chelating cluster_3 Bidentate Bridging Zn Zn²⁺ mono_O1 O Zn->mono_O1 chelate_O1 O Zn->chelate_O1 chelate_O2 O Zn->chelate_O2 bridge_O1 O Zn->bridge_O1 mono_C C mono_O1->mono_C mono_R R mono_C->mono_R mono_O2 O mono_C->mono_O2 chelate_C C chelate_O1->chelate_C chelate_R R chelate_C->chelate_R chelate_C->chelate_O2 bridge_C C bridge_O1->bridge_C bridge_R R bridge_C->bridge_R bridge_O2 O bridge_C->bridge_O2 Zn2 Zn²⁺ bridge_O2->Zn2

Caption: Potential coordination modes of laurate to zinc ions.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Zinc Laurate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of zinc laurate for its antimicrobial properties.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows inconsistent antimicrobial activity. What are the potential causes?

A1: Inconsistent results in antimicrobial assays with this compound can stem from several factors:

  • Poor Solubility: this compound is a metallic soap and is insoluble in water and, consequently, in most standard aqueous culture media.[1][2] This can lead to non-homogeneous dispersions and variable concentrations of the active compound in contact with the microbes.

  • Inoculum Size: The number of bacteria used in the test can significantly impact the outcome. Too high or too low an inoculum can lead to varied results.

  • Media Composition: Components of the culture medium, especially proteins and other organic molecules, can interact with this compound, potentially reducing its bioavailability and antimicrobial activity.[3]

  • pH of the Medium: The stability and activity of this compound can be pH-dependent. It is sensitive to strong acids and bases.[1]

Q2: I am observing poor correlation between agar (B569324) diffusion and broth microdilution results for this compound. Why is this happening?

A2: This is a common issue when testing hydrophobic compounds like this compound. The agar diffusion method relies on the ability of the antimicrobial agent to diffuse through the agar medium. Due to its poor water solubility, this compound will not diffuse effectively, leading to smaller or non-existent zones of inhibition, which may not accurately reflect its true antimicrobial potential. Broth microdilution assays are generally more suitable for such compounds as they provide a liquid environment for better dispersion.

Q3: Can the zinc ions in my formulation interfere with the antimicrobial susceptibility testing?

A3: Yes, the concentration of zinc ions in the testing medium can influence the results, particularly for certain classes of antibiotics like metallo-β-lactamase inhibitors. Variability in the intrinsic zinc concentration of different batches or brands of Mueller-Hinton broth has been shown to affect the minimum inhibitory concentrations (MICs) of some antibiotics.[4][5][6] It is crucial to be aware of this potential interaction and to use consistent and well-characterized media for your experiments.

Q4: What are the primary challenges in formulating this compound for topical applications?

A4: The main challenges include:

  • Homogeneous Dispersion: Achieving a uniform distribution of the hydrophobic this compound powder in a cream or gel base can be difficult.

  • Stability: Metal ions like zinc can catalyze oxidation reactions in fatty components of a formulation, potentially leading to instability, changes in color, or odor formation over time.[7]

  • Particle Size: The particle size of the this compound can affect its feel on the skin and its antimicrobial efficacy.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Broth Microdilution Assays
Symptom Possible Cause Suggested Solution
Visible precipitate or cloudy appearance in wells, even at low concentrations.This compound is insoluble in aqueous media.1. Use a Co-solvent: Prepare a stock solution of this compound in a suitable organic solvent like ethanol (B145695) or DMSO before diluting it in the broth. Ensure the final solvent concentration in the assay is low enough to not affect microbial growth. 2. Prepare a Dispersion: Create a fine dispersion of this compound in the broth using techniques like sonication immediately before performing the assay.[8] 3. Incorporate Solubilizing Agents: Consider the use of non-ionic surfactants or other solubilizing agents that do not have intrinsic antimicrobial activity at the concentrations used.
Inconsistent MIC values across replicate plates.Non-homogeneous suspension of this compound.1. Vortexing: Vigorously vortex the stock solution and each dilution immediately before adding it to the microtiter plate wells. 2. Pipetting Technique: When preparing serial dilutions, ensure to pipette from the middle of the suspension to avoid aspirating settled particles or floating aggregates.
Issue 2: Inaccurate or Non-Reproducible Cytotoxicity Results
Symptom Possible Cause Suggested Solution
Interference with colorimetric assays (e.g., MTT, XTT).Zinc ions can interfere with the tetrazolium salts used in these assays, leading to false results.1. Use a Different Assay: Opt for cytotoxicity assays that are not based on tetrazolium salt reduction. The Trypan Blue dye exclusion method is a suitable alternative as it directly measures cell membrane integrity.[9] 2. Include Proper Controls: If using a colorimetric assay is unavoidable, include controls with this compound in cell-free media to quantify any direct reaction with the assay reagents.
High variability in cell viability between experiments.Agglomeration of this compound particles leading to uneven exposure of cells.1. Prepare Fresh Dispersions: Prepare the this compound dispersions fresh for each experiment and sonicate immediately before adding to the cell cultures. 2. Visual Inspection: Before adding to the cells, visually inspect the dispersion under a microscope to ensure a relatively uniform particle size distribution.

Quantitative Data Summary

The following table summarizes the comparative antimicrobial efficacy of this compound (ZnLa) and Zinc Sulfate (ZnSO₄) against E. coli.

Zinc Source Concentration (mg/L of Zinc) Effect on E. coli Growth
This compound (ZnLa)30Complete inhibition
Zinc Sulfate (ZnSO₄)30Incomplete inhibition

This data is derived from a study comparing the in vitro inhibitory effects of ZnLa and ZnSO₄ on the growth of Enterotoxigenic Escherichia coli (ETEC).[7][10]

Experimental Protocols

Protocol for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted for testing the antimicrobial activity of a hydrophobic compound like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Resazurin (B115843) sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Optionally, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.[11][12]

Protocol for In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dispersion

  • Trypan Blue solution (0.4%)

  • Phosphate Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Preparation of this compound Dispersion:

    • Prepare a stock dispersion of this compound in the complete cell culture medium.

    • Use sonication to ensure a fine and relatively homogeneous suspension.

    • Prepare serial dilutions of the this compound dispersion in the culture medium.

  • Cell Treatment:

    • After 24 hours of incubation, remove the old medium from the cells and replace it with the medium containing different concentrations of the this compound dispersion.

    • Include an untreated control (medium only).

    • Incubate the cells for the desired exposure time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • After incubation, aspirate the medium and wash the cells with PBS.

    • Trypsinize the cells to detach them from the plate.

    • Resuspend the cells in a known volume of complete medium.

    • Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting:

    • Load the cell-dye mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculation of Cell Viability:

    • Calculate the percentage of viable cells for each treatment concentration and the control.

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling Pathway

TLR4_Signaling_Pathway MyD88-dependent TLR4 signaling pathway potentially modulated by this compound. cluster_extracellular Extracellular cluster_intracellular Intracellular LPS Bacterial Lipopolysaccharide (LPS) TLR4_dimer TLR4 Dimerization LPS->TLR4_dimer Binds to TLR4/MD2 complex MyD88 MyD88 TLR4_dimer->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Phosphorylates IκBα Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Proinflammatory_Cytokines Transcription

Caption: MyD88-dependent TLR4 signaling pathway.

Experimental Workflow

Experimental_Workflow General workflow for evaluating this compound formulations. cluster_prep Preparation cluster_assay Antimicrobial & Cytotoxicity Assays cluster_analysis Data Analysis prep_zl Prepare this compound Stock Solution/Dispersion mic_assay Broth Microdilution MIC Assay prep_zl->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Trypan Blue) prep_zl->cytotoxicity_assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_cells Seed and Culture Human Cell Line prep_cells->cytotoxicity_assay analyze_mic Determine MIC mic_assay->analyze_mic analyze_cyto Calculate Cell Viability (%) cytotoxicity_assay->analyze_cyto compare_data Compare Antimicrobial Efficacy with Cytotoxicity analyze_mic->compare_data analyze_cyto->compare_data

Caption: General experimental workflow.

References

Technical Support Center: Avoiding Degradation of Zinc Laurate During Processing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing zinc laurate, ensuring its stability throughout processing is paramount to achieving desired product quality and performance. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate degradation and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions
Discoloration (Yellowing/Browning) of Polymer Thermal Degradation ("Zinc Burning"): Occurs at high processing temperatures, especially in halogenated polymers like PVC. This compound reacts with liberated hydrochloric acid (HCl) to form zinc chloride (ZnCl₂), a strong Lewis acid that catalyzes further degradation, leading to severe discoloration.[1][2]- Optimize Temperature: Lower the processing temperature to the minimum required for adequate melt flow. - Incorporate Co-stabilizers: Use a synergistic blend of calcium stearate (B1226849) and this compound. Calcium stearate neutralizes HCl and reacts with ZnCl₂ to regenerate zinc stearate, thus preventing "zinc burning". A common starting ratio is 9:1 (Calcium Stearate:this compound).[2][3] - Add Secondary Stabilizers: Incorporate polyols (e.g., pentaerythritol) or β-diketones (e.g., dibenzoylmethane) to chelate ZnCl₂ and further enhance thermal stability.[1][4]
Oxidation: Exposure to air at elevated temperatures can lead to oxidative degradation of the polymer or the laurate moiety.[5][6]- Use Antioxidants: Add primary (e.g., hindered phenols) and/or secondary (e.g., phosphites) antioxidants to the formulation. - Inert Atmosphere: Process under a nitrogen blanket to minimize oxygen exposure.
Reduced Thermal Stability Hydrolysis of this compound: Presence of moisture can lead to the hydrolysis of this compound into zinc hydroxide (B78521) and lauric acid, reducing its effectiveness as a stabilizer.[7][8]- Dry Raw Materials: Thoroughly dry all components, including the polymer resin, fillers, and this compound, before processing. - Moisture Scavengers: Consider the use of moisture scavengers in the formulation. - Control Storage Conditions: Store this compound in a cool, dry place in a tightly sealed container to prevent moisture absorption.[9]
Inadequate Dispersion: Poor mixing can result in localized areas with insufficient stabilizer concentration, leading to premature degradation.- Optimize Mixing Parameters: Ensure sufficient mixing time and intensity to achieve a homogeneous dispersion of this compound within the matrix.
Incompatibility in Pharmaceutical Formulations Reaction with Acidic APIs: this compound is a basic salt and can react with acidic active pharmaceutical ingredients (APIs), leading to the degradation of the API or the formation of insoluble salts.[10]- pH Considerations: Avoid using this compound with strongly acidic APIs. If necessary, consider using a protective coating on the API or the this compound. - Compatibility Studies: Conduct thorough compatibility studies (e.g., DSC, FTIR) with the API and other excipients at accelerated storage conditions.
Hydrolysis in Aqueous Formulations: this compound is insoluble in water and can hydrolyze over time in aqueous or high-humidity environments.[11]- Avoid Aqueous Systems: this compound is not suitable for most aqueous-based formulations. - Moisture-Protective Packaging: For solid dosage forms, use packaging that protects against moisture ingress.
Changes in Physical Properties (e.g., tackiness, blooming) Excess Stabilizer: Using a higher concentration of this compound than necessary can lead to blooming (migration to the surface).- Optimize Concentration: Determine the minimum effective concentration of this compound through a designed experiment. In many plastic and rubber applications, concentrations range from 0.5% to 3%.[5]
Interaction with Other Additives: this compound can interact with other formulation components, affecting their physical properties.- Evaluate Additive Interactions: Systematically evaluate the effect of each additive on the physical properties of the final product.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound during polymer processing?

The most significant degradation pathway, particularly in halogenated polymers like PVC, is thermal degradation initiated by the reaction of this compound with hydrogen halides (e.g., HCl). This reaction forms zinc chloride (ZnCl₂), a strong Lewis acid that catalyzes rapid and severe polymer degradation, a phenomenon known as "zinc burning".[1][2]

How can I prevent "zinc burning"?

The most effective way to prevent "zinc burning" is by using a mixed metal stabilizer system, typically a combination of calcium stearate and this compound. The calcium stearate acts as a primary stabilizer by neutralizing HCl, while also reacting with the generated ZnCl₂ to regenerate zinc stearate, thus creating a synergistic effect that enhances long-term thermal stability.[2][3][4]

What is the role of co-stabilizers with this compound?

Co-stabilizers like polyols (e.g., pentaerythritol) and β-diketones are often used to further enhance the performance of Ca/Zn stabilizer systems. They work by chelating the zinc chloride, rendering it less reactive and further preventing it from catalyzing polymer degradation.[1][4]

Is this compound sensitive to moisture?

Yes, this compound can undergo hydrolysis in the presence of moisture, breaking down into zinc hydroxide and lauric acid.[7][8] This reduces its effectiveness as a stabilizer and can alter the properties of the final product. Therefore, it is crucial to use dry raw materials and store this compound in a dry environment.

Can this compound be used in pharmaceutical formulations?

This compound is used in some pharmaceutical and cosmetic applications as a lubricant, stabilizer, and thickening agent.[12][13] However, its basic nature makes it potentially incompatible with acidic active pharmaceutical ingredients (APIs).[10] Thorough compatibility testing is essential before using this compound in a drug formulation.

What are the typical processing temperatures for this compound?

This compound has a melting point generally ranging from 129°C to 160°C.[5][11] While it functions as a stabilizer at elevated processing temperatures, it will begin to decompose at significantly higher temperatures. The optimal processing temperature will depend on the specific polymer and other additives in the formulation.

Data Presentation

Table 1: Thermal Properties of this compound and Related Compounds

PropertyThis compoundZinc Stearate
Melting Point (°C)129 - 160122 - 128
Onset of Decomposition (°C) (in N₂ atmosphere)~350~200
Primary Decomposition Range (°C) (in N₂ atmosphere)Not explicitly found350 - 450
Final Residue at 600°C (in N₂ atmosphere)Not explicitly found~10 - 27% (as ZnO)

Note: The data for this compound is based on general information, while the more detailed decomposition data is for zinc stearate, which is structurally similar. The exact values for this compound may vary depending on purity and analytical conditions.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

This protocol provides a general procedure for analyzing the thermal stability of this compound using TGA.

Objective: To determine the onset of thermal decomposition and the weight loss profile of this compound as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.

  • Inert crucibles (e.g., alumina (B75360) or platinum).

  • High-purity nitrogen gas supply.

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight percentage versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Calculate the weight loss in different temperature ranges and the final residue percentage.

Visualizations

G cluster_degradation Thermal Degradation of PVC with this compound cluster_stabilization Stabilization with Ca/Zn System PVC PVC HCl HCl PVC->HCl releases Heat High Temperature (Processing) ZincLaurate This compound (Zn(La)₂) ZnCl2 Zinc Chloride (ZnCl₂) ZincLaurate->ZnCl2 reacts with HCl DegradedPVC Degraded PVC (Discoloration) ZnCl2->DegradedPVC catalyzes further degradation CaSt Calcium Stearate (Ca(St)₂) CaSt->HCl neutralizes Regen_ZnLa Regenerated This compound CaSt->Regen_ZnLa regenerates CaCl2 Calcium Chloride (CaCl₂) ZnCl2_s ZnCl₂

Caption: PVC degradation and Ca/Zn stabilization pathway.

G cluster_hydrolysis Hydrolysis of this compound ZincLaurate This compound ZincHydroxide Zinc Hydroxide ZincLaurate->ZincHydroxide hydrolyzes to LauricAcid Lauric Acid ZincLaurate->LauricAcid Moisture Moisture (H₂O) ReducedStability Reduced Stabilizer Effectiveness ZincHydroxide->ReducedStability LauricAcid->ReducedStability

Caption: Hydrolytic degradation of this compound.

G cluster_workflow TGA Experimental Workflow SamplePrep Sample Preparation (Homogeneous Powder) Weighing Weighing (5-10 mg) SamplePrep->Weighing TGA_Setup TGA Instrument Setup (Inert Atmosphere) Weighing->TGA_Setup Heating Controlled Heating (e.g., 10°C/min to 600°C) TGA_Setup->Heating DataAcq Data Acquisition (Weight vs. Temperature) Heating->DataAcq Analysis Data Analysis (TGA Curve, Onset Temp, Residue) DataAcq->Analysis

Caption: Workflow for TGA of this compound.

References

Validation & Comparative

A Comparative Analysis of Zinc Laurate and Zinc Stearate as Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial and pharmaceutical manufacturing, the selection of an appropriate lubricant is critical to ensure process efficiency, product quality, and equipment longevity. Among the various metallic soaps employed as solid lubricants, zinc laurate and zinc stearate (B1226849) are two prominent options. This guide provides an objective, data-driven comparison of their performance as lubricants, drawing upon their physicochemical properties and established experimental evaluation methods.

I. Physicochemical Properties

This compound and zinc stearate are both zinc salts of saturated fatty acids, differing in the length of their alkyl chains. This compound is derived from lauric acid (C12), while zinc stearate is derived from stearic acid (C18). This difference in molecular structure gives rise to variations in their physical and chemical properties, which in turn influence their performance as lubricants.

PropertyThis compoundZinc Stearate
Chemical Formula C₂₄H₄₆O₄Zn[1]C₃₆H₇₀O₄Zn
Molar Mass 464.01 g/mol [1]632.3 g/mol
Appearance White to off-white powder or flakes[2]White, fine powder[3]
Melting Point 128-160 °C[1][2]~120–130 °C[3]
Solubility Insoluble in water; soluble in organic solvents like oils and fats[2]Insoluble in water; slightly soluble in alcohol[3]

II. Comparative Lubricant Performance

Key Performance Parameters:

  • Coefficient of Friction: The coefficient of friction is a measure of the resistance to sliding motion between two surfaces. Generally, a lower coefficient of friction is desirable for a lubricant. Studies on fatty acids have shown that an increase in the alkyl chain length can lead to a lower coefficient of friction.[4] This suggests that zinc stearate may exhibit a lower coefficient of friction than this compound under similar conditions.

  • Wear Rate: Wear rate quantifies the amount of material lost from a surface due to mechanical action. Effective lubricants reduce the wear rate by forming a protective film between contacting surfaces. The more durable film formed by the longer chains of zinc stearate is expected to provide better wear protection.

  • Thermal Stability: Thermal stability is crucial for lubricants used in high-temperature processes. Thermogravimetric analysis (TGA) is used to determine the temperature at which a material begins to decompose. Zinc stearate is known to be thermally stable up to approximately 200°C, with significant decomposition occurring above 350°C.[5] While specific comparative TGA data for this compound is limited, metallic soaps, in general, are valued for their thermal stability in applications like polymer processing.[6]

III. Experimental Protocols

To empirically compare the lubricant performance of this compound and zinc stearate, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

A. Determination of Coefficient of Friction and Wear Rate

A common method for evaluating the tribological properties of solid lubricants is the pin-on-disk test, as outlined in ASTM G99 .[7][8][9]

Objective: To determine the coefficient of friction and wear rate of this compound and zinc stearate under controlled sliding conditions.

Methodology:

  • Specimen Preparation:

    • A flat circular disk is coated with a uniform layer of the lubricant to be tested (either this compound or zinc stearate).

    • A stationary pin, typically made of a standard material like steel, is prepared with a specific geometry (e.g., a rounded tip).

  • Test Procedure:

    • The coated disk is mounted on a rotating stage.

    • The pin is brought into contact with the disk at a specified normal load.

    • The disk is rotated at a constant speed for a set duration or sliding distance.

    • The frictional force between the pin and the disk is continuously measured using a load cell.

    • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

    • After the test, the wear track on the disk and the wear scar on the pin are analyzed using a profilometer or microscope to determine the volume of material lost, from which the wear rate is calculated.

B. Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of materials.

Objective: To compare the thermal decomposition profiles of this compound and zinc stearate.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the lubricant powder is placed in a TGA crucible.

  • Test Procedure:

    • The crucible is placed in the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • A plot of mass versus temperature is generated.

    • The onset temperature of decomposition and the temperature of maximum decomposition rate are determined from the TGA curve and its derivative (DTG curve).

C. Assessment of Lubricant Efficiency in Tablet Manufacturing

In pharmaceutical applications, the effectiveness of a lubricant is often assessed by its ability to reduce the force required to eject a compressed tablet from the die.[10][11][12]

Objective: To compare the lubrication efficiency of this compound and zinc stearate in a tablet formulation.

Methodology:

  • Formulation Preparation: Two batches of a standard tablet formulation (e.g., containing a model active pharmaceutical ingredient and excipients) are prepared. One batch is blended with a specific concentration of this compound, and the other with the same concentration of zinc stearate.

  • Tablet Compression: The lubricated powder blends are compressed into tablets using an instrumented tablet press under identical compaction forces.

  • Ejection Force Measurement: The force required to eject each tablet from the die is measured by the instrumented press.

  • Data Analysis: The average ejection forces for the tablets lubricated with this compound and zinc stearate are calculated and compared. A lower ejection force indicates better lubrication efficiency.[13]

IV. Visualizations

To better illustrate the experimental processes, the following diagrams are provided.

ExperimentalWorkflow_FrictionWear Experimental Workflow: Friction and Wear Testing (ASTM G99) cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep_disk Coat Disk with Lubricant (this compound or Zinc Stearate) mount Mount Disk and Pin prep_disk->mount prep_pin Prepare Stationary Pin prep_pin->mount apply_load Apply Normal Load mount->apply_load rotate Rotate Disk at Constant Speed apply_load->rotate measure_friction Measure Frictional Force rotate->measure_friction analyze_wear Analyze Wear Track and Scar rotate->analyze_wear calc_cof Calculate Coefficient of Friction measure_friction->calc_cof calc_wear_rate Calculate Wear Rate analyze_wear->calc_wear_rate

Workflow for determining coefficient of friction and wear rate.

ExperimentalWorkflow_TGA Experimental Workflow: Thermal Stability Analysis (TGA) cluster_prep Sample Preparation cluster_test TGA Procedure cluster_analysis Data Analysis weigh_sample Weigh Lubricant Sample (5-10 mg) place_sample Place Sample in TGA Crucible weigh_sample->place_sample heat_furnace Heat at Constant Rate in Controlled Atmosphere place_sample->heat_furnace record_mass Continuously Record Mass heat_furnace->record_mass plot_data Plot Mass vs. Temperature record_mass->plot_data determine_temps Determine Decomposition Temperatures plot_data->determine_temps

Workflow for evaluating thermal stability using TGA.

LogicalRelationship_LubricantSelection Logical Relationship for Lubricant Selection application Application Requirement performance Lubricant Performance application->performance Dictates properties Physicochemical Properties (e.g., Alkyl Chain Length) properties->performance Influences selection Optimal Lubricant Selection (this compound or Zinc Stearate) performance->selection Informs

Factors influencing the selection of the optimal lubricant.

V. Conclusion

Both this compound and zinc stearate are effective solid lubricants with broad applicability in various industries. The primary difference lies in the length of their fatty acid chains, which influences their physical properties and, consequently, their lubricating performance. Theoretical considerations suggest that zinc stearate, with its longer alkyl chain, may offer superior performance in terms of a lower coefficient of friction and better wear resistance. However, for less demanding applications or where other properties such as particle size and cost are a primary concern, this compound can be a suitable alternative. For definitive selection, it is imperative for researchers and developers to conduct side-by-side experimental evaluations using the standardized protocols outlined in this guide to determine the optimal lubricant for their specific application.

References

A Comparative Guide to the Validation of Analytical Methods for Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical analysis, ensuring the quality and purity of compounds is paramount. Zinc laurate, a salt derived from zinc and lauric acid, finds applications in various industries, including as a stabilizer in plastics and a lubricant in cosmetics. Its analysis requires the accurate quantification of both the zinc cation and the laurate anion. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with other analytical techniques for the determination of this compound, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology.

I. Analytical Strategies for this compound

The analysis of this compound is approached by separately quantifying its constituent parts: the zinc cation and the laurate anion. This guide will explore and compare the primary analytical methods for each component.

For Zinc Analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Atomic Absorption Spectroscopy (AAS)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Titrimetric Methods

For Laurate Analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

The following sections will delve into the validation parameters and experimental protocols for these methods, presenting a clear comparison to aid in method selection.

II. Quantification of Zinc: A Comparative Analysis

While HPLC can be used for the determination of zinc, traditional atomic spectroscopy and titration methods are more common. Here, we compare these techniques.

Data Presentation: Comparison of Methods for Zinc Analysis
Performance CharacteristicHPLC with RI Detector[1]Atomic Absorption Spectroscopy (AAS)[2][3][4]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2]Complexometric Titration[5]
Principle Separation of zinc ions on a specialized column followed by detection based on refractive index changes.[1]Measures the absorption of light by free zinc atoms in a flame or graphite (B72142) furnace.[2]Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.[2]Titration of zinc ions with a chelating agent (e.g., EDTA) in the presence of a metal indicator.[6]
Specificity Moderate to HighHighVery HighModerate (can be affected by other metal ions)
Sensitivity (LOD/LOQ) LOD: 0.002 mg/mL, LOQ: 0.006 mg/mL[1]LOD: ~0.04 mg/L (Flame AAS)[2]LOD: ~10.7 ng/g[2]Dependent on indicator and concentration
Linearity (r²) > 0.998[1]Typically > 0.99[4]Typically > 0.999Not Applicable
Accuracy (% Recovery) 97-103%[1]96-104%[2]99-111%[2]Dependent on endpoint detection
Precision (%RSD) < 2%< 10%[2]< 5%Dependent on analyst skill
Sample Throughput ModerateHighHighLow
Instrumentation Cost ModerateModerateHighLow
Experimental Protocols

1. HPLC Method for Zinc Determination

  • Objective: To quantify zinc content using HPLC with a Refractive Index (RI) detector.[1]

  • Methodology:

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in an appropriate acidic solution to liberate the zinc ions. Dilute to a known volume with the mobile phase.

    • Chromatographic Conditions: [1]

      • Column: Carboxyl functional group packed column.

      • Mobile Phase: 0.8% (v/v) formic acid.

      • Flow Rate: 1.0 mL/min (example).

      • Detector: Refractive Index (RI) Detector.

      • Injection Volume: 20 µL (example).

    • Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[1][7]

2. Atomic Absorption Spectroscopy (AAS) for Zinc Determination

  • Objective: To determine the total zinc content in a sample.[3]

  • Methodology:

    • Sample Preparation: Accurately weigh the this compound sample and digest it using concentrated nitric acid.[6] Dilute the digested sample to a known volume with deionized water.

    • Instrumental Parameters: [3]

      • Wavelength: 213.9 nm.

      • Lamp: Zinc hollow-cathode lamp.

      • Flame: Air-acetylene.

    • Calibration: Prepare a series of standard solutions of known zinc concentrations and generate a calibration curve.

Workflow for Zinc Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing A Weigh this compound B Acid Digestion/Dissolution A->B C Dilution to Known Volume B->C D1 HPLC-RI Analysis C->D1 Analyze Sample D2 AAS Analysis C->D2 Analyze Sample D3 ICP-MS Analysis C->D3 Analyze Sample D4 Titration C->D4 Analyze Sample E Calibration Curve D1->E D2->E D3->E F Quantification of Zinc D4->F E->F

Caption: Workflow for the analysis of zinc in a this compound sample.

III. Quantification of Laurate: A Comparative Analysis

The laurate component, a C12 fatty acid, can be effectively analyzed by HPLC and GC-MS.

Data Presentation: Comparison of Methods for Laurate Analysis
Performance CharacteristicHPLC-UV (with derivatization)[8]Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Principle Separation of derivatized lauric acid on a reversed-phase column with UV detection.[8]Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and partitioning between a stationary and mobile phase, followed by mass spectrometric detection.[8]
Derivatization Required for UV detection.Required to form volatile esters (FAMEs).[8]
Specificity Moderate to HighVery High (mass spectral data provides confident identification).[8]
Sensitivity (LOD/LOQ) Method dependent, generally lower than GC-MS.High.
Linearity (R²) ≥ 0.99[8]≥ 0.99[8]
Accuracy (% Recovery) Typically 95-105%.Typically 95-105%.
Precision (%RSD) < 5%.< 5%.
Sample Throughput Moderate.Moderate.
Instrumentation Cost Moderate.High.
Experimental Protocols

1. HPLC-UV Method for Lauric Acid Determination

  • Objective: To quantify the lauric acid content in a this compound sample.

  • Methodology:

    • Sample Preparation and Derivatization:

      • Accurately weigh the this compound sample.

      • Acidify the sample with an acid (e.g., HCl) to protonate the laurate to lauric acid.

      • Extract the lauric acid into an organic solvent (e.g., hexane).

      • Evaporate the solvent and derivatize the lauric acid with a UV-active agent (e.g., p-bromophenacyl bromide).

    • Chromatographic Conditions: [8]

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Acetonitrile:Water gradient.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm.

      • Injection Volume: 20 µL.

2. GC-MS Method for Lauric Acid Determination

  • Objective: To quantify lauric acid as its fatty acid methyl ester (FAME).[8]

  • Methodology:

    • Sample Preparation and Derivatization:

      • Accurately weigh the this compound sample.

      • Perform acid-catalyzed methylation (e.g., using BF₃ in methanol) to convert lauric acid to methyl laurate.

      • Extract the methyl laurate into an organic solvent (e.g., hexane).

    • GC-MS Conditions: [8]

      • Column: A polar capillary column (e.g., wax-type column, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Ramped from a low initial temperature to a final temperature to separate FAMEs.

      • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Workflow for Laurate Analysis

cluster_sample_prep_laurate Sample Preparation cluster_analysis_laurate Analytical Method cluster_data_laurate Data Processing L1 Weigh this compound L2 Acidification & Extraction L1->L2 L3 Derivatization L2->L3 M1 HPLC-UV Analysis L3->M1 Analyze Sample M2 GC-MS Analysis L3->M2 Analyze Sample N1 Calibration Curve M1->N1 M2->N1 N2 Quantification of Laurate N1->N2

Caption: Workflow for the analysis of laurate in a this compound sample.

IV. Conclusion

The validation of analytical methods for this compound requires a dual approach, addressing both the metallic and the organic components of the salt.

For the zinc moiety, while HPLC offers a viable and validated method, AAS and ICP-MS provide higher sensitivity and are more conventional techniques for elemental analysis.[2] The choice will depend on the required sensitivity, sample throughput, and available instrumentation.

Ultimately, the selection of the most appropriate analytical strategy for this compound should be based on a thorough evaluation of the validation data, considering the specific requirements of the analysis in terms of accuracy, precision, sensitivity, and the context of the research or quality control environment.

References

Data Presentation: Catalytic Performance in Transesterification and Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Efficiency of Zinc Laurate and Other Zinc Compounds

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in optimizing chemical reactions. Zinc-based catalysts are widely employed for various organic transformations, including esterification and transesterification reactions, due to their Lewis acidic nature, relative low cost, and environmental friendliness. This guide provides a detailed comparison of the catalytic efficiency of this compound with other common zinc compounds, namely zinc oxide, zinc acetate (B1210297), and zinc stearate (B1226849), supported by experimental data from peer-reviewed literature.

The following tables summarize the catalytic performance of various zinc compounds in transesterification and esterification reactions based on published studies. Direct comparison of catalytic efficiency can be challenging due to varying reaction conditions across different studies. However, the data presented provides valuable insights into the relative performance of these catalysts.

Table 1: Comparison of Zinc Carboxylates in the Transesterification of Soybean Oil

CatalystOil Conversion (%)FAME Yield (%)Reaction Conditions
Zinc Acetate~88-94~71-74100°C, 2 hours
This compound~88-94~71-74100°C, 2 hours
Zinc Palmitate~88-94~71-74100°C, 2 hours
Zinc Stearate~88-94~71-74100°C, 2 hours

Data synthesized from a study on the transesterification of soybean oil with methanol (B129727) using various zinc carboxylic salts as Lewis acid catalysts. The study also noted that zinc acetate was not stable under the reaction conditions, while this compound, palmitate, and stearate were stable for three consecutive tests.[1][2]

Table 2: Comparison of Simple Zinc(II) Salts in the Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol

CatalystYield after 4h (%)
Zinc Oxide (ZnO)>94
Zinc Acetate (Zn(OAc)₂)>94
Zinc Carbonate (ZnCO₃)>94
Zinc Chloride (ZnCl₂)<84
Zinc Perchlorate (Zn(ClO₄)₂)>94
Zinc Triflate (Zn(TfO)₂)>94
Zinc Tetrafluoroborate (Zn(BF₄)₂)<84

Data from a study on the esterification of fatty acids with long-chain alcohols.[3][4][5] The study highlights that the catalytic activity is influenced by the nature of the counterion, with salts containing Brønsted basic anions (oxide, acetate, carbonate) and poorly coordinating anions (perchlorate, triflate) being the most effective.[3][4][5]

Note on Turnover Number (TON) and Turnover Frequency (TOF):

Experimental Protocols

The following are generalized experimental protocols for comparing the catalytic efficiency of zinc compounds in esterification and transesterification reactions, based on methodologies described in the cited literature.

Protocol 1: Transesterification of Vegetable Oil

Objective: To compare the catalytic activity of this compound, zinc acetate, zinc oxide, and zinc stearate in the transesterification of a vegetable oil (e.g., soybean oil) with methanol to produce fatty acid methyl esters (FAME).

Materials:

  • Soybean oil (or other vegetable oil)

  • Methanol

  • This compound, zinc acetate, zinc oxide, zinc stearate

  • Internal standard (e.g., methyl heptadecanoate)

  • Hexane (for gas chromatography analysis)

  • Batch reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: The synthesis of zinc carboxylates can be carried out in an alcoholic solution where the corresponding fatty acid and NaOH are mixed, followed by the dropwise addition of ZnCl₂. The resulting precipitate is filtered, washed, and dried.[6]

  • Reaction Setup: In a typical experiment, a specific molar ratio of methanol to oil (e.g., 30:1) and a defined catalyst loading (e.g., 1 wt% relative to the oil) are added to the batch reactor.[6]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred at a constant rate (e.g., 500 rpm) for a set duration (e.g., 2 hours).[1][2]

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction is quenched by cooling. The upper layer containing FAME is separated and analyzed by gas chromatography (GC) to determine the oil conversion and FAME yield. An internal standard is used for quantification.

Protocol 2: Esterification of a Fatty Acid

Objective: To evaluate the catalytic performance of different zinc compounds in the esterification of a fatty acid (e.g., lauric acid or pelargonic acid) with an alcohol (e.g., ethanol (B145695) or 2-ethylhexyl alcohol).

Materials:

  • Lauric acid (or other fatty acid)

  • Ethanol (or other alcohol)

  • This compound, zinc acetate, zinc oxide

  • Solvent (if necessary)

  • Three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer

Procedure:

  • Reaction Setup: A specified molar ratio of alcohol to fatty acid (e.g., 1.2:1) and the catalyst (e.g., 1 mol% with respect to the fatty acid) are placed in the three-necked flask.[5]

  • Reaction Execution: The mixture is heated to the reaction temperature (e.g., 170°C) with continuous stirring. The reaction progress is monitored by observing the removal of water, which is a byproduct of the esterification.[3][4]

  • Product Isolation and Analysis: After the reaction is complete (e.g., after 4 hours), the mixture is cooled. The product ester is isolated, and the yield is determined using techniques like ¹H NMR spectroscopy or gas chromatography.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative catalytic study and a simplified representation of a proposed catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Catalyst_Prep Catalyst Synthesis/ Procurement Reaction_Setup Reactor Setup & Loading Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant Purification/ Characterization Reactant_Prep->Reaction_Setup Reaction_Execution Controlled Reaction (T, P, Stirring) Reaction_Setup->Reaction_Execution Sampling Aliquots at Time Intervals Reaction_Execution->Sampling Quenching Reaction Quenching Sampling->Quenching Product_Analysis GC / NMR Analysis Quenching->Product_Analysis Data_Processing Calculate Conversion & Yield Product_Analysis->Data_Processing Comparison Compare Catalyst Performance Data_Processing->Comparison

Caption: Experimental workflow for comparing catalyst efficiency.

Catalytic_Cycle Catalyst Zn(II) Catalyst Intermediate1 Zn-OR' Complex Catalyst->Intermediate1 + R'-OH - H₂O (Esterification) or - Carboxylate (Transesterification) Alcohol R'-OH Intermediate2 Activated Complex Intermediate1->Intermediate2 + R-COOR'' Ester_Substrate R-COOR'' Intermediate2->Catalyst - R-COOR' - R''-OH Product R-COOR' Intermediate2->Product Byproduct R''-OH Intermediate2->Byproduct

Caption: Simplified catalytic cycle for zinc-catalyzed transesterification.

References

A Researcher's Guide to Spectroscopic Analysis for Confirming Zinc Laurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science and pharmaceutical development, precise synthesis and confirmation of compounds like zinc laurate are critical. This compound (Zn(C₁₁H₂₃COO)₂), a metallic soap, serves diverse roles as a stabilizer, lubricant, and gelling agent.[1][2] Its synthesis involves the reaction of lauric acid with a zinc source, but confirming the complete conversion of the carboxylic acid precursor to the desired zinc carboxylate salt requires robust analytical methods.

This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD)—for the definitive confirmation of this compound synthesis. We present experimental protocols, comparative data, and a summary of each technique's strengths for material characterization.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol outlines a common and reliable method for synthesizing this compound powder via a two-step saponification and precipitation reaction.[3][4]

Materials:

  • Lauric Acid (C₁₂H₂₄O₂)

  • Sodium Hydroxide (B78521) (NaOH)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Ethanol

Procedure:

  • Saponification: Dissolve a stoichiometric amount of sodium hydroxide in deionized water. Separately, dissolve lauric acid in ethanol. Slowly add the NaOH solution to the lauric acid solution while stirring continuously at approximately 40-80°C to form sodium laurate.[3][4] The reaction should proceed for 1-1.5 hours.[4]

  • Precipitation: Prepare an aqueous solution of zinc chloride. Add this solution drop-wise to the sodium laurate solution while maintaining the temperature and stirring. A white precipitate of this compound will form immediately.[3]

  • Purification: After the reaction is complete, filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected solid multiple times with hot deionized water to remove any unreacted salts (e.g., NaCl) and impurities.

  • Drying: Dry the final product in an oven at 50-60°C for 12 hours or until a constant weight is achieved to yield a fine white powder.[3]

Spectroscopic Analysis Protocols

The following are generalized protocols. Researchers should adapt these based on their specific instrumentation.

  • FTIR Spectroscopy (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent disc.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Note that solubility may be limited.

    • Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • X-ray Diffraction (XRD):

    • Finely grind the this compound powder to ensure random crystal orientation.

    • Mount the powder sample onto a flat sample holder.

    • Place the holder in the powder X-ray diffractometer.

    • Collect the diffraction pattern over a desired 2θ range (e.g., 2° to 40°), which is typically sufficient to observe the characteristic low-angle reflections of the layered structure.

Workflow for Synthesis and Confirmation

The following diagram illustrates the logical flow from synthesis to analytical confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Confirmation cluster_confirmation Result Interpretation Reactants Reactants (Lauric Acid, NaOH, ZnCl₂) Saponification Saponification (Formation of Sodium Laurate) Reactants->Saponification Precipitation Precipitation (Formation of this compound) Saponification->Precipitation Purification Purification (Filtration, Washing, Drying) Precipitation->Purification Product Final Product (White this compound Powder) Purification->Product FTIR FTIR Analysis Product->FTIR NMR NMR Analysis Product->NMR XRD XRD Analysis Product->XRD Confirm_FTIR Functional Group Conversion Confirmed FTIR->Confirm_FTIR Observe Peak Shifts Confirm_NMR Molecular Structure Confirmed NMR->Confirm_NMR Confirm Proton Loss Confirm_XRD Crystalline Structure Confirmed XRD->Confirm_XRD Identify Lamellar Pattern

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

The primary goal of the analysis is to confirm the conversion of the lauric acid reactant to the this compound product. Each technique provides unique and complementary evidence of this transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is arguably the most direct and rapid method for confirming the formation of the carboxylate salt. The analysis focuses on the disappearance of the carboxylic acid functional group and the appearance of characteristic carboxylate ion vibrations.

Key Observations:

  • Disappearance of Lauric Acid Peaks: The broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the sharp carbonyl C=O stretch (around 1700 cm⁻¹) of lauric acid should be absent in the product spectrum.[6][7]

  • Appearance of this compound Peaks: Two new, strong peaks appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻).[4] These typically appear near 1580 cm⁻¹ and 1400 cm⁻¹, respectively.[4] The large separation between these two peaks (Δν) is indicative of the coordination between the carboxylate group and the zinc ion.[8]

Vibrational Mode Lauric Acid (Reactant) This compound (Product) Confirmation Significance
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (Broad)AbsentConfirms loss of the acidic proton.
C=O Stretch (Carboxylic Acid) ~1700-1710 cm⁻¹ (Strong, Sharp)[7]AbsentConfirms loss of the carbonyl double bond character.
COO⁻ Asymmetric Stretch (νₐₛ) Absent~1540-1580 cm⁻¹[4]Primary indicator of carboxylate salt formation.
COO⁻ Symmetric Stretch (νₛ) Absent~1400-1420 cm⁻¹[4][9]Primary indicator of carboxylate salt formation.
C-H Stretches (Alkyl Chain) ~2850 & 2920 cm⁻¹[7]~2850 & 2920 cm⁻¹Present in both; confirms the laurate backbone is intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms the functional group change, ¹H NMR provides unambiguous evidence at the molecular level by tracking the highly characteristic acidic proton.

Key Observations:

  • Disappearance of the Acidic Proton: The most definitive evidence of reaction completion in the ¹H NMR spectrum is the disappearance of the resonance corresponding to the carboxylic acid proton (-COOH). This signal is typically found far downfield (10-12 ppm) in lauric acid and will be completely absent in the purified this compound product.[10]

  • Shift of α-Methylene Protons: The protons on the carbon adjacent to the carboxylate group (α-CH₂) experience a slight upfield or downfield shift due to the change in the electronic environment upon coordination with the zinc ion.

Proton Environment Lauric Acid (Reactant) This compound (Product) Confirmation Significance
Carboxylic Acid (-COOH) ~10-12 ppm (singlet, broad)AbsentUnambiguous proof of deprotonation and salt formation.
Alpha-Methylene (-CH₂COO-) ~2.35 ppm (triplet)Shifted slightly (e.g., ~2.2-2.4 ppm)Supports change in the chemical environment at the reaction center.
Alkyl Chain (-CH₂-)n & (-CH₃) ~0.8-1.6 ppm (multiplets)~0.8-1.6 ppm (multiplets)Confirms the integrity of the laurate alkyl chain.

Note: ⁶⁷Zn NMR is generally not used for routine characterization due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus, which results in very broad signals and low sensitivity.[11]

X-ray Diffraction (XRD)

XRD is not used to confirm the chemical conversion itself but is essential for verifying the solid-state structure and crystallinity of the final product. Metal soaps like this compound are known to form well-ordered lamellar (layered) structures, which produce a characteristic diffraction pattern.[12][13]

Key Observations:

  • Crystalline Structure: A successful synthesis yields a crystalline powder, which will produce sharp diffraction peaks, unlike an amorphous material which would show a broad halo.

  • Lamellar Peaks: The XRD pattern of this compound is distinguished by a series of intense, sharp, and equally spaced peaks at low 2θ angles. These peaks correspond to the (00l) crystallographic planes and are a direct measure of the long d-spacing between the layers of zinc ions, which are separated by the interdigitated laurate alkyl chains.[12]

Technique Lauric Acid (Reactant) This compound (Product) Confirmation Significance
XRD Pattern Own distinct crystalline pattern.Series of sharp, intense, equally spaced peaks at low 2θ angles.[12][13]Confirms the formation of the expected long-range, ordered lamellar structure characteristic of metal soaps.

Conclusion: A Multi-Technique Approach

No single technique tells the whole story. For the unambiguous confirmation of this compound synthesis, a comparative, multi-technique approach is superior.

  • FTIR serves as the first-line, rapid screening tool to confirm the chemical conversion of the functional group.

  • ¹H NMR provides definitive molecular-level proof by confirming the loss of the acidic proton.

  • XRD validates the synthesis by confirming that the final product possesses the correct long-range crystalline order expected for a metal soap.

By comparing the spectra of the final product to the lauric acid starting material, researchers can confidently verify the successful synthesis of this compound, ensuring the material's identity and quality for downstream applications.

References

A Comparative Performance Evaluation of Zinc Laurate as a Heat Stabilizer for PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Zinc Laurate versus Alternative Heat Stabilizers with Supporting Experimental Data.

The thermal stabilization of polyvinyl chloride (PVC) is critical during its processing at elevated temperatures to prevent degradation, which can lead to discoloration and a loss of mechanical properties.[1] this compound, a zinc soap, serves as a primary heat stabilizer in many PVC formulations.[2][3] This guide provides a comprehensive comparison of this compound's performance against other common heat stabilizers, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of this compound

This compound functions as a heat stabilizer for PVC primarily through two mechanisms. Firstly, it acts as an effective scavenger of hydrochloric acid (HCl), a harmful byproduct of PVC degradation that can catalyze further decomposition.[4] Secondly, the laurate group can substitute labile chlorine atoms on the PVC polymer chain, thereby preventing the initiation of the "unzipping" degradation process.[5]

However, the reaction of this compound with HCl produces zinc chloride (ZnCl₂), a strong Lewis acid that can accelerate PVC degradation, a phenomenon often referred to as "zinc burning".[5][6] To counteract this, this compound is almost always used in synergistic combination with other metal soaps, most commonly calcium stearate (B1226849).

The Synergistic Effect with Calcium Stearate

Calcium stearate complements the action of this compound by acting as a long-term stabilizer. It neutralizes the HCl generated and, crucially, reacts with the detrimental zinc chloride to regenerate the active zinc stabilizer.[7][8] This synergistic relationship enhances both the initial color hold and the long-term stability of the PVC product.[9]

Below is a diagram illustrating the synergistic stabilization mechanism of a Calcium-Zinc system.

Synergistic_Stabilization_Mechanism cluster_0 PVC Degradation cluster_1 Stabilization Cycle PVC Unstable PVC (...-CH=CH-CHCl-...) Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl PVC->HCl Heat ZnCl2 Zinc Chloride (ZnCl₂) ZnL2 This compound (Zn(OOCR)₂) ZnL2->ZnCl2 + 2HCl Stabilized_PVC Stabilized PVC (...-CH=CH-CH(OOCR)-...) ZnL2->Stabilized_PVC Substitutes Labile Cl CaSt2 Calcium Stearate (Ca(OOCR')₂) CaSt2->HCl Scavenges CaSt2->ZnL2 Regenerates ZnCl2->CaSt2 Reacts with

Synergistic mechanism of Ca/Zn stabilizers.

Performance Comparison: this compound vs. Alternatives

The performance of heat stabilizers is typically evaluated based on their ability to prevent discoloration (initial color and long-term color hold) and delay the catastrophic release of HCl (thermal stability time). Common alternatives to Ca/Zn systems include lead-based stabilizers and organic-based stabilizers (OBS).

Data Presentation

The following tables summarize quantitative data from various studies comparing the performance of different heat stabilizer systems in PVC.

Table 1: Static Thermal Stability (Congo Red Test)

The Congo Red test determines the time required for a heated PVC sample to release enough HCl to change the color of a pH-sensitive Congo red indicator paper from red to blue. A longer time indicates better thermal stability.

Stabilizer SystemConcentration (phr)Test Temperature (°C)Stability Time (minutes)Source
Unstabilized PVC-180~6.5[6]
CaSt₂/ZnL₂ (4:1)3.0185~15[8]
CaSt₂/ZnSt₂ (4:1)3.0185Not specified, but generally effective[5]
Zinc Orotate (ZnOr₂)3.0180~8.3[6]
Commercial Ca/Zn3.0180~8.2[6]
Lead-basedNot Specified180Generally offers good long-term stability
Organic Based Stabilizer (OBS)Not Specified180Longer retention of initial color compared to Ca/Zn[10][11]

Note: phr = parts per hundred resin. CaSt₂ = Calcium Stearate, ZnL₂ = this compound, ZnSt₂ = Zinc Stearate.

Table 2: Discoloration by Oven Aging Test

This test visually assesses the change in color of PVC samples heated in an oven over time. The yellowness index (YI) is a common metric, where a lower value indicates less discoloration.[12][13]

Stabilizer SystemTest Temperature (°C)Observation Time (min)Color/Yellowness IndexSource
CaSt₂/ZnL₂ with Pentaerythritol19020Good color holding properties[14]
Lead-based180>140Good long-term color stability[10]
Ca/Zn System180<140Good initial color, but less long-term stability than lead[2][10]
Organic Based Stabilizer (OBS)180140Better initial color retention than Pb and Ca/Zn systems[10]

Table 3: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. A higher degradation temperature signifies better performance.

Stabilizer SystemAtmosphereOnset Degradation Temp. (°C) at 5% weight lossSource
Unstabilized PVCNitrogen276[2]
PVC/Lead-basedNitrogen295[2]
PVC/CaZn SystemNitrogen293[2]
PVC/OBSNitrogen297[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of heat stabilizer performance.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating PVC heat stabilizers.

Experimental_Workflow start Start: Select Stabilizer Formulations mix 1. Material Compounding (PVC resin + Stabilizers + other additives) in a high-speed mixer start->mix process 2. Sample Preparation (e.g., two-roll milling to form sheets) mix->process congo_red Congo Red Test (Static Stability) process->congo_red oven_aging Oven Aging Test (Discoloration) process->oven_aging tga Thermogravimetric Analysis (TGA) (Degradation Temperature) process->tga rheometry Torque Rheometry (Dynamic Stability & Processability) process->rheometry analyze 3. Data Analysis and Comparison congo_red->analyze oven_aging->analyze tga->analyze rheometry->analyze end End: Performance Evaluation Report analyze->end

Typical experimental workflow for PVC heat stabilizer evaluation.
Congo Red Test (Static Thermal Stability)

This method is designed to determine the thermal stability of a PVC compound at a high temperature.[15][16]

  • Apparatus: A constant temperature oil bath (typically set to 180°C or 200°C), test tubes, and Congo red indicator paper.[4][14]

  • Procedure:

    • A weighed amount of the PVC compound (e.g., 2.5 g) is placed into a test tube.[3]

    • The test tube is immersed in the preheated oil bath.

    • A strip of Congo red paper is suspended in the test tube, a set distance above the sample (e.g., 2.5 cm).[17]

    • The time is recorded from the moment of immersion until the Congo red paper turns from red to blue, indicating the release of a critical amount of HCl.[4]

    • This recorded time is the static thermal stability time.

Oven Aging Test (Discoloration)

This test evaluates the ability of a stabilizer to prevent color changes in PVC during prolonged exposure to heat, simulating aging.[4][18]

  • Apparatus: A forced-circulation air oven with precise temperature control.

  • Procedure:

    • PVC samples, typically in the form of small sheets or plaques, are prepared.

    • The samples are placed in the oven at a specified temperature (e.g., 180°C or 190°C).[4][14]

    • Samples are withdrawn at regular intervals (e.g., every 10 or 15 minutes).[4]

    • The color of the withdrawn samples is visually compared or quantitatively measured using a spectrophotometer to determine the Yellowness Index (YI) according to standards like ASTM E313.[13][19]

Thermogravimetric Analysis (TGA)

TGA provides quantitative data on the thermal degradation of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][10]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the PVC compound is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).[6]

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal degradation without oxidation, or in air to study thermo-oxidative degradation.[10]

    • The temperature at which significant weight loss begins (onset of degradation) is a key indicator of thermal stability.

Torque Rheometry (Dynamic Thermal Stability)

A torque rheometer measures the torque required to mix a polymer sample at a set temperature and shear rate, providing information on its fusion characteristics and stability under processing conditions.[20][21]

  • Apparatus: A torque rheometer with a heated mixing chamber and rotors (e.g., a Brabender plasticorder).

  • Procedure:

    • The mixing chamber is preheated to the desired test temperature (e.g., 180°C or 197°C for rigid PVC).[21]

    • A weighed sample of the PVC compound is added to the chamber.

    • The rotors mix the compound at a constant speed (e.g., 60 rpm).[22]

    • The torque and material temperature are recorded as a function of time.

    • The resulting "rheogram" shows key parameters like fusion time, fusion torque, and stability time (the time until a sharp rise in torque indicates crosslinking and degradation).[20]

Conclusion

This compound, particularly when used in a synergistic system with calcium stearate, is an effective heat stabilizer for PVC, offering a good balance of initial color protection and long-term stability.[4] While it may not match the long-term performance of traditional lead-based stabilizers, it provides a non-toxic and more environmentally friendly alternative.[23] The emergence of organic-based stabilizers presents another competitive option, often excelling in maintaining the initial color of the PVC product.[10] The selection of an optimal heat stabilizer system ultimately depends on the specific performance requirements, processing conditions, and regulatory constraints of the final application. The experimental protocols detailed in this guide provide a robust framework for making such an evidence-based selection.

References

A Comparative Guide to Analytical Techniques for Validating Zinc Laurate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of zinc laurate purity. Objective comparisons of each method's performance are presented, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and the Importance of Purity

This compound, the zinc salt of lauric acid, is a white, powdery substance with the chemical formula Zn(C₁₁H₂₃COO)₂.[1] It finds wide application in various industries, including pharmaceuticals, cosmetics, and polymers, where it functions as a lubricant, stabilizer, and emulsifier.[2][3] In pharmaceutical and cosmetic formulations, the purity of this compound is of paramount importance as impurities can affect the stability, efficacy, and safety of the final product. Common impurities may include unreacted starting materials like free lauric acid and zinc oxide, byproducts from the manufacturing process, other fatty acid salts, moisture, and heavy metals.[4] Rigorous analytical testing is therefore essential to ensure the quality and consistency of this compound.

Comparison of Analytical Techniques

The selection of an analytical technique for purity validation depends on the specific impurity being targeted, the required sensitivity, and the available instrumentation. This section compares the most common methods for analyzing key quality attributes of this compound.

Table 1: Comparison of Techniques for Zinc Content Determination
TechniquePrincipleAdvantagesDisadvantagesTypical Zinc Content (%)
Complexometric Titration Titration of zinc ions with a standard solution of a chelating agent (e.g., EDTA) at a specific pH using a colorimetric indicator.Cost-effective, simple, and accurate for macro-level quantification.Less sensitive than spectroscopic methods, susceptible to interference from other metal ions.13.5 - 15.5[5]
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free zinc atoms in a flame or graphite (B72142) furnace.High sensitivity and specificity for zinc, well-established method.Requires sample digestion, which can be time-consuming.13.5 - 15.5[5]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measurement of the light emitted by excited zinc atoms in an argon plasma.High sensitivity, multi-element analysis capability.Higher equipment cost compared to titration and AAS.13.5 - 15.5[5]
Table 2: Comparison of Techniques for Free Lauric Acid and Fatty Acid Profile
TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile fatty acid methyl esters (FAMEs) on a capillary column followed by detection by a flame ionization detector.High resolution and sensitivity for quantifying free fatty acids and determining the fatty acid profile.Requires derivatization of fatty acids to FAMEs.0.108–0.564 µg/mL[6]
High-Performance Liquid Chromatography (HPLC) Separation of fatty acids on a reversed-phase column with UV or evaporative light scattering detection (ELSD).Can sometimes be performed without derivatization.May have lower resolution for complex fatty acid mixtures compared to GC.Varies with detector
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations. A peak around 1700 cm⁻¹ can indicate the presence of free carboxylic acid.Rapid and non-destructive.Primarily qualitative or semi-quantitative for free fatty acids.Not typically used for quantification
Table 3: Comparison of Techniques for Other Key Purity Parameters

| Parameter | Technique | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Moisture Content | Karl Fischer Titration | Titration with a reagent that reacts specifically with water.[7][8] | High accuracy and specificity for water.[9][10] | The reagent is sensitive to atmospheric moisture. | | Heavy Metals (e.g., Pb, As, Cd, Hg) | Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measurement of light absorption or mass-to-charge ratio of specific elements. | High sensitivity for trace metal analysis. | Requires sample digestion. | | Thermal Stability | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measurement of changes in mass and heat flow as a function of temperature. | Provides information on thermal decomposition and melting point. | Does not identify specific decomposition products. | | Identification | Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation, providing a unique molecular "fingerprint". | Rapid, non-destructive, and requires minimal sample preparation. | Primarily for identification and qualitative assessment. |

Experimental Protocols

Determination of Zinc Content by Complexometric Titration

This method is adapted from the procedure for zinc stearate.

  • Principle: this compound is decomposed with acid to release free zinc ions, which are then titrated with a standardized EDTA solution.

  • Reagents:

    • 0.1 N Sulfuric Acid

    • Ammonia-Ammonium Chloride Buffer TS

    • Eriochrome Black T Indicator

    • 0.05 M Edetate Disodium (EDTA) VS

  • Procedure:

    • Accurately weigh about 1 g of this compound into a flask.

    • Add 50 mL of 0.1 N sulfuric acid and boil for at least 10 minutes, or until the lauric acid layer is clear. Add water as needed to maintain the volume.

    • Cool the mixture and filter. Wash the filter and flask thoroughly with water until the washings are not acidic to litmus (B1172312) paper.

    • Combine the filtrate and washings. Add 15 mL of ammonia-ammonium chloride buffer TS and 0.2 mL of eriochrome black T indicator.

    • Heat the solution to approximately 40°C and titrate with 0.05 M EDTA VS until the solution turns from wine-red to a deep blue color.

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 4.069 mg of ZnO. Calculate the percentage of zinc oxide (ZnO) in the sample.

Determination of Free Lauric Acid by Gas Chromatography (GC-FID)

This protocol is for the quantification of free lauric acid and can be extended to determine the overall fatty acid profile.

  • Principle: Free fatty acids are extracted from the this compound sample and converted to their volatile methyl esters (FAMEs) for analysis by GC-FID.

  • Reagents:

  • Procedure:

    • Sample Preparation (Extraction): Accurately weigh a known amount of this compound. Extract the free lauric acid using a suitable solvent like methanol.

    • Derivatization to FAMEs (Base-Catalyzed):

      • Weigh approximately 200 mg of the extracted residue into a vial.

      • Add 2 mL of heptane and 0.1 mL of 2N methanolic KOH.

      • Cap the vial and shake vigorously for 30 seconds.

      • Allow the layers to separate. Transfer the upper organic layer containing the FAMEs to a GC vial.

    • GC-FID Analysis:

      • Column: ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column.

      • Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold.

      • Injector and Detector Temperature: 250°C.

      • Carrier Gas: Helium.

      • Injection Volume: 1 µL.

    • Quantification: Prepare a calibration curve using standard solutions of lauric acid methyl ester. Calculate the concentration of free lauric acid in the sample based on the peak area.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: The infrared spectrum of this compound provides a unique fingerprint based on the vibrational modes of its functional groups.

  • Procedure:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the sample spectrum to a reference spectrum of high-purity this compound. Key characteristic peaks include:

    • ~2915 and ~2850 cm⁻¹: C-H asymmetric and symmetric stretching of CH₂ groups.

    • ~1540 cm⁻¹: Asymmetric stretching of the carboxylate group (COO⁻). The position and shape of this peak are sensitive to the coordination of the zinc ion and the presence of impurities.

    • The absence of a significant peak around 1700 cm⁻¹ indicates a low level of free lauric acid.

Visualizations

experimental_workflow_titration cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in H₂SO₄ & Boil weigh->dissolve filter Cool & Filter dissolve->filter wash Wash with Water filter->wash add_buffer Add Buffer & Indicator wash->add_buffer heat Heat to 40°C add_buffer->heat titrate Titrate with EDTA heat->titrate calculate Calculate % ZnO titrate->calculate

Caption: Workflow for Zinc Content Determination by Complexometric Titration.

experimental_workflow_gc cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis weigh Weigh this compound extract Extract Free Lauric Acid weigh->extract derivatize Derivatize to FAMEs extract->derivatize inject Inject into GC derivatize->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for Free Lauric Acid Analysis by GC-FID.

logical_relationship_purity purity This compound Purity Assessment zinc_content Zinc Content purity->zinc_content fatty_acid Free Lauric Acid & Fatty Acid Profile purity->fatty_acid impurities Other Impurities purity->impurities titration Complexometric Titration zinc_content->titration aas AAS / ICP-OES zinc_content->aas gc GC-FID / GC-MS fatty_acid->gc ftir FTIR Spectroscopy fatty_acid->ftir impurities->aas Heavy Metals kf Karl Fischer Titration impurities->kf Moisture tga_dsc TGA / DSC impurities->tga_dsc Thermal Stability

Caption: Logical Relationship of Analytical Techniques to this compound Purity Assessment.

References

A Comparative Guide to Analytical Methods for Determining Zinc Content in Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of zinc content in zinc laurate, a compound frequently utilized in pharmaceutical and cosmetic formulations, is critical for quality control and regulatory compliance. This guide provides a comprehensive cross-validation of three prevalent analytical methods: Complexometric Titration, Flame Atomic Absorption Spectrometry (FAAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The objective is to offer a comparative analysis of their performance based on experimental data, enabling informed decisions for method selection in a laboratory setting.

Methodology Overview

The selection of an appropriate analytical method hinges on various factors including the required sensitivity, sample throughput, cost, and the nature of the sample matrix. Below is a summary of the principles behind the three compared methods.

  • Complexometric Titration: This classical volumetric analysis involves the reaction of zinc ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[1] The endpoint, indicating the complete complexation of zinc, is visualized using a metallochromic indicator.[1]

  • Flame Atomic Absorption Spectrometry (FAAS): An instrumental technique where a sample solution is aspirated into a flame, atomizing the zinc. A light source specific to zinc emits a beam through the atomized sample, and the amount of light absorbed is proportional to the zinc concentration.[2][3]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): In this method, the sample is introduced into a high-temperature argon plasma, which excites the zinc atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of zinc in the sample.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on established procedures for the analysis of zinc in similar matrices.

Sample Preparation for FAAS and ICP-OES

A consistent sample preparation procedure is vital for accurate analysis by FAAS and ICP-OES.

  • Weighing: Accurately weigh approximately 0.15–0.45 g of the this compound sample into a 50 mL digestion tube.[5]

  • Digestion: Add 3 mL of concentrated hydrochloric acid and 1 mL of concentrated nitric acid (aqua regia) to the sample.[5]

  • Heating: Gently heat the mixture until the fatty acid layer is clear.[6]

  • Dilution: Cool the digested sample and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.[5][7]

Complexometric Titration Protocol

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Zinc Stearate, a chemically similar compound.[6]

  • Sample Preparation: Boil 1 g of this compound with 50 mL of 0.1 N sulfuric acid for at least 10 minutes, or until the fatty acid layer is clear. Cool and filter the solution.[6]

  • Buffering: To the filtrate, add 15 mL of ammonia-ammonium chloride buffer to adjust the pH to approximately 10.[6][8]

  • Indicator Addition: Add a small amount of Eriochrome Black T indicator.[6][8]

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a deep blue.[6][8]

FAAS Protocol
  • Instrument Setup: Use a zinc hollow cathode lamp and set the wavelength to 213.9 nm.[9]

  • Calibration: Prepare a series of zinc standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) and generate a calibration curve by measuring their absorbance.[9]

  • Sample Analysis: Aspirate the prepared sample solution into the flame and measure its absorbance.[7]

  • Quantification: Determine the zinc concentration from the calibration curve.

ICP-OES Protocol
  • Instrument Setup: Select the appropriate zinc emission line (e.g., 213.857 nm) and allow the instrument to stabilize.[10]

  • Calibration: Prepare a series of zinc standard solutions and generate a calibration curve.

  • Sample Analysis: Introduce the prepared sample solution into the plasma and measure the emission intensity.

  • Quantification: Determine the zinc concentration from the calibration curve.

Performance Comparison

The performance of each method was evaluated based on key validation parameters. The following table summarizes the comparative data, aggregated from various validation studies on zinc analysis.

ParameterComplexometric TitrationFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Volumetric analysis based on complex formation.[11]Measurement of light absorption by free atoms.[11]Measurement of light emission from excited atoms.[4]
Selectivity Less selective; potential for interference from other metal ions.[11]Highly selective due to specific wavelength absorption.[11]Highly selective due to characteristic emission wavelengths.
Sensitivity Lower sensitivity, suitable for bulk material assay.[11]High sensitivity, suitable for trace analysis.[3][11]Very high sensitivity, excellent for trace and ultra-trace analysis.[2]
Linearity (R²) Not applicable in the same sense as instrumental methods.[11]Excellent, typically >0.99.[11][12]Excellent, typically >0.999.
Precision (%RSD) Typically <1% for intra-day and inter-day precision.[11]Excellent, with intra- and inter-day %RSD values often below 2%.[11][12]Excellent, with %RSD values typically below 2%.[13]
Accuracy (% Recovery) High accuracy, typically within 98-102%.[11]High accuracy, with recovery values generally in the range of 98-102%.[11][12]High accuracy, with recovery values typically within 98-102%.[13]
Limit of Detection (LOD) Higher LOD, not suitable for trace quantification.[11]Low LOD (e.g., ~0.043 ppm).[14]Very low LOD (sub-ppb range).[2]
Limit of Quantification (LOQ) Higher LOQ.Low LOQ (e.g., ~0.131 ppm).[14]Very low LOQ.
Sample Throughput Lower, as analysis is sequential.[4]Moderate, single-element analysis.[3]High, capable of multi-element analysis.[2]
Cost & Complexity Lower initial instrument cost and less complex.[11]Moderate initial instrument cost.[3]Higher initial instrument cost and operational complexity.[4]

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Comparison start This compound Sample weigh Weigh Sample start->weigh digest Acid Digestion (for AAS/ICP-OES) weigh->digest dissolve Dissolution (for Titration) weigh->dissolve dilute_aas_icp Dilute for AAS/ICP-OES digest->dilute_aas_icp filter_titration Filter for Titration dissolve->filter_titration aas FAAS Analysis dilute_aas_icp->aas icp ICP-OES Analysis dilute_aas_icp->icp titration Complexometric Titration filter_titration->titration accuracy Accuracy titration->accuracy precision Precision titration->precision aas->accuracy aas->precision linearity Linearity aas->linearity lod_loq LOD/LOQ aas->lod_loq icp->accuracy icp->precision icp->linearity icp->lod_loq compare Compare Results accuracy->compare precision->compare linearity->compare lod_loq->compare

References

A Comparative Thermal Analysis of Zinc Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal stability and decomposition kinetics of common zinc carboxylates, providing essential data for material science and pharmaceutical applications.

This guide offers a comparative analysis of the thermal properties of key zinc carboxylates—zinc acetate, zinc stearate, zinc undecylenate, and zinc lactate (B86563)—using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Understanding the thermal behavior of these compounds is critical for their application in various fields, including as catalysts, stabilizers in polymers, and active pharmaceutical ingredients. The data presented here, summarized for clarity, alongside detailed experimental protocols, will aid researchers in selecting and optimizing materials for their specific needs.

Quantitative Thermal Analysis Data

The thermal decomposition of zinc carboxylates is a multi-stage process, typically involving dehydration, melting, and the subsequent breakdown of the organic carboxylate chain, ultimately yielding zinc oxide. The precise temperatures and mass losses associated with these events are characteristic of each compound and are detailed below.

Zinc CarboxylateThermal EventTemperature Range (°C)Mass Loss (%)DSC Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Zinc Acetate Dihydrate Dehydration40 - 120~22~105 (endothermic)Data not available
Decomposition200 - 303~33~255 (endothermic)Data not available
Zinc Stearate Melting118 - 128-~122 (endothermic)178 - 204
Onset of Decomposition~200---
Primary Decomposition350 - 550~73>400 (exothermic)Data not available
Zinc Undecylenate DecompositionData not availableData not availableData not availableData not available
Zinc Lactate DecompositionData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses of zinc carboxylates to ensure reproducible and comparable results.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the zinc carboxylate sample by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.

Procedure:

  • Sample Preparation: Ensure the zinc carboxylate sample is a fine, homogeneous powder.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.

    • Calculate the percentage of mass loss for each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the zinc carboxylate sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Ensure the zinc carboxylate sample is a fine, homogeneous powder.

  • Sample Encapsulation: Accurately weigh 5-10 mg of the sample into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the first expected thermal event (e.g., 25°C).

    • Ramp the temperature at a constant heating rate of 10°C/min to a temperature above the final decomposition event (e.g., 500°C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and label endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

    • Determine the peak temperatures for each thermal event.

    • Calculate the enthalpy (ΔH) for each transition by integrating the area under the respective peak.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of zinc carboxylates, from initial sample selection to final data interpretation and comparison.

Comparative_Thermal_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Processing & Analysis cluster_comparison 4. Comparison & Interpretation SampleSelection Select Zinc Carboxylates (Acetate, Stearate, etc.) SamplePrep Sample Preparation (Grinding, Drying) SampleSelection->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC TGA_Data TGA Data Analysis: - Mass Loss (%) - Decomposition Temp. TGA->TGA_Data DSC_Data DSC Data Analysis: - Peak Temperatures - Enthalpy (ΔH) DSC->DSC_Data DataTable Create Comparative Data Table TGA_Data->DataTable DSC_Data->DataTable Interpretation Interpret Results: - Thermal Stability - Decomposition Mechanism DataTable->Interpretation

Workflow for comparative thermal analysis of zinc carboxylates.

A Comparative Environmental Impact Assessment: Zinc Laurate vs. Lead Stabilizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of heat stabilizers in polyvinyl chloride (PVC) formulations has significant implications for both product performance and environmental health. Historically, lead-based stabilizers were widely used due to their cost-effectiveness and efficiency. However, growing concerns over lead toxicity have prompted a shift towards alternatives. This guide provides a detailed, objective comparison of the environmental impact of zinc laurate, a common alternative, and traditional lead stabilizers, supported by available data.

Quantitative Data Summary

The following tables summarize the available quantitative data for key environmental and toxicological parameters of lead and zinc compounds relevant to their use as PVC stabilizers. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for zinc and zinc stearate (B1226849) are included to provide a baseline for comparison.

Table 1: Acute Oral Toxicity

Stabilizer TypeChemical NameCAS NumberAnimal ModelLD50 (mg/kg)Toxicity Class
Lead-BasedLead Stearate7428-48-0Rat12,428Harmful if swallowed
Zinc-BasedZinc Stearate557-05-1Rat>10,000Non-toxic
Zinc-BasedThis compound2452-01-9Not determinedNot determinedNot classified

Table 2: Aquatic Ecotoxicity

SubstanceSpeciesExposure DurationEndpointConcentration (µg/L)Notes
Lead (as Pb2+)Fathead Minnow (Pimephales promelas)96 hoursLC50108Toxicity is hardness-dependent.[1]
Lead Stearate---Very toxic to aquatic life with long-lasting effects.[2]Quantitative data not specified.
Zinc (as Zn2+)Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50760 (soft water)Toxicity is highly dependent on water hardness and pH.
Zinc (as Zn2+)Fathead Minnow (Pimephales promelas)96 hoursLC5090 - 40,900Wide range reflects varying water hardness.[3]
This compound---No specific data available.Generally considered to have low ecotoxicity.[4]

Table 3: Leaching Potential from PVC

Stabilizer TypePVC ProductLeaching MediumLeached SubstanceConcentrationConditions
Lead-BaseduPVC PipesDrinking WaterLeadUp to 0.8 mg/L14 days of UV exposure.
Lead-BaseduPVC PipesAcidic EDTA Solution (pH 4)LeadNot specifiedStatic conditions, increased with decreasing pH and increasing temperature.
Zinc-Based--ZincNo specific data available for this compound.-

Environmental Fate and Impact

Lead Stabilizers:

Lead is a persistent and bioaccumulative heavy metal with well-documented toxic effects.[5][6] When incorporated into PVC, lead stabilizers can leach into the environment over the product's lifecycle, particularly under conditions of weathering, abrasion, and degradation.[5] This leaching can lead to the contamination of soil and water.[3][6] In aquatic ecosystems, lead poses a significant risk to wildlife, can accumulate in sediments, and enter the food chain, ultimately posing a threat to human health.[5] Improper disposal of lead-containing PVC in landfills can also result in the contamination of leachate.[7][8]

This compound:

Zinc is an essential element for most organisms but can be toxic at high concentrations.[9] this compound is considered a more environmentally friendly alternative to lead stabilizers due to its lower toxicity and better biodegradability profile.[10] While specific data on the leaching of this compound from PVC is scarce, it is generally understood that zinc compounds are less prone to bioaccumulation than lead.[1] However, the environmental impact of zinc is highly dependent on its concentration and the specific environmental conditions, such as water hardness and pH, which affect its bioavailability and toxicity to aquatic life.

Mechanisms of Toxicity

Lead Toxicity Pathway

Lead's toxicity primarily stems from its ability to mimic essential divalent cations, particularly calcium (Ca2+) and zinc (Zn2+).[11][12] This ionic mimicry allows lead to disrupt numerous cellular processes. A key mechanism of lead-induced neurotoxicity is the interference with neurotransmitter release and synaptic transmission.[12] Lead can also induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and depleting the cell's antioxidant reserves, leading to damage to lipids, proteins, and DNA.[11][13]

Lead_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Impact cluster_effects Toxic Effects Lead_Stabilizer Lead Stabilizer in PVC Ionic_Mimicry Ionic Mimicry (Pb2+ mimics Ca2+, Zn2+) Lead_Stabilizer->Ionic_Mimicry Leaching & Absorption Enzyme_Inhibition Enzyme Inhibition Ionic_Mimicry->Enzyme_Inhibition Oxidative_Stress Oxidative Stress (ROS Generation) Ionic_Mimicry->Oxidative_Stress Neurotoxicity Neurotoxicity Enzyme_Inhibition->Neurotoxicity Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Organ_Damage Organ Damage (Kidney, Liver, Nervous System) Neurotoxicity->Organ_Damage Cell_Damage->Organ_Damage

Caption: Simplified signaling pathway of lead toxicity.

Zinc Toxicity Pathway

The toxicity of zinc in aquatic organisms is primarily attributed to the free zinc ion (Zn2+). At high concentrations, zinc can disrupt ion regulation, particularly calcium uptake, at the gills of fish.[14] This can lead to osmoregulatory stress and, in severe cases, mortality. The bioavailability and toxicity of zinc are significantly influenced by water chemistry, with toxicity generally decreasing with increasing hardness and alkalinity.

Zinc_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Impact (in Aquatic Organisms) cluster_effects Toxic Effects Zinc_Laurate This compound in PVC Zn2_Ion Free Zinc Ion (Zn2+) Zinc_Laurate->Zn2_Ion Leaching & Dissociation Gill_Uptake Uptake by Gills Zn2_Ion->Gill_Uptake Ca_Channel_Blockage Calcium Channel Interference Gill_Uptake->Ca_Channel_Blockage Ion_Imbalance Ionoregulatory Imbalance Ca_Channel_Blockage->Ion_Imbalance Osmotic_Stress Osmotic Stress Ion_Imbalance->Osmotic_Stress Physiological_Impairment Physiological Impairment Osmotic_Stress->Physiological_Impairment

Caption: Simplified pathway of zinc toxicity in aquatic organisms.

Experimental Protocols

Detailed experimental protocols for assessing the environmental impact of these stabilizers are extensive. The following provides a general overview based on OECD guidelines for the testing of chemicals.

Leaching Tests

Objective: To determine the rate and extent to which a substance migrates from a solid matrix (e.g., PVC) into a surrounding liquid (e.g., water).

General Protocol (based on OECD and EPA methodologies):

  • Sample Preparation: The PVC material containing the stabilizer is prepared with a defined surface area or particle size.

  • Leachant Selection: A suitable leachant is chosen to simulate environmental conditions (e.g., deionized water for general assessment, acidic solutions to simulate acid rain).

  • Extraction: The PVC sample is immersed in the leachant for a specified period under controlled temperature and agitation.

  • Analysis: The leachate is periodically sampled and analyzed for the concentration of the target substance (lead or zinc) using sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15]

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to or has other adverse effects on aquatic organisms.

General Protocol (based on OECD Test Guideline 203: Fish, Acute Toxicity Test):

  • Test Organism Selection: A standard test species, such as zebrafish (Danio rerio) or fathead minnow (Pimephales promelas), is chosen.[16]

  • Test Concentrations: A series of test solutions with varying concentrations of the test substance are prepared.

  • Exposure: The test organisms are exposed to the different concentrations for a defined period (typically 96 hours for acute tests).[17]

  • Observation: Mortality and any sublethal effects are recorded at regular intervals.

  • Data Analysis: The data are statistically analyzed to determine the LC50 (the concentration that is lethal to 50% of the test organisms).[18]

Soil Toxicity Testing

Objective: To assess the effects of a chemical on soil-dwelling organisms.

General Protocol (based on OECD Test Guideline 207: Earthworm, Acute Toxicity Tests):

  • Test Soil Preparation: An artificial or natural soil is prepared and treated with a range of concentrations of the test substance.[19]

  • Test Organism Introduction: A standard soil organism, such as the earthworm Eisenia fetida, is introduced into the prepared soil.

  • Exposure: The organisms are exposed for a defined period (e.g., 14 days).

  • Assessment: Mortality and sublethal effects (e.g., weight change) are recorded.

  • Data Analysis: The data are used to calculate the LC50 for the test substance in soil.

Conclusion

The available evidence strongly indicates that lead stabilizers pose a significant and multifaceted threat to the environment and human health. The inherent toxicity of lead, combined with its potential to leach from PVC products, necessitates a transition to safer alternatives.

This compound emerges as a favorable alternative from a toxicological standpoint. However, a comprehensive environmental risk assessment is hampered by the lack of specific, quantitative data on its leaching from PVC, its ecotoxicity as a specific compound, and its long-term fate in various environmental compartments. While zinc is an essential element, its release into the environment should still be managed to avoid localized concentrations that could be harmful to sensitive ecosystems.

For researchers and professionals in drug development, where the purity and safety of materials are paramount, the choice of PVC and its additives requires careful consideration. The potential for leaching of any additive, toxic or otherwise, should be rigorously evaluated in the context of the specific application. Further research is critically needed to generate robust, comparative environmental data for this compound and other lead-free stabilizers to enable fully informed material selection.

References

A Comparative Guide to the Validation of Antimicrobial Testing Methods for Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of zinc laurate against other zinc compounds and lauric acid. It is designed to assist researchers, scientists, and drug development professionals in evaluating and validating antimicrobial testing methods for this compound. This document summarizes available quantitative data, details experimental protocols, and visualizes key mechanisms and workflows.

Executive Summary

This compound, the zinc salt of lauric acid, is a compound with recognized antimicrobial properties, though specific minimum inhibitory concentration (MIC) data against a broad range of microorganisms is not widely available in current literature. This guide compiles existing data on related compounds—zinc oxide, zinc chloride, and lauric acid—to provide a comparative framework. Evidence suggests that this compound's antimicrobial activity is likely a synergistic combination of the effects of zinc ions and lauric acid. Zinc ions are known to disrupt essential cellular processes in microbes, including enzyme function and membrane integrity, while lauric acid primarily acts by destabilizing the cell membrane. The available data indicates that this compound exhibits a stronger inhibitory effect on certain bacteria, such as enterotoxigenic Escherichia coli (ETEC), compared to inorganic zinc salts like zinc sulfate (B86663).[1] This suggests that the laurate component enhances the compound's antimicrobial efficacy.

Comparative Antimicrobial Efficacy

Data Presentation

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for zinc oxide, zinc chloride, and lauric acid against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans). This data provides a baseline for understanding the potential antimicrobial spectrum of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Compounds and Lauric Acid against Staphylococcus aureus (Gram-positive)

CompoundMIC (µg/mL)Notes
This compound Data Not Available -
Zinc Oxide7.8 - 5000Wide range reported, dependent on nanoparticle size and specific strain.[2][3]
Zinc Chloride163.6 (1.2 mM)Effective at lower concentrations compared to some other zinc salts.[4]
Lauric Acid156 - >500Demonstrates significant activity against Gram-positive bacteria.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Zinc Compounds and Lauric Acid against Escherichia coli (Gram-negative)

CompoundMIC (µg/mL)Notes
This compound Inhibits growth at 30 mg/L (zinc concentration) against ETEC Showed stronger inhibition than zinc sulfate at the same zinc concentration.[1]
Zinc Oxide0.1 - 2791High variability in reported MICs, potentially due to nanoparticle properties and strain differences.[6][7]
Zinc Chloride10000Higher concentrations generally required for Gram-negative bacteria.[8][9]
Lauric Acid3130 - >20000Generally less effective against Gram-negative bacteria compared to Gram-positive bacteria.[10]

Table 3: Minimum Inhibitory Concentration (MIC) of Zinc Compounds and Lauric Acid against Pseudomonas aeruginosa (Gram-negative)

CompoundMIC (µg/mL)Notes
This compound Data Not Available -
Zinc Oxide64 - 4000Moderate to high concentrations are typically required.[11][12][13]
Zinc Chloride>545 (4.0 mM)Often requires high concentrations for inhibition.[4]
Lauric Acid>20000Generally shows low efficacy against P. aeruginosa.[14]

Table 4: Minimum Inhibitory Concentration (MIC) of Zinc Compounds and Lauric Acid against Candida albicans (Fungus)

CompoundMIC (µg/mL)Notes
This compound Data Not Available -
Zinc Oxide10 - 400Demonstrates notable antifungal activity.[15][16][17]
Zinc Chloride136.3 - 327.1 (1.0 - 2.4 mM)Shows antifungal properties.[12]
Lauric Acid40 - 2000Exhibits antifungal activity, though efficacy can vary.[8][18][19]

Experimental Protocols

For the validation of antimicrobial testing of this compound, standardized methods should be followed. Given its insolubility in water, modifications to standard protocols are necessary.

Preparation of this compound Stock Solution

Due to its insolubility in aqueous solutions, a suitable solvent must be used to prepare a stock solution of this compound.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are appropriate solvents. It is crucial to determine the maximum solvent concentration that does not inhibit microbial growth in preliminary control experiments. Typically, final concentrations of DMSO are kept at or below 1% (v/v).

  • Preparation:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the this compound stock solution across the plate by transferring 100 µL from one well to the next, starting with the stock solution in the first well.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). Also, include a solvent control (broth with inoculum and the highest concentration of the solvent used).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Agar (B569324) Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation:

    • Prepare a lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton Agar) by evenly spreading a standardized inoculum.

  • Well Creation:

    • Using a sterile cork borer or pipette tip, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Application of Test Substance:

    • Pipette a fixed volume (e.g., 50 µL) of the this compound solution (dissolved in a suitable solvent) into each well.

    • Include a solvent control well.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Mechanisms of Action and Signaling Pathways

The antimicrobial action of this compound is believed to be a dual effect of zinc ions and lauric acid.

Proposed Antimicrobial Mechanisms
  • Zinc Ions: Excess zinc ions can disrupt microbial cells through several mechanisms:

    • Generation of Reactive Oxygen Species (ROS): Zinc ions can interfere with the electron transport chain, leading to the production of damaging ROS.[11]

    • Enzyme Inhibition: Zinc can bind to essential enzymes, disrupting their function.

    • Membrane Damage: High concentrations of zinc ions can destabilize and increase the permeability of the cell membrane.[20]

  • Lauric Acid: As a medium-chain fatty acid, lauric acid's primary mode of action is the disruption of the microbial cell membrane.

    • Membrane Destabilization: Its amphipathic nature allows it to insert into the lipid bilayer, increasing permeability and causing leakage of cellular contents.[5][15][21]

    • Inhibition of Energy Production: Lauric acid can interfere with the electron transport chain and oxidative phosphorylation.[5][21]

    • Interference with Cell Signaling: It has been shown to interfere with cell signaling and transcription, which can inhibit virulence factor production.[15]

Signaling Pathways

While specific signaling pathways for this compound are still under investigation, related compounds suggest potential targets:

  • Quorum Sensing Inhibition: Both zinc and lauric acid have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria.[1][5][21][22][23][24][25]

  • TLR4/MYD88/NF-κB Pathway: this compound has been associated with the downregulation of this pathway, which is involved in the inflammatory response to bacterial endotoxins.[1][26] This suggests an anti-inflammatory role in addition to its direct antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Agar Well Diffusion prep_zl Prepare this compound Stock Solution (in DMSO/Ethanol) serial_dilute Serial Dilution of This compound in 96-well Plate prep_zl->serial_dilute add_zl Add this compound Solution to Wells prep_zl->add_zl prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate lawn_plate Create Bacterial Lawn on Agar Plate prep_inoculum->lawn_plate serial_dilute->inoculate_plate incubate_mic Incubate Plate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic create_wells Create Wells in Agar lawn_plate->create_wells create_wells->add_zl incubate_diffusion Incubate Plate add_zl->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Antimicrobial Signaling Pathways

signaling_pathways cluster_zl This compound cluster_components Dissociation cluster_targets Microbial Cell cluster_effects Antimicrobial Effects zl This compound zn_ion Zinc Ions (Zn²⁺) zl->zn_ion lauric_acid Lauric Acid zl->lauric_acid cell_membrane Cell Membrane zn_ion->cell_membrane enzymes Essential Enzymes zn_ion->enzymes dna DNA zn_ion->dna qs Quorum Sensing zn_ion->qs ros ROS Generation zn_ion->ros lauric_acid->cell_membrane lauric_acid->qs energy Energy Production (Oxidative Phosphorylation) lauric_acid->energy membrane_disruption Membrane Disruption & Permeability Increase cell_membrane->membrane_disruption enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition dna_damage DNA Damage dna->dna_damage virulence_reduction Reduced Virulence & Biofilm Formation qs->virulence_reduction energy_depletion Energy Depletion energy->energy_depletion ros->membrane_disruption ros->dna_damage cell_death Microbial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death dna_damage->cell_death energy_depletion->cell_death

References

Safety Operating Guide

Proper Disposal of Zinc Laurate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of zinc laurate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to mitigate any potential risks. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), proper laboratory practices should always be observed.[1][2]

Personal Protective Equipment (PPE): When handling this compound, especially in powder form, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are recommended to prevent eye contact with dust particles.

  • Hand Protection: Wear rubber or nitrile gloves to avoid skin contact.[3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved air-purifying respirator or an effective dust mask should be used.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are essential to protect against accidental spills.[3]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust.[3][4]

  • Avoid creating dust during handling and disposal.[4][5]

  • Wash hands thoroughly after handling the substance.[5]

  • Keep containers tightly closed when not in use and store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4][6]

Spill Management

In the event of a this compound spill, follow these steps:

  • Secure the Area: Evacuate any non-essential personnel from the immediate vicinity.

  • Contain the Spill: Prevent the further spread of the powder.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, clearly labeled container for disposal.[4] Avoid using water for cleanup as this can create a slurry that is more difficult to manage.

  • Decontaminate: Thoroughly clean the spill area.

  • Dispose: The collected material must be disposed of in accordance with institutional and local regulations.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment, particularly into soil and aquatic systems.

Step 1: Waste Identification and Segregation

  • Identify and collect all waste containing this compound.

  • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

Step 2: Waste Collection and Storage

  • Place this compound waste into a designated, sealable, and clearly labeled container.[4][5]

  • The label should clearly indicate the contents as "this compound Waste."

  • Store the sealed container in a designated waste accumulation area that is cool, dry, and well-ventilated.[4]

Step 3: Disposal Method Selection

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Never dispose of this compound in the regular trash or down the drain.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste. They will have established procedures with licensed hazardous waste transporters and disposal facilities.[7][8]

  • Landfill: The material may be sent to an approved landfill if permitted by local regulations and handled by a licensed facility.

While some zinc compounds can be treated via chemical neutralization or dissolution in acid followed by disposal as acidic waste, these methods should only be performed by trained personnel and in accordance with your institution's specific protocols and local regulations.[3][8] For this compound, professional disposal remains the safest and most compliant option.

Quantitative Data Summary

Currently, there are no widely available, specific quantitative regulatory limits for the disposal of this compound itself. However, regulations for zinc and its compounds in general waste streams exist. The following table summarizes general regulatory information for zinc.

Regulation TypeParameterLimit/StandardReference
Land Disposal Restrictions Wastewater Standard2.61 mg/L--INVALID-LINK--[9]
Land Disposal Restrictions Non-wastewater Standard4.3 mg/L TCLP--INVALID-LINK--[9]
Groundwater Monitoring Suggested Method PQL (6010)20 µg/L--INVALID-LINK--[9]
Groundwater Monitoring Suggested Method PQL (7950)50 µg/L--INVALID-LINK--[9]

TCLP: Toxicity Characteristic Leaching Procedure PQL: Practical Quantitation Level

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Disposal Path A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C Collect this compound Waste A->C B Handle in a Well-Ventilated Area B->C D Segregate from Other Waste Streams C->D E Place in a Labeled, Sealable Container D->E F Store in a Designated, Safe Area E->F G Contact Institutional EHS Department F->G H Arrange for Professional Waste Disposal G->H I Compliant with Local Regulations? H->I J Proper Disposal I->J Yes K Re-evaluate Disposal Method I->K No

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Zinc Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Zinc Laurate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form where dust may be generated, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against dust particles.
Skin Protective glovesChemical-resistant gloves (e.g., nitrile or rubber) are recommended. Wash hands thoroughly after handling.
Lab coat or protective clothingTo prevent skin contact with the substance.
Respiratory Dust mask or NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient to control airborne dust concentrations.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. Follow these procedures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops or persists.[1]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Handling, Storage, and Disposal Plan

A systematic approach to the operational logistics of handling, storing, and disposing of this compound will minimize risks and ensure a safe laboratory environment.

Handling Procedures:
  • Ventilation: Handle this compound in a well-ventilated area. Use local exhaust ventilation to control the generation of dust.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.

  • Minimize Dust: Avoid creating dust. Use appropriate tools and techniques to handle the powder.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage Procedures:
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][4]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3]

Disposal Plan:
  • Regulations: Dispose of waste and residues in accordance with local, state, and federal regulations.

  • Container: Dispose of in a suitable, labeled container. Do not allow the material to enter drains or watercourses.

Safety Data Summary

While specific occupational exposure limits for this compound have not been established, it is considered to have low acute toxicity. The available quantitative data is summarized below.

ParameterValueSource
Oral LD50 (Rat) No data availableSDS
Dermal LD50 (Rabbit) No data availableSDS
Inhalation LC50 (Rat) No data availableSDS
Total Dustiness 241.82 mg/gCosmetic Ingredient Review

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_dust Assess Potential for Dust Generation start->assess_dust ppe_core Wear: - Safety Glasses/Goggles - Protective Gloves - Lab Coat assess_dust->ppe_core Low/No Dust ppe_respirator Add: - Dust Mask or - NIOSH/MSHA Approved Respirator assess_dust->ppe_respirator Dust Likely proceed Proceed with Handling ppe_core->proceed ppe_respirator->ppe_core

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.